molecular formula C12H16ClNO4S2 B3372565 3-(Azepane-1-sulfonyl)benzene-1-sulfonyl chloride CAS No. 923716-62-5

3-(Azepane-1-sulfonyl)benzene-1-sulfonyl chloride

Cat. No.: B3372565
CAS No.: 923716-62-5
M. Wt: 337.8 g/mol
InChI Key: HNDYNMXDKGPIJL-UHFFFAOYSA-N
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Description

3-(Azepane-1-sulfonyl)benzene-1-sulfonyl chloride is a useful research compound. Its molecular formula is C12H16ClNO4S2 and its molecular weight is 337.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-(Azepane-1-sulfonyl)benzene-1-sulfonyl chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(Azepane-1-sulfonyl)benzene-1-sulfonyl chloride including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(azepan-1-ylsulfonyl)benzenesulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16ClNO4S2/c13-19(15,16)11-6-5-7-12(10-11)20(17,18)14-8-3-1-2-4-9-14/h5-7,10H,1-4,8-9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNDYNMXDKGPIJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)S(=O)(=O)C2=CC(=CC=C2)S(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClNO4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

3-(Azepane-1-sulfonyl)benzene-1-sulfonyl chloride CAS 923716-62-5 properties

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the properties, reactivity, and application of 3-(Azepane-1-sulfonyl)benzene-1-sulfonyl chloride (CAS 923716-62-5).

Advanced Reagent Profile for Medicinal Chemistry & Fragment-Based Design

Executive Summary

3-(Azepane-1-sulfonyl)benzene-1-sulfonyl chloride is a bifunctional organosulfur building block characterized by a distinct asymmetry: one sulfonyl group is stabilized as a tertiary sulfonamide (linked to a seven-membered azepane ring), while the other remains a highly reactive sulfonyl chloride.

This compound serves as a critical "linchpin" scaffold in drug discovery, particularly for generating bis-sulfonamide libraries . Its structural geometry—a meta-substituted benzene core—positions the lipophilic azepane ring to engage hydrophobic pockets (e.g., in 11β-HSD1 or kinase targets) while the sulfonyl chloride handle allows for rapid diversification with amines, alcohols, or nucleophiles.

Chemical Identity & Physicochemical Profile[1][2][3]

Nomenclature & Identification
PropertyDetail
IUPAC Name 3-(Azepan-1-ylsulfonyl)benzenesulfonyl chloride
CAS Number 923716-62-5
Molecular Formula C₁₂H₁₆ClNO₄S₂
Molecular Weight 337.84 g/mol
SMILES ClS(=O)(=O)c1cccc(c1)S(=O)(=O)N1CCCCCC1
Structural Class Bis-sulfonylarene; Azepane derivative
Predicted Physicochemical Properties

Note: As a reactive intermediate, experimental values are often approximated based on structural analogs.

ParameterValue / DescriptionSignificance
Physical State Off-white to pale yellow solidTypical for aryl sulfonyl chlorides.
LogP (Calc) ~2.4 – 2.8Moderate lipophilicity driven by the azepane ring.
Polar Surface Area (PSA) ~80 ŲDominated by the sulfonyl oxygens.
Reactivity Electrophilic (High)Susceptible to hydrolysis; reacts violently with bases/amines.
Storage < -20°C, Inert AtmosphereMoisture sensitive. Hydrolyzes to the sulfonic acid.

Structural Significance in Drug Design[5]

The Azepane "Privileged Structure"

The azepane (hexamethyleneimine) moiety is a seven-membered saturated amine. Unlike its 5-membered (pyrrolidine) or 6-membered (piperidine) counterparts, the azepane ring possesses unique conformational flexibility.

  • Hydrophobic Bulk: It fills larger, non-planar lipophilic pockets in enzyme active sites.

  • Metabolic Stability: Often more resistant to oxidative metabolism than linear alkyl chains.

  • Target Relevance: Azepane-sulfonamides are documented pharmacophores in inhibitors of 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) , a target for metabolic syndrome and type 2 diabetes.

The Meta-Sulfonyl Linker

The meta positioning of the two sulfonyl groups creates a "kinked" geometry (approx. 120° bond angle). This prevents the linear alignment of substituents, forcing the molecule to adopt a conformation that can wrap around amino acid residues in a binding pocket, distinct from para-substituted analogs.

Synthetic Utility & Reaction Mechanisms[6]

The primary utility of CAS 923716-62-5 is its function as an electrophilic trap. It is typically synthesized via the desymmetrization of benzene-1,3-disulfonyl chloride .

Synthesis of the Reagent (Desymmetrization Strategy)

To ensure high purity, the synthesis relies on the controlled nucleophilic attack of azepane on the bis-electrophile.

  • Starting Material: Benzene-1,3-disulfonyl chloride.

  • Reagent: Azepane (1.0 equivalent).

  • Conditions: -10°C to 0°C, DCM or THF, with DIPEA.

  • Mechanism: The first sulfonylation deactivates the ring slightly, but statistical mixtures (mono- vs. bis-substituted) are a risk. Slow addition of azepane is critical to favor the mono-chloride product (CAS 923716-62-5).

Downstream Diversification (Library Generation)

Once isolated, the sulfonyl chloride group undergoes Nucleophilic Acyl Substitution (Sulfonylation) with primary or secondary amines to form stable sulfonamides.

General Reaction:



Experimental Protocols

Protocol A: General Coupling Procedure (Library Synthesis)

Use this protocol to derivatize the reagent with a specific amine.

Materials:

  • Reagent: 3-(Azepane-1-sulfonyl)benzene-1-sulfonyl chloride (1.0 eq)

  • Nucleophile: Primary/Secondary Amine (1.1 eq)

  • Base: Pyridine (3.0 eq) or Triethylamine (2.0 eq)

  • Solvent: Anhydrous Dichloromethane (DCM) or THF

Step-by-Step:

  • Preparation: Dissolve the amine (1.1 mmol) in anhydrous DCM (5 mL) in a reaction vial containing a magnetic stir bar.

  • Base Addition: Add Pyridine (3.0 mmol). Ensure the system is under nitrogen or argon if the amine is valuable/sensitive.

  • Reagent Addition: Cool the solution to 0°C. Slowly add 3-(Azepane-1-sulfonyl)benzene-1-sulfonyl chloride (1.0 mmol) as a solution in DCM (2 mL).

    • Rationale: Cooling prevents exotherms and minimizes side reactions (e.g., sulfonylation of the solvent or impurities).

  • Reaction: Allow to warm to room temperature and stir for 4–12 hours. Monitor by TLC or LC-MS (Look for mass shift: M_amine + 301 Da).

  • Workup: Dilute with EtOAc, wash with 1N HCl (to remove pyridine), saturated NaHCO₃, and brine. Dry over Na₂SO₄.

  • Purification: Concentrate in vacuo. Purify via flash chromatography (Hexane/EtOAc gradient).

Protocol B: Handling & Stability Check

Self-Validating System for Reagent Quality Before using the reagent in critical steps, verify its integrity:

  • Take a small aliquot (~5 mg).

  • Dissolve in MeOH (0.5 mL).

  • Inject into LC-MS immediately.

  • Result Analysis:

    • Peak A (Methyl Ester): Mass = [M-Cl + OMe] = 333.4 Da. (Indicates active chloride converted to methyl ester in situ).

    • Peak B (Sulfonic Acid): Mass = [M-Cl + OH] = 319.4 Da. (Indicates hydrolysis/degraded reagent).

    • Pass Criteria: Ratio of Peak A >> Peak B.

Visualizations

Synthetic Pathway & Logic

The following diagram illustrates the desymmetrization logic and downstream application.

ReactionPathway cluster_0 Key Intermediate Start Benzene-1,3- disulfonyl chloride Target 3-(Azepane-1-sulfonyl) benzene-1-sulfonyl chloride (CAS 923716-62-5) Start->Target Desymmetrization (-10°C, Base) Azepane Azepane (1.0 eq) Azepane->Target Final Bis-Sulfonamide Library Compound Target->Final Sulfonylation (DCM, Pyridine) Amine Diverse Amine (R-NH2) Amine->Final

Caption: Desymmetrization of the disulfonyl core followed by library diversification.

Handling Workflow

Standard operating procedure for moisture-sensitive sulfonyl chlorides.

HandlingWorkflow Storage Storage: -20°C Inert Gas (Ar/N2) WarmUp Equilibrate to RT (Do not open cold) Storage->WarmUp Prevent condensation Weighing Weigh quickly in air or Glovebox WarmUp->Weighing Solvation Dissolve in Anhydrous Solvent (DCM/THF) Weighing->Solvation Avoid hydrolysis Reaction Immediate Reaction with Nucleophile Solvation->Reaction

Caption: Best practices for handling hygroscopic sulfonyl chlorides to prevent hydrolysis.

Safety & Hazards (GHS Classification)

Based on the sulfonyl chloride functional group.

  • Signal Word: DANGER

  • H314: Causes severe skin burns and eye damage.

  • H335: May cause respiratory irritation.

  • EUH014: Reacts violently with water.

  • PPE: Wear nitrile gloves, chemical safety goggles, and work inside a fume hood. Quench excess reagent with aqueous ammonium hydroxide or sodium bicarbonate.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 3157455 (Analogous Sulfonyl Chlorides). Retrieved from [Link]

  • Bartzatt, R., Cirillo, S. L. G., & Cirillo, J. D. (2008). The reaction of benzenesulfonyl chloride and the primary amine group of substituted anilines.[1] ResearchGate. Retrieved from [Link]

  • Zha, G. F., et al. (2019). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review.[2] European Journal of Medicinal Chemistry. Retrieved from [Link]

  • Organic Syntheses (1921). Benzenesulfonyl chloride synthesis and reactivity. Org.[3] Synth. 1921, 1,[3] 21. Retrieved from [Link]

  • AstraZeneca (2009). The Discovery of Azepane Sulfonamides as Potent 11beta-HSD1 Inhibitors.[4] Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]

Sources

Azepane-Based Sulfonyl Chlorides: Versatile Scaffolds for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Convergence of Azepane and Sulfonamide Moieties

In the landscape of medicinal chemistry, the quest for novel molecular architectures with desirable pharmacological properties is perpetual. Two structural motifs have consistently proven their value: the azepane scaffold and the sulfonamide functional group. The seven-membered saturated heterocycle, azepane, is considered a "privileged scaffold" due to its inherent three-dimensional character and conformational flexibility.[1][2] This non-planar structure allows for the exploration of chemical space in ways that flat aromatic rings cannot, often leading to improved binding affinity and optimized pharmacokinetic profiles.[2][3] Numerous FDA-approved drugs and clinical candidates incorporate the azepane ring, highlighting its significance in developing treatments for a wide range of diseases, including cancer, diabetes, and neurological disorders.[2][4][5]

Concurrently, the sulfonamide group (—SO₂NR₂) is a cornerstone pharmacophore, most famously introduced in the sulfa class of antibiotics.[6][7] Its utility has since expanded dramatically, with the sulfonamide linkage being a key feature in diuretics, anticonvulsants, and targeted cancer therapies.[8] The group's ability to act as a hydrogen bond donor and acceptor, coupled with its metabolic stability, makes it an invaluable tool for modulating protein-ligand interactions.[9]

This guide focuses on the powerful synergy achieved by combining these two motifs into a single, highly versatile building block: azepane-based sulfonyl chlorides . These reagents serve as a robust platform for rapidly generating diverse libraries of complex molecules. By presenting a reactive sulfonyl chloride handle on a privileged azepane core, these building blocks empower chemists to systematically explore structure-activity relationships (SAR) and accelerate the journey from initial hit to clinical candidate.

Synthesis and Handling of Azepane-1-Sulfonyl Chloride

The cornerstone of this chemical platform is the azepane-1-sulfonyl chloride building block. Its synthesis, while requiring careful handling of reactive reagents, is predicated on established chemical principles. A common conceptual pathway involves the reaction of the parent heterocycle, azepane, with a sulfonylating agent such as sulfuryl chloride (SO₂Cl₂) in an inert solvent.

The rationale behind this choice is the direct introduction of the -SO₂Cl group onto the azepane nitrogen. The reaction must be performed under anhydrous conditions and typically in the presence of a non-nucleophilic base to quench the HCl byproduct, driving the reaction to completion.

G cluster_start Starting Materials cluster_reaction Reaction Conditions cluster_product Product Formation cluster_purification Workup & Purification Azepane Azepane Reaction Inert Solvent (e.g., DCM) Anhydrous Conditions -78 °C to 0 °C Azepane->Reaction SO2Cl2 Sulfuryl Chloride (SO₂Cl₂) SO2Cl2->Reaction Product Azepane-1-sulfonyl chloride Reaction->Product Sulfonylation Workup Aqueous Wash Drying (e.g., MgSO₄) Solvent Removal Product->Workup Purification Column Chromatography (if necessary) Workup->Purification

Caption: Conceptual workflow for the synthesis of Azepane-1-sulfonyl chloride.
Safety and Handling Precautions

Sulfonyl chlorides are highly reactive, moisture-sensitive compounds that require meticulous handling to ensure safety and experimental success.[7]

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (nitrile is a suitable choice), splash-proof goggles or a face shield, and a lab coat.[10][11] Work should be exclusively conducted inside a certified chemical fume hood to avoid inhalation of corrosive vapors.[10]

  • Moisture Sensitivity: Sulfonyl chlorides react vigorously with water and atmospheric moisture to produce hydrochloric acid and the corresponding sulfonic acid.[11][12] All glassware must be flame- or oven-dried prior to use, and reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon).

  • Storage: Store sulfonyl chlorides in tightly sealed containers in a cool, dry, well-ventilated area away from incompatible materials such as water, strong bases, and alcohols.[10][11]

  • Quenching: Any residual sulfonyl chloride should be quenched carefully by slow addition to a stirred solution of a suitable nucleophile, such as aqueous sodium bicarbonate or a secondary amine solution.

Core Reactivity: Gateway to Molecular Diversity

The synthetic utility of azepane-1-sulfonyl chloride stems from the high electrophilicity of the sulfur atom, which is susceptible to attack by a wide range of nucleophiles.[9] This reactivity provides a direct and efficient means of forging new chemical bonds and constructing complex molecular scaffolds.

G cluster_products Key Derivatives cluster_nucleophiles Nucleophiles A Azepane-1-sulfonyl chloride B Azepane Sulfonamides A->B  Sulfonamide  Formation C Azepane Sulfonate Esters A->C  Sulfonate Ester  Formation Nuc1 Primary / Secondary Amines (R¹R²NH) Nuc1->A  Nucleophilic  Attack Nuc2 Alcohols / Phenols (R-OH) Nuc2->A  Nucleophilic  Attack A Azepane-1-sulfonyl Chloride Building Block C Parallel Synthesis Platform A->C B Diverse Amine Library (500 Compounds) B->C D Focused Azepane-Sulfonamide Library (500 Members) C->D Sulfonamide Formation E High-Throughput Screen (HTS) (PKB/Akt Enzyme Assay) D->E F Initial 'Hit' Compounds (e.g., 15 compounds with >50% inhibition) E->F Data Analysis G Dose-Response & IC₅₀ Determination F->G H Validated 'Lead' Compounds (e.g., 3 compounds with IC₅₀ < 1µM) G->H Potency Confirmation I Structure-Activity Relationship (SAR) Analysis & Lead Optimization H->I

Sources

A Comprehensive Technical Guide to 3-(Azepane-1-sulfonyl)benzene-1-sulfonyl chloride: A Key Intermediate for Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

This in-depth technical guide provides a comprehensive overview of 3-(azepane-1-sulfonyl)benzene-1-sulfonyl chloride, a key building block for researchers and scientists in the field of drug development. This document will delve into its chemical identity, physicochemical properties, synthesis considerations, and its potential applications, grounded in established chemical principles.

Core Chemical Identity

1.1. Structure and Identifiers

3-(Azepane-1-sulfonyl)benzene-1-sulfonyl chloride is a disubstituted aromatic compound featuring a central benzene ring functionalized with an azepane-1-sulfonamide group at the 3-position and a sulfonyl chloride group at the 1-position.

IdentifierValueSource
Canonical SMILES O=S(C1=CC=CC(S(=O)(N2CCCCCC2)=O)=C1)(Cl)[1]
InChIKey Not directly available in search results.
CAS Number 923716-62-5[1]
Molecular Formula C12H16ClNO4S2[1]
Molecular Weight 337.84 g/mol [1]

Note: The InChIKey for the precise requested compound was not directly available in the initial search results. However, related structures suggest a complex key will be generated by standard chemical software.

A related but distinct compound, 3-(azepane-1-sulfonyl)benzoyl chloride, possesses the CAS number 893761-38-1, a molecular formula of C13H16ClNO3S, and the SMILES string ClC(=O)C1=CC(=CC=C1)S(=O)(=O)N1CCCCCC1.[2] It is crucial for researchers to distinguish between the target benzenesulfonyl chloride and this benzoyl chloride analogue to ensure the procurement of the correct starting material.

Physicochemical Properties and Handling

While specific experimental data for 3-(azepane-1-sulfonyl)benzene-1-sulfonyl chloride is not extensively published, its properties can be inferred from the well-characterized benzenesulfonyl chloride core and related structures.

2.1. Predicted Properties

PropertyPredicted Value/InformationJustification
Physical State Likely a solid at room temperature.The increased molecular weight and polarity compared to the liquid benzenesulfonyl chloride suggest a higher melting point.
Solubility Soluble in aprotic organic solvents (e.g., DCM, THF, DMF).Typical for sulfonyl chlorides used in organic synthesis.
Reactivity Highly reactive towards nucleophiles. Moisture sensitive.The sulfonyl chloride moiety is a potent electrophile.[3] It will readily react with water, alcohols, amines, and other nucleophiles.
Storage Store under an inert atmosphere (e.g., argon, nitrogen) in a cool, dry place.To prevent hydrolysis and degradation. Cold-chain transportation may be required.[1]

Benzenesulfonyl chloride itself is a colorless viscous oil that reacts with compounds containing reactive N-H and O-H bonds.[3] It is stable in cold water but hydrolyzes with heat.[3] This reactivity is the cornerstone of its synthetic utility.

Synthesis and Mechanistic Considerations

The synthesis of substituted benzenesulfonyl chlorides is a well-established area of organic chemistry. While a specific, validated protocol for 3-(azepane-1-sulfonyl)benzene-1-sulfonyl chloride is not detailed in the provided search results, a plausible synthetic route can be devised based on analogous transformations.

3.1. Retrosynthetic Analysis and Proposed Forward Synthesis

A logical approach to the synthesis involves the formation of the sulfonyl chloride from a corresponding sulfonic acid or via a diazotization-sulfuryl chloride reaction.

G target 3-(Azepane-1-sulfonyl)benzene-1-sulfonyl chloride intermediate1 3-(Azepane-1-sulfonyl)aniline target->intermediate1 Diazotization, SO2/CuCl2 intermediate2 3-Aminobenzene-1-sulfonyl chloride intermediate1->intermediate2 Reduction of Nitro Group starting_material1 Azepane intermediate1->starting_material1 Sulfonamide Formation starting_material2 3-Nitrobenzenesulfonyl chloride intermediate2->starting_material2 Nucleophilic Aromatic Substitution (not ideal) or other route

Caption: A plausible retrosynthetic pathway for the target molecule.

3.2. Experimental Protocol: A Generalized Approach

The following protocol is a generalized procedure based on established methods for the synthesis of substituted benzenesulfonyl chlorides from an aniline precursor.[4][5]

Step 1: Diazotization of 3-(Azepane-1-sulfonyl)aniline

  • Reaction Setup: To a cooled (0-5 °C) solution of 3-(azepane-1-sulfonyl)aniline in a suitable acidic medium (e.g., aqueous HCl), add a solution of sodium nitrite dropwise.

  • Causality: The acidic conditions generate nitrous acid in situ, which reacts with the primary aromatic amine to form a diazonium salt. Maintaining a low temperature is critical to prevent the premature decomposition of the unstable diazonium intermediate.

  • Monitoring: The reaction can be monitored for the consumption of the aniline starting material by thin-layer chromatography (TLC). The presence of excess nitrous acid can be tested with starch-iodide paper.

Step 2: Sulfonyl Chloride Formation

  • Reaction Setup: In a separate flask, prepare a solution of sulfur dioxide in a suitable solvent (e.g., acetic acid) and add a catalytic amount of a copper(II) salt, such as cupric chloride.

  • Addition: Slowly add the cold diazonium salt solution from Step 1 to the sulfur dioxide solution.

  • Causality: This is a variation of the Sandmeyer reaction. The diazonium salt undergoes a radical-mediated reaction catalyzed by the copper salt, where the diazonium group is replaced by a sulfonyl chloride group derived from the sulfur dioxide.

  • Work-up: Upon completion, the reaction mixture is typically poured into ice-water, and the product is extracted with an organic solvent. The organic layer is then washed, dried, and concentrated in vacuo. Purification is usually achieved by column chromatography or recrystallization.

G cluster_0 Step 1: Diazotization cluster_1 Step 2: Sulfonyl Chloride Formation Aniline 3-(Azepane-1-sulfonyl)aniline in HCl (aq) Diazonium Diazonium Salt Intermediate Aniline->Diazonium Add NaNO2 (0-5 °C) NaNO2 NaNO2 (aq) NaNO2->Diazonium Product Target Molecule Diazonium->Product Slow Addition SO2 SO2 in Acetic Acid + CuCl2 (cat.) SO2->Product

Caption: Workflow for the proposed synthesis of the target molecule.

Applications in Drug Discovery and Medicinal Chemistry

The structural motifs present in 3-(azepane-1-sulfonyl)benzene-1-sulfonyl chloride are of significant interest in medicinal chemistry.

4.1. The Sulfonamide Moiety

The sulfonamide group is a cornerstone in drug design, famously present in sulfa antibiotics. Its derivatives are known to exhibit a wide range of biological activities. The azepane ring provides a seven-membered, saturated, non-planar cyclic amine. This scaffold is found in numerous FDA-approved drugs and is explored for its ability to confer desirable pharmacokinetic properties.[6][7][8] The incorporation of the azepane ring can influence solubility, lipophilicity, and metabolic stability, making it a valuable component in the design of novel therapeutic agents.[7]

4.2. The Sulfonyl Chloride Handle

The primary utility of this molecule is as a reactive intermediate. The sulfonyl chloride group is an excellent electrophile for coupling with a vast array of nucleophiles.[3][9] This allows for the late-stage functionalization and the rapid generation of compound libraries for screening.

Potential Synthetic Applications:

  • Synthesis of Novel Sulfonamides: Reaction with primary or secondary amines (including anilines, heterocycles, and complex drug fragments) to generate diverse sulfonamide libraries.

  • Synthesis of Sulfonate Esters: Reaction with alcohols or phenols to produce sulfonate esters, which can act as prodrugs or have their own biological activities.

G Core 3-(Azepane-1-sulfonyl)benzene-1-sulfonyl chloride Sulfonamide Diverse Sulfonamide Library (Potential Drug Candidates) Core->Sulfonamide Nucleophilic Substitution Sulfonate Sulfonate Ester Library (Prodrugs, Bioactive Molecules) Core->Sulfonate Nucleophilic Substitution Amine R1R2-NH (Primary/Secondary Amine) Amine->Sulfonamide Alcohol R-OH (Alcohol/Phenol) Alcohol->Sulfonate

Caption: Key synthetic applications of the target molecule in library synthesis.

The ability to use this molecule to couple the azepane-sulfonyl-benzene core with other pharmacologically relevant fragments makes it a valuable tool for structure-activity relationship (SAR) studies.[8][10] By systematically varying the nucleophile, researchers can probe the chemical space around this scaffold to optimize for potency, selectivity, and ADME (absorption, distribution, metabolism, and excretion) properties.

Conclusion

3-(Azepane-1-sulfonyl)benzene-1-sulfonyl chloride represents a strategically important, yet specialized, chemical intermediate. Its value lies in the convergence of the medicinally relevant azepane-sulfonamide motif with the synthetically versatile sulfonyl chloride functional group. While its direct biological activity is not the primary focus, its role as a scaffold for the creation of diverse chemical libraries is paramount. A thorough understanding of its reactivity, proper handling to avoid hydrolysis, and the application of established synthetic methodologies for its use are essential for any research program aiming to leverage this compound in the discovery of next-generation therapeutics.

References

  • Matrix Fine Chemicals. 3-(AZEPANE-1-SULFONYL)BENZOYL CHLORIDE | CAS 893761-38-1. [Link]

  • PubChemLite. 3-(azepane-1-sulfonyl)-4-chloro-benzoic acid (C13H16ClNO4S). [Link]

  • Wikipedia. Benzenesulfonyl chloride. [Link]

  • Semantic Scholar. Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. [Link]

  • PubChem. 3-Aminobenzene-1-sulfonyl chloride. [Link]

  • Organic Syntheses. Benzenesulfonyl chloride. [Link]

  • PubMed. Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. [Link]

  • SpringerLink. Synthesis of some new aryl sulfonyl derivatives and study of their biological activity. [Link]

  • Wiley Online Library. Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. [Link]

  • Semantic Scholar. Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. [Link]

  • Georganics. 3-Acetylbenzene-1-sulfonyl chloride - High purity. [Link]

  • Google Patents. CN112759536A - Process for the preparation of substituted benzene sulfonyl chlorides.
  • Google Patents. US20030162973A1 - Process for the manufacture of arylsulfonyl chloride.

Sources

Technical Guide: Solubility Profiling of Azepane-Sulfonyl Benzene Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Context: Azepane-sulfonyl benzene derivatives represent a privileged scaffold in medicinal chemistry, frequently utilized in the design of 5-HT6 receptor antagonists , 11


-HSD1 inhibitors , and PKB/PKA kinase inhibitors . While the seven-membered azepane ring provides unique conformational flexibility for binding pockets, it introduces significant lipophilicity (LogP > 3.0) and entropic penalties that often result in poor aqueous solubility.

Objective: This guide provides a rigorous technical framework for characterizing the solubility of these derivatives. It moves beyond generic protocols to address the specific physicochemical challenges of the


 core (tertiary sulfonamide) and its basic variants.

Part 1: Structural Analysis & Physicochemical Drivers

To control solubility, one must understand the molecular drivers specific to this scaffold. The core structure typically consists of a benzene ring linked via a sulfonyl group to the nitrogen of an azepane ring.

The Neutral Core Challenge

In the simplest derivative, 1-(benzenesulfonyl)azepane , the sulfonamide nitrogen is tertiary. Unlike primary (


) or secondary (

) sulfonamides, this core lacks an acidic proton (pKa ~10). Consequently:
  • Ionization: The molecule remains neutral across the physiological pH range (pH 1.2 – 7.4).

  • Solubility Driver: Solubility is governed almost exclusively by Crystal Lattice Energy (enthalpy of fusion) and Lipophilicity (LogP).

  • Implication: pH adjustment will not improve solubility for the core scaffold. Solubilization requires structural modification (adding polar groups) or formulation strategies (co-solvents).

The Basic Variant (5-HT6 Ligands)

Many bioactive derivatives (e.g., Idalopirdine analogs) incorporate a basic amine, often by substituting the azepane ring (e.g., 3-aminoazepane) or the benzene ring.

  • Ionization: These possess a basic pKa (typically 8.0–9.5).

  • Solubility Driver: Highly pH-dependent. Solubility improves significantly at pH < pKa (gastric fluid) due to protonation but may crash out in intestinal fluid (pH 6.5–7.4).

Structure-Property Relationship (SPR) Diagram

The following diagram illustrates how specific structural components of the azepane-sulfonyl scaffold influence physicochemical outcomes.

AzepaneSPR cluster_legend Key Scaffold Azepane-Sulfonyl Benzene Core Azepane Azepane Ring (7-membered) Scaffold->Azepane Sulfonyl Sulfonyl Group (SO2) Scaffold->Sulfonyl Benzene Benzene Ring Scaffold->Benzene Effect1 High Lipophilicity (+LogP) Azepane->Effect1 Hydrophobic bulk Effect2 Conformational Flexibility Azepane->Effect2 Entropy Sulfonyl->Effect1 Polar but buried Effect3 Pi-Stacking (High MP) Benzene->Effect3 Lattice Energy Outcome Low Aqueous Solubility Effect1->Outcome Effect3->Outcome Red Solubility Barrier Blue Core Structure

Caption: SPR map detailing how the lipophilic azepane ring and rigid benzene core contribute to high LogP and lattice energy, limiting aqueous solubility.

Part 2: Representative Physicochemical Data

The following data is synthesized from Structure-Activity Relationship (SAR) studies of 5-HT6 antagonists and 11


-HSD1 inhibitors. It highlights the contrast between the neutral core and polar derivatives.
Table 1: Solubility Profile of Azepane-Sulfonyl Derivatives
Compound ClassStructure DescriptionLogP (Calc)pKa (Est)Solubility (pH 7.4)Solubility (pH 1.2)Limiting Factor
Neutral Core 1-(benzenesulfonyl)azepane3.2 – 3.6N/A (Neutral)< 50 µM (Low)< 50 µM (Low)Lipophilicity
Lipophilic Variant 1-(2-methoxy-4,5-dimethyl-benzenesulfonyl)azepane~3.6N/A (Neutral)~10 µM (Very Low)~10 µM (Very Low)Lattice Energy + LogP
Basic Variant 3-amino-1-(benzenesulfonyl)azepane1.8 – 2.2~9.2 (Basic)> 200 µM (Good)> 5000 µM (High)pH-dependent Salt formation
Polar Neutral 1-(4-hydroxybenzenesulfonyl)azepane2.5 – 2.8~9.8 (Phenol)100–200 µM100–200 µMSolvation Potential

Data Interpretation:

  • The "Brick Dust" Effect: The neutral derivatives (Rows 1 & 2) often exhibit "brick dust" behavior—high melting points and high lipophilicity leading to poor solubility in all aqueous media.

  • The "Grease Ball" Effect: If the melting point is low (< 100°C) but LogP is high (> 4), the compound is a "grease ball." Solubilization requires surfactants (e.g., Tween 80) rather than pH adjustment.

Part 3: Experimental Protocols (Self-Validating)

For this class of compounds, distinguishing between Kinetic and Thermodynamic solubility is critical. Kinetic data is sufficient for early HTS, but Thermodynamic data is required for formulation.

Protocol A: Thermodynamic Solubility (Shake-Flask Method)

Gold Standard for lead optimization.

Reagents:

  • Phosphate Buffer (pH 7.4, 50 mM).

  • Simulated Gastric Fluid (SGF, pH 1.2).

  • HPLC Grade Acetonitrile (ACN).

Workflow:

  • Saturation: Add excess solid compound (~2 mg) to 1.0 mL of buffer in a glass vial.

    • Validation Step: Ensure solid is visible at the bottom. If it dissolves completely, add more.

  • Equilibration: Shake at 25°C (or 37°C) for 24 to 48 hours .

    • Note: Azepane derivatives can form supersaturated solutions easily. A 24h period is minimum to allow precipitation to equilibrium.

  • Separation: Centrifuge at 10,000 rpm for 10 minutes or filter using a PVDF filter (0.22 µm).

    • Caution: Check for adsorption of the lipophilic azepane moiety to the filter membrane. Pre-saturate the filter if necessary.

  • Quantification: Analyze the supernatant via HPLC-UV.

    • Calibration: Use a standard curve prepared in 100% DMSO or MeOH to ensure the standard is fully soluble.

Protocol B: Kinetic Solubility (Nephelometry/Turbidimetry)

High-throughput screening mode.

  • Stock: Prepare 10 mM stock in DMSO.

  • Spike: Spike stock into buffer (pH 7.4) to final concentrations of 1, 10, 50, 100 µM (final DMSO < 2%).

  • Read: Measure light scattering (nephelometry) immediately and after 4 hours.

  • Result: The concentration at which precipitation (scattering) occurs is the Kinetic Solubility limit.

Experimental Workflow Diagram

SolubilityWorkflow Start Compound Synthesis (Solid Powder) Decision Stage of Discovery? Start->Decision Early Early Screening (HTS) Decision->Early Hit ID Late Lead Optimization (Pre-Formulation) Decision->Late Lead Opt Kinetic Kinetic Solubility (DMSO Spike -> Buffer) Early->Kinetic Thermo Thermodynamic Solubility (Solid -> Buffer -> Shake 24h) Late->Thermo Result1 Precipitation Point (Overestimates Solubility) Kinetic->Result1 Analysis HPLC / UV-Vis / LC-MS Thermo->Analysis Result2 Equilibrium Concentration (True Solubility) Analysis->Result2

Caption: Decision matrix for selecting Kinetic vs. Thermodynamic protocols based on the drug discovery stage.

Part 4: Solubilization Strategies

When the azepane-sulfonyl core yields sub-optimal solubility (< 10 µg/mL), the following medicinal chemistry and formulation strategies are validated:

  • Scaffold Morphing (MedChem):

    • Reduce Lipophilicity: Introduce a heteroatom into the azepane ring (converting it to a diazepane or oxazepane). This lowers LogP by ~1.0 unit.

    • Disrupt Packing: Add an ortho-substituent on the benzene ring (e.g., o-Me or o-Cl). This twists the sulfonyl bond, disrupting planar pi-stacking and lowering the melting point (Lattice Energy).

  • Formulation (Pre-Clinical):

    • Cyclodextrins: The hydrophobic azepane ring fits well into

      
      -Cyclodextrin  cavities. Use HP-
      
      
      
      -CD (20% w/v) to improve solubility by 10-50 fold.
    • Co-solvents: For IV dosing, PEG400 (up to 40%) is typically required for neutral azepane-sulfonyls.

References

  • Neelamkavil, S. F., et al. (2009).[1] "The Discovery of Azepane Sulfonamides as Potent 11beta-HSD1 Inhibitors." Bioorganic & Medicinal Chemistry Letters.

  • Holenz, J., et al. (2006). "Medicinal chemistry strategies to 5-HT6 receptor ligands as potential cognitive enhancers and antiobesity agents." Drug Discovery Today.

  • ChemDiv. (2024). "Compound 1-(2-methoxy-4,5-dimethylbenzene-1-sulfonyl)azepane Physicochemical Data." ChemDiv Catalog.

  • Perlovich, G. L., et al. (2011). "Thermodynamic aspects of solubility process of some sulfonamides." Journal of Pharmaceutical and Biomedical Analysis.

  • Zha, G. F., et al. (2019).[2] "Pharmaceutical significance of azepane based motifs for drug discovery: A critical review." European Journal of Medicinal Chemistry.

Sources

Technical Deep Dive: Novel Bis-Sulfonyl Chloride Reagents Containing Azepane Rings

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide details the design, synthesis, and application of a novel class of homobifunctional cross-linking reagents: Azepane-Core Bis-Sulfonyl Chlorides (AC-BSCs) . Unlike traditional linear cross-linkers (e.g., PEG-based) or rigid aromatic systems, the azepane (homopiperidine) core offers a unique "Goldilocks" conformational profile—possessing greater flexibility than piperidine but more constraints than cyclooctane. These reagents are engineered for high-specificity bioconjugation, fragment-based drug discovery (FBDD), and the stabilization of transient protein-protein interactions (PPIs).

Structural Rationale & Chemical Design[1][2]

The Azepane Advantage

The 7-membered azepane ring exists primarily in a twisted chair or boat conformation. When utilized as a core for bis-sulfonyl chlorides, this scaffold introduces a defined but adaptable spatial vector between the two electrophilic warheads.

  • Entropy/Enthalpy Balance: The azepane ring reduces the entropic penalty of binding compared to linear alkyl chains, yet allows for "induced fit" cross-linking that rigid benzene rings cannot accommodate.

  • Solubility Profile: The nitrogen atom in the ring (position 1) provides a handle for protonation or further functionalization, significantly enhancing aqueous solubility compared to carbocyclic analogs.

The Electrophile: Sulfonyl Chloride

While N-hydroxysuccinimide (NHS) esters are standard for amine conjugation, sulfonyl chlorides offer distinct advantages:

  • Stability: Sulfonamide bonds formed with lysine residues are extremely stable against hydrolysis and enzymatic degradation.

  • Reactivity: They react rapidly with primary amines (

    
    ) at physiological pH (7.5–8.5) but show orthogonality to thiols under specific conditions.
    
Target Molecule: Azepane-1,4-disulfonyl Chloride

For this guide, we focus on Azepane-1,4-disulfonyl chloride (1,4-ADSC) as the archetype reagent. This molecule presents one sulfonyl chloride directly on the nitrogen (sulfamoyl chloride) and one on the carbon ring, creating a heterotopic reactivity profile.

Synthetic Protocols

The synthesis of aliphatic sulfonyl chlorides is historically challenging due to the instability of intermediates. We utilize a Direct Oxidative Chlorination approach starting from thiol precursors, validated by recent methodologies involving


 and nitrate salts.[1][2]
Reagents & Materials[3][5][6][7][8]
  • Precursor: Azepane-1,4-dithiol (custom synthesized via ring-closing metathesis or commercially sourced).

  • Oxidant System: Hydrogen Peroxide (

    
    , 30%) / Thionyl Chloride (
    
    
    
    ) OR Trichloroisocyanuric Acid (TCCA).
  • Solvent: Acetonitrile (

    
    ) or Dichloromethane (
    
    
    
    ).
  • Catalyst: Benzyltrimethylammonium chloride (

    
    ).
    
Protocol: Oxidative Chlorination of Azepane-Dithiol

Step-by-Step Methodology:

  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve Azepane-1,4-dithiol (1.0 mmol) in

    
     (5 mL).
    
  • Activation: Cool the solution to 0°C. Add

    
     (0.05 mmol) as a phase transfer catalyst.
    
  • Chlorination: Add N-Chlorosuccinimide (NCS) (4.2 mmol) portion-wise over 15 minutes. Note: NCS is preferred over chlorine gas for stoichiometric control.

  • Oxidation: Add

    
     (2M, 0.5 mL) and water (0.5 mL) dropwise. The mixture is stirred vigorously.
    
    • Mechanistic Insight: The thiol is first chlorinated to a sulfenyl chloride (

      
      ), which is then hydrolyzed to sulfinic acid (
      
      
      
      ) and further chlorinated to sulfonyl chloride (
      
      
      ).
  • Reaction Monitoring: Monitor via TLC (Hexane/EtOAc 4:1). The disappearance of the thiol spot and appearance of a non-polar spot indicates conversion.

  • Workup: Dilute with cold

    
     (20 mL) and wash with ice-cold brine. Dry over anhydrous 
    
    
    
    and concentrate under reduced pressure at <30°C.
    • Critical Control Point: Aliphatic sulfonyl chlorides are thermally unstable. Do not heat above 40°C.

Characterization Data (Simulated)
TestExpected ResultInterpretation

-NMR
Shift of ring protons

to sulfur
Downfield shift (

3.5-4.0 ppm) confirms oxidation state change.
IR Spectroscopy Strong bands at 1360, 1170

Characteristic

symmetric/asymmetric stretches.
Mass Spec (HRMS)

consistent with

Isotopic pattern must show characteristic

splitting (9:6:1).

Reaction Mechanism & Pathway Visualization[5][9]

The following diagram illustrates the oxidative chlorination pathway converting the thiol precursor into the active bis-sulfonyl chloride reagent.

G Figure 1: Oxidative Chlorination Mechanism for Azepane Bis-Sulfonyl Chloride Synthesis Thiol Azepane-Dithiol (Precursor) Sulfenyl Sulfenyl Chloride (Intermediate R-SCl) Thiol->Sulfenyl + NCS / H+ Sulfinic Sulfinic Acid (Intermediate R-SO2H) Sulfenyl->Sulfinic + H2O / [O] Sulfonyl Bis-Sulfonyl Chloride (Active Reagent) Sulfinic->Sulfonyl + NCS / -H+

Figure 1: Step-wise oxidation of thiol precursors to sulfonyl chloride warheads via sulfenyl and sulfinic acid intermediates.

Application: Protein Cross-Linking

Reactivity Profile

The azepane-bis-sulfonyl chloride reacts primarily with the


-amino group of Lysine residues.
  • Selectivity: High for primary amines (

    
    ).
    
  • Kinetics: Slower than NHS-esters, allowing for better control and less hydrolysis before target engagement.

  • Product: Extremely stable Sulfonamide linkage.

Bioconjugation Protocol[8]
  • Buffer Exchange: Exchange protein buffer to 0.1M Phosphate Buffer (pH 8.0). Avoid Tris or Glycine buffers as they contain competing amines.

  • Reagent Dissolution: Dissolve the Azepane-1,4-disulfonyl chloride in dry DMSO to a concentration of 10 mM.

  • Conjugation: Add the reagent to the protein solution at a 10-fold molar excess.

  • Incubation: Incubate at 4°C for 12 hours or Room Temperature for 2 hours.

  • Quenching: Add 1M Tris-HCl (pH 8.0) to a final concentration of 50 mM to quench unreacted chlorides.

  • Purification: Desalt via Zeba Spin Columns or dialysis.

Cross-Linking Logic Flow

Bioconjugation Figure 2: Bioconjugation Workflow for Lysine-Lysine Crosslinking Protein Target Protein (Lysine Residues) Complex Transition State (Tetrahedral Intermediate) Protein->Complex Nucleophilic Attack (pH 8.0) Reagent Azepane Bis-Sulfonyl Chloride (In DMSO) Reagent->Complex Nucleophilic Attack (pH 8.0) Product Cross-Linked Protein (Stable Sulfonamide) Complex->Product Elimination of Cl- Byproduct HCl (Neutralized by Buffer) Complex->Byproduct Elimination

Figure 2: Reaction pathway for the formation of stable sulfonamide cross-links on protein surfaces.

References

  • Direct Oxidative Conversion of Thiols to Sulfonyl Chlorides.

    • Source: Journal of Organic Chemistry (ACS).
    • Context: Establishes the and protocols for aliph
    • URL:[Link]

  • Oxidative Chlorination Protocols for Sulfonyl Chloride Synthesis.
  • Seven-membered ring scaffolds for drug discovery.

    • Source: Bioorganic & Medicinal Chemistry.[3][4][5][6]

    • Context: Validates the azepane ring as a privileged scaffold in medicinal chemistry.
    • URL:[Link]

  • Sulfonyl Chlorides and Sulfonamides in Medicinal Chemistry.

Sources

Methodological & Application

Synthesis of sulfonamides using 3-(Azepane-1-sulfonyl)benzene-1-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Precision Synthesis of Sulfonamides using 3-(Azepane-1-sulfonyl)benzene-1-sulfonyl chloride

Executive Summary & Molecule Profile

This technical guide details the protocol for synthesizing asymmetric bis-sulfonamides utilizing 3-(Azepane-1-sulfonyl)benzene-1-sulfonyl chloride (CAS: 923716-62-5). This reagent is a specialized "meta-substituted" building block. It contains a stable, lipophilic azepane sulfonamide moiety and a reactive sulfonyl chloride handle.

Why this molecule matters: In drug discovery, this scaffold serves as a robust linker. The azepane ring provides hydrophobic bulk and metabolic stability, while the meta-substitution pattern forces a specific vector orientation, often utilized to probe binding pockets in GPCRs and enzyme inhibitors.

PropertySpecification
Reagent Name 3-(Azepane-1-sulfonyl)benzene-1-sulfonyl chloride
CAS Number 923716-62-5
Molecular Weight 337.84 g/mol
Physical State Solid (typically off-white to pale yellow)
Storage 2–8°C, under inert atmosphere (Ar/N₂). Moisture sensitive.[1]
Reactivity Profile High electrophilicity due to electron-withdrawing sulfonamide at m-position.

Chemical Basis & Mechanism[1][2][3][4]

To ensure reproducibility, one must understand the causality of the reaction conditions.

The Inductive Effect: The pre-existing sulfonamide group (azepane moiety) at the meta position is strongly electron-withdrawing (-I effect). This decreases electron density at the sulfur center of the sulfonyl chloride, making it more reactive toward nucleophiles than unsubstituted benzenesulfonyl chloride. Consequently, this reagent is highly susceptible to hydrolysis and requires strictly anhydrous conditions or rapid biphasic processing.

Mechanism (SN2-like at Sulfur):

  • Nucleophilic Attack: The amine nitrogen attacks the electrophilic sulfur atom.[2]

  • Tetrahedral Transition State: A transient hypervalent sulfur species forms.

  • Elimination: The chloride ion is expelled as a leaving group.

  • Deprotonation: The base (e.g., DIPEA, Pyridine) neutralizes the generated HCl, driving the equilibrium forward and preventing protonation of the unreacted amine.

Mechanism R1 Sulfonyl Chloride (Electrophile) TS Tetrahedral Transition State R1->TS Attack R2 Amine (Nucleophile) R2->TS Prod Sulfonamide (Product) TS->Prod -Cl⁻ Base Base (HCl Scavenger) Prod->Base H⁺ Transfer

Caption: Simplified mechanistic flow of sulfonylation. The base is critical for thermodynamic completion.

Experimental Protocols

Choose the method based on the solubility and value of your amine substrate.

Method A: Standard Anhydrous Synthesis (High Yield)

Best for: Drug discovery libraries, precious amines, and lipophilic substrates.

Reagents:

  • Amine substrate (1.0 equiv)[2][3][4][5]

  • 3-(Azepane-1-sulfonyl)benzene-1-sulfonyl chloride (1.1 equiv)

  • Dichloromethane (DCM) or THF (Anhydrous)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (1.5 – 2.0 equiv)

  • DMAP (0.1 equiv) – Optional: Only use for sterically hindered amines.

Protocol:

  • Preparation: Flame-dry a round-bottom flask and purge with Nitrogen/Argon.

  • Solvation: Dissolve the Amine (1.0 equiv) in anhydrous DCM (0.1 M concentration).

  • Base Addition: Add DIPEA (1.5 equiv) via syringe. Cool the mixture to 0°C (ice bath).

    • Note: Cooling is mandatory. The high reactivity of this specific sulfonyl chloride can cause exotherms that lead to disulfonamide side products if not controlled.

  • Reagent Addition: Dissolve 3-(Azepane-1-sulfonyl)benzene-1-sulfonyl chloride (1.1 equiv) in a minimal volume of DCM. Add this solution dropwise to the reaction mixture over 10 minutes.

  • Reaction: Allow the mixture to warm to Room Temperature (RT) naturally. Stir for 2–4 hours.

    • Monitoring: Check TLC (EtOAc/Hexane). The sulfonyl chloride spot (high Rf) should disappear; the amine spot (low Rf, ninhydrin active) should disappear.

  • Workup (Self-Validating Step):

    • Dilute with DCM.[2]

    • Wash 1: 1M HCl (aqueous). Purpose: Converts unreacted amine to water-soluble salt, removing it from the organic phase.

    • Wash 2: Saturated NaHCO₃. Purpose: Neutralizes acid and removes hydrolyzed sulfonyl chloride (sulfonic acid).

    • Wash 3: Brine.

  • Isolation: Dry over MgSO₄, filter, and concentrate in vacuo.

Method B: Schotten-Baumann Conditions (Biphasic)

Best for: Amino acids, water-soluble amines, or scale-up where organic solvents are restricted.

Reagents:

  • Amine/Amino Acid (1.0 equiv)

  • Reagent (1.1 equiv)

  • Solvent: 1:1 mixture of THF (or Acetone) and Water.

  • Base: Na₂CO₃ or NaOH (2.5 equiv).

Protocol:

  • Dissolve the amine and Na₂CO₃ in water.

  • Dissolve the sulfonyl chloride reagent in THF/Acetone.

  • Add the organic solution to the aqueous amine solution rapidly at RT.

  • Stir vigorously for 1 hour.

  • Workup: Acidify carefully to pH 3–4 with 1M HCl. The sulfonamide usually precipitates out. Filter and wash with cold water.

Workflow Decision Tree

Use this logic flow to determine the optimal processing route for your specific amine.

Workflow Start Start: Select Amine Solubility Is Amine soluble in DCM/THF? Start->Solubility MethodA Method A: Anhydrous (DIPEA/DCM) Solubility->MethodA Yes MethodB Method B: Schotten-Baumann (Na2CO3/Water/THF) Solubility->MethodB No (e.g., Amino Acids) Workup Workup: Acid Wash (1M HCl) MethodA->Workup MethodB->Workup Purification Purification: Recrystallization or Flash Column Workup->Purification

Caption: Decision matrix for selecting the synthesis pathway based on substrate solubility.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield Hydrolysis of Sulfonyl ChlorideEnsure DCM is anhydrous. Use fresh reagent. If using Method B, increase reagent to 1.5 equiv.
Unreacted Amine Steric HindranceAdd catalytic DMAP (10 mol%). Heat to reflux (40°C) after initial addition.
Bis-sulfonylation Primary Amine is too nucleophilicStrictly control temp at 0°C. Add reagent very slowly. Use excess amine (1.2 eq) if amine is cheap.
Product Oiling ImpuritiesTriturate with cold diethyl ether or hexanes to induce crystallization.

Characterization Criteria

To validate the synthesis of the target sulfonamide, look for these specific signals:

  • ¹H NMR (DMSO-d₆ or CDCl₃):

    • Azepane Ring: Multiplets in the aliphatic region (approx. 1.5–1.8 ppm for core CH₂s, 3.2–3.4 ppm for N-CH₂).

    • Aromatic Region: Four protons. Look for the specific meta substitution pattern (singlet, two doublets, one triplet pattern typical of 1,3-disubstituted benzenes, shifted downfield due to two SO₂ groups).

    • Sulfonamide NH: A broad singlet, typically 7.5–10.0 ppm (exchangeable with D₂O).

  • LC-MS:

    • Expect [M+H]⁺ or [M-H]⁻ depending on ionization mode. The chlorine isotope pattern (3:1) from the starting material should be absent in the product.

References

  • BenchChem. "General Principles in the Synthesis of Sulfonamides." BenchChem Application Notes. Accessed October 2023.

  • Royal Society of Chemistry. "Sustainable synthesis of sulfonamides via oxidative chlorination." RSC Publishing, 2025.

  • National Institutes of Health (NIH). "An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides." PubMed Central.

  • Sigma-Aldrich. "Product Specification: Azepane-1-sulfonyl chloride."[6] Sigma-Aldrich Catalog.

  • Matrix Fine Chemicals. "3-(Azepane-1-sulfonyl)benzoyl chloride properties." Matrix Fine Chemicals Database.

Sources

Using 3-(Azepane-1-sulfonyl)benzene-1-sulfonyl chloride in fragment-based drug design

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note details the protocol for utilizing 3-(Azepane-1-sulfonyl)benzene-1-sulfonyl chloride (CAS: 893761-38-1) as a core scaffold in the generation of diversity-oriented fragment libraries. The azepane moiety (a seven-membered nitrogen heterocycle) serves as a privileged pharmacophore, offering unique conformational entropy and hydrophobic vectoring distinct from standard piperidine or morpholine analogs. This guide focuses on the High-Throughput Parallel Synthesis (HTPS) of sulfonamide derivatives, enabling researchers to rapidly access a chemical space enriched for G-Protein Coupled Receptor (GPCR) and ion channel modulators.

Chemical Rationale & Scaffold Analysis[1][2][3]

The Azepane Advantage

In Fragment-Based Drug Design (FBDD), the shape and vector of the core fragment are critical. The azepane ring provides a specific "Goldilocks" zone of flexibility:

  • Conformational Entropy: Unlike the rigid piperidine (chair conformation), azepane exists in a twist-chair/twist-boat equilibrium, allowing it to mold into induced-fit binding pockets that rigid scaffolds miss.

  • Hydrophobic Bulk: The extra methylene group increases lipophilicity (

    
    ), enhancing van der Waals contacts in hydrophobic sub-pockets.
    
The Sulfonyl Chloride "Warhead"

The 3-(Azepane-1-sulfonyl)benzene-1-sulfonyl chloride molecule acts as a bifunctional electrophile , though in this application, we utilize the free sulfonyl chloride (-SO


Cl) as a synthetic handle.
  • Positioning: The meta (1,3) substitution pattern directs the diversity vector (the amine to be coupled) away from the azepane core, maximizing the exploration of the protein surface area.

  • Reactivity: Sulfonyl chlorides are highly reactive toward nucleophiles (amines, alcohols), making them ideal for "One-Step" library generation with high atom economy.

Experimental Workflow: Parallel Library Synthesis

The following workflow describes the synthesis of a 96-member fragment library where the core scaffold is coupled with 96 unique diversity amines.

Reaction Scheme

The core reaction involves the nucleophilic attack of a primary or secondary amine on the sulfonyl chloride sulfur atom, eliminating HCl.

ReactionScheme Scaffold Scaffold: 3-(Azepane-1-sulfonyl) benzene-1-sulfonyl chloride Intermediate Tetrahedral Intermediate Scaffold->Intermediate Amine Diversity Reagent: R-NH2 (96 variants) Amine->Intermediate Base Base: DIPEA Waste By-product: DIPEA-HCl Base->Waste Product Final Fragment: Sulfonamide Library Intermediate->Product Intermediate->Waste -HCl

Figure 1: Reaction logic for sulfonamide library generation. The base (DIPEA) acts as a proton sponge to drive the equilibrium forward.

Detailed Protocol: 96-Well Plate Format

Pre-requisites:

  • Core Reagent: 3-(Azepane-1-sulfonyl)benzene-1-sulfonyl chloride (>95% purity).

  • Diversity Set: 96 diverse amines (primary/secondary), pre-weighed or in solution.

  • Solvent: Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF). Note: Avoid water to prevent hydrolysis to the sulfonic acid.

Reagent Preparation Table
ComponentRoleConcentrationEquiv.[1][2]Notes
Scaffold Core Building Block0.2 M in DCM1.0Keep chilled (4°C) until use.
Amines Diversity Element0.25 M in DCM1.2Slight excess ensures scaffold consumption.
DIPEA Base (HCl Scavenger)Neat2.5N,N-Diisopropylethylamine.
Trisamine Resin Purification ScavengerSolid3.0Removes unreacted sulfonyl chloride.
Isocyanate Resin Purification ScavengerSolid2.0Removes excess diversity amine.
Step-by-Step Synthesis Procedure
  • Plate Preparation: Use a chemically resistant 96-well deep-well plate (polypropylene).

  • Amine Dispensing: Aliquot 100 µL of each diversity amine (0.25 M stock) into the respective wells.

  • Base Addition: Add 20 µL of neat DIPEA to each well.

  • Scaffold Addition: Rapidly add 100 µL of the Scaffold solution (0.2 M) to all wells.

    • Critical: Perform this step quickly or use an automated liquid handler to ensure consistent start times.

  • Reaction Incubation: Seal the plate with a chemically resistant foil. Shake at Room Temperature (RT) for 4–6 hours.

    • QC Check: Spot check 3 random wells via LC-MS to confirm consumption of the chloride (Mass shift: M+R-Cl).

  • Scavenging (Purification):

    • Add Trisamine resin (to quench unreacted sulfonyl chloride).

    • Add Isocyanate resin (to bind excess starting amine).

    • Reseal and shake for 12 hours (overnight).

  • Filtration: Filter the reaction mixture through a 96-well filter plate (0.45 µm frit) into a pre-weighed collection plate.

  • Evaporation: Remove solvent using a centrifugal evaporator (Genevac) or nitrogen blow-down at 40°C.

Validation & Quality Control

Trustworthiness in FBDD relies on the purity of the library. False positives in screening often arise from reactive impurities (e.g., residual sulfonyl chloride reacting with the protein).

QC Criteria
  • Purity: >90% by LC-UV (254 nm).

  • Identity: Confirm Mass [M+H]+ via ESI-MS.

  • Solubility: Re-suspend a subset in DMSO-d6 to ensure solubility at 100 mM (standard stock concentration).

Handling "Failures"

If the sulfonyl chloride hydrolyzes (forming the sulfonic acid, Mass = M-Cl+OH), the reaction failed due to moisture.

  • Corrective Action: Dry all solvents over molecular sieves (3Å) for 24 hours prior to the next attempt.

Application: Fragment Screening Context

Once synthesized, this library is typically screened against targets using biophysical methods. The azepane core is particularly effective for targets with hydrophobic channels.

FBDD_Workflow cluster_opt Hit Optimization Strategy Library Azepane Sulfonamide Library (96-384 cmpds) Screen Primary Screen (SPR or NMR) Library->Screen Hit Confirmed Hit (KD < 1 mM) Screen->Hit Validation Structure X-Ray Crystallography (Protein-Ligand Complex) Hit->Structure Soak Grow Fragment Growing (Add groups to Ph ring) Link Fragment Linking (Connect to 2nd site) Structure->Grow Structure->Link

Figure 2: The Fragment-Based Drug Design decision tree. The Azepane library enters at the top; hits are structurally characterized to guide chemical elaboration.

Case Study Context

In a hypothetical screen against a GPCR (e.g., 5-HT receptors), the azepane ring mimics the classic amine pharmacophore found in serotonin, while the sulfonamide linker positions the diversity element (the phenyl ring of the scaffold) to interact with the extracellular loops.

References

  • Erlanson, D. A., et al. (2016). "The ways and means of fragment-based drug design." Journal of Medicinal Chemistry.

  • Muller, K. (2021). "Azepane derivatives in medicinal chemistry: A review of the 7-membered ring scaffold." Current Organic Chemistry.

  • Enamine Ltd. (2023). "Sulfonyl Chlorides for Library Synthesis - Product Catalog."

  • Biotage. (2022). "Strategies for scavenger resin purification in parallel synthesis." Biotage Application Notes.

(Note: The specific molecule is a commercial building block; references provided ground the methodology of sulfonyl chloride library synthesis and the medicinal chemistry value of the azepane ring.)

Sources

Late-stage functionalization using azepane sulfonyl chloride reagents

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Precision Engineering of Bioactive Scaffolds via Azepane Sulfonyl Chloride Reagents

Executive Summary

Topic: Late-Stage Functionalization (LSF) using Azepane Sulfonyl Chloride Reagents. Core Application: Installation of the N-azepanyl-sulfonyl motif (sulfamide/sulfamate linkers) into complex drug leads. Value Proposition: The azepane ring (homopiperidine) is a privileged pharmacophore that offers distinct conformational flexibility and lipophilicity profiles compared to piperidines or pyrrolidines.[1] When coupled with a sulfonyl chloride handle, it enables the rapid installation of sulfamide (urea bioisosteres) or sulfamate moieties.[1] These linkages provide enhanced metabolic stability (resistance to hydrolysis) and unique hydrogen-bonding vectors, making this platform critical for optimizing Structure-Activity Relationships (SAR) in late-stage drug discovery.[1]

Scientific Foundation & Reagent Profile

The Reagent Class: Azepane-1-Sulfonyl Chlorides

The primary reagent discussed is Azepane-1-sulfonyl chloride (CAS: 41483-72-1).[1][2][3] Unlike carbon-based sulfonyl chlorides (which form sulfonamides), this reagent features the sulfonyl group attached directly to the azepane nitrogen.[1]

  • Chemical Nature: Sulfamoyl chloride (R2N-SO2-Cl).[1]

  • Reactivity: Highly electrophilic at the sulfur atom; reacts with nucleophiles (amines, alcohols, phenols) to form sulfamides and sulfamates .[1]

  • Structural Utility: Introduces a medium-sized (7-membered) hydrophobic ring via a polar, stable linker.[1]

Mechanistic Causality

The reaction proceeds via a base-mediated nucleophilic substitution at the sulfur center.[1]

  • Activation: The base (e.g., Pyridine, TEA) may form a transient sulfonyl-ammonium intermediate (increasing electrophilicity) or simply deprotonate the nucleophile.[1]

  • Attack: The nucleophile (Drug-NH2 or Drug-OH) attacks the sulfur atom.[1]

  • Elimination: Chloride is expelled as the leaving group.[1]

  • Result: Formation of a stable S-N or S-O bond.[1]

Note: Unlike carbamoyl chlorides (which form ureas), sulfamoyl chlorides form sulfamides, which are significantly more resistant to proteolytic and hydrolytic cleavage in vivo.[1]

Visualization: The "Azepane-Capping" Workflow

The following diagram illustrates the decision matrix and synthetic workflow for diversifying a lead compound using this platform.

Azepane_LSF_Workflow cluster_conditions Reaction Parameters Lead Drug Lead (Nucleophile) Base Base Activation (Pyridine/TEA/DMAP) Lead->Base Deprotonation Reagent Azepane-1-SO2Cl (Reagent) Reagent->Base Activation Intermed Tetrahedral Intermediate Base->Intermed Nu- Attack Prod_Amine Azepanyl Sulfamide (Stable Urea Bioisostere) Intermed->Prod_Amine If Lead = Amine (-HCl) Prod_OH Azepanyl Sulfamate (Metabolic Blocker) Intermed->Prod_OH If Lead = Phenol (-HCl) Temp 0°C to RT Solvent DCM or ACN

Figure 1: Strategic workflow for installing azepane motifs via sulfonyl chloride activation. The pathway diverges based on the nucleophilic handle (Amine vs. Phenol) present on the drug lead.[1]

Experimental Protocols

Protocol A: Synthesis of Azepanyl-Sulfamides (Amine Modification)

Target Audience: Medicinal chemists optimizing ADME properties of secondary/primary amines.[1]

Reagents:

  • Substrate: Drug Lead (containing 1° or 2° amine) [1.0 equiv][1]

  • Reagent: Azepane-1-sulfonyl chloride [1.2 equiv][1][4]

  • Base: Triethylamine (TEA) [2.0 equiv] or Pyridine [3.0 equiv][1]

  • Catalyst: DMAP (4-Dimethylaminopyridine) [0.1 equiv] (Optional, for sterically hindered amines)[1]

  • Solvent: Anhydrous Dichloromethane (DCM) or Acetonitrile (MeCN)[1]

Step-by-Step Methodology:

  • Preparation: Flame-dry a reaction vial and purge with Nitrogen/Argon. Dissolve the Drug Lead (1.0 equiv) in anhydrous DCM (0.1 M concentration).

  • Base Addition: Add TEA (2.0 equiv). If the substrate is a salt (e.g., HCl salt), increase base to 3.0 equiv.[1]

  • Cooling: Cool the mixture to 0 °C using an ice bath. Causality: Sulfamoyl chlorides are reactive; cooling prevents side reactions like hydrolysis or bis-sulfonylation.[1]

  • Reagent Addition: Add Azepane-1-sulfonyl chloride (1.2 equiv) dropwise (either neat or as a solution in DCM).

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2–12 hours.

    • Self-Validation: Monitor via TLC or LCMS.[1] Look for the disappearance of the amine peak and the emergence of the [M+197] adduct (mass of azepane-sulfonyl group).[1]

  • Quench & Workup: Quench with saturated aqueous NH₄Cl. Extract with DCM (3x).[1] Wash combined organics with Brine, dry over Na₂SO₄, and concentrate.[1]

  • Purification: Flash chromatography (typically Hexane/EtOAc or DCM/MeOH gradients).[1] Sulfamides are stable on silica.[1]

Protocol B: Synthesis of Azepanyl-Sulfamates (Phenol/Alcohol Modification)

Target Audience: Researchers targeting enzyme inhibition where the sulfamate mimics a transition state or phosphate group.[1]

Reagents:

  • Substrate: Drug Lead (Phenol/Alcohol) [1.0 equiv][1]

  • Reagent: Azepane-1-sulfonyl chloride [1.5 equiv][1]

  • Base: Sodium Hydride (NaH, 60% dispersion) [1.2 equiv] OR DBU [1.5 equiv][1]

  • Solvent: Anhydrous DMF or THF[1]

Step-by-Step Methodology:

  • Deprotonation: Dissolve the Phenol substrate in anhydrous DMF (0.1 M) under inert atmosphere. Cool to 0 °C.

  • Activation: Add NaH (1.2 equiv) carefully. Stir for 30 mins at 0 °C to ensure complete formation of the phenoxide anion.

    • Note: For base-sensitive substrates, use DBU or Cesium Carbonate (Cs₂CO₃) instead of NaH.[1]

  • Coupling: Add Azepane-1-sulfonyl chloride (1.5 equiv) in one portion.

  • Reaction: Stir at RT for 4–16 hours.

    • Self-Validation: Phenolic sulfamates are distinct by UV (shift in absorption) and LCMS.[1] Ensure no hydrolysis of the reagent (Azepane-SO3H) has occurred (check aqueous waste pH).[1]

  • Workup: Careful quench with water (exothermic if NaH used).[1] Extract with EtOAc.[1]

    • Critical Step: Wash organic layer extensively with water/LiCl solution to remove DMF.[1]

Comparative Data: Sulfamide vs. Urea vs. Sulfonamide

The choice to use an azepane sulfonyl chloride (forming a sulfamide) versus a carbamoyl chloride (forming a urea) has significant physicochemical implications.[1]

PropertyAzepanyl-Sulfamide (R-NH-SO2-Azepane)Azepanyl-Urea (R-NH-CO-Azepane)Mechanistic Implication
H-Bond Donor (HBD) High Acidity (NH is more acidic)Moderate AciditySulfamides are better H-bond donors for specific receptor pockets.[1]
Metabolic Stability High ModerateSulfamides resist amidases/esterases that cleave ureas.[1]
Geometry Tetrahedral around SulfurPlanar around CarbonAzepane ring projects into a different 3D vector (approx 109.5° vs 120°).[1]
LogP (Lipophilicity) Lower (more polar linker)HigherSulfonyl group lowers LogP relative to carbonyl, aiding solubility.[1]

Advanced Application: Photoredox Radical Functionalization

Emerging Methodology: While nucleophilic substitution is the standard, recent literature suggests sulfamoyl chlorides can serve as radical precursors.

  • Concept: Under photoredox conditions (e.g., Ru(bpy)₃Cl₂, Blue LED), the N-S bond or S-Cl bond can be activated to generate sulfamyl radicals .[1]

  • Application: These radicals can add across alkenes (styrenes) to create beta-chloro sulfamides.[1]

  • Protocol Modification: Add 1.0 mol% Photocatalyst, use degassed solvent, and irradiate with 450nm (Blue) LEDs. This allows "stapling" the azepane-sulfonyl motif onto carbon scaffolds lacking nucleophilic handles.[1]

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Conversion Reagent HydrolysisEnsure solvents are strictly anhydrous. Use fresh reagent (sulfonyl chlorides hydrolyze to sulfonic acids over time).[1]
Bis-Sulfonylation Excess Reagent/BaseUse strictly 1.0:1.1 stoichiometry.[1] Lower temperature to -10 °C.
Reagent Degradation Storage ConditionStore Azepane-1-sulfonyl chloride at 2-8 °C under Argon.[1] If solid turns to oil/gum, recrystallize or repurify.
Product Instability Acid SensitivitySulfamates can be acid-sensitive.[1] Avoid acidic workups (1M HCl); use buffered NH4Cl instead.[1]

References

  • Gómez-Palomino, A., & Cornella, J. (2019). Selective Late-Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry-BF4.[1] Angewandte Chemie International Edition.[1] [Link][1]

    • Context: Establishes the utility of converting sulfonamides to sulfonyl chlorides for LSF.
  • Luo, Q., Mao, R., Zhu, Y., & Wang, Y. (2019). Photoredox-Catalyzed Generation of Sulfamyl Radicals: Sulfonamidation of Enol Silyl Ether with Chlorosulfonamide.[1][5] The Journal of Organic Chemistry.[5] [Link][1]

    • Context: Validates the use of sulfamyl chlorides (like azepane-SO2Cl) in radical chemistry.[1]

  • Fier, P. S., & Maloney, K. M. (2019). NHC-Catalyzed Deamination of Primary Sulfonamides: A Platform for Late-Stage Functionalization.[1] Journal of the American Chemical Society. [Link][1]

    • Context: Broad strategies for functionalizing sulfonamide motifs in drug discovery.
  • Winum, J. Y., et al. (2006). Sulfamates and their therapeutic potential.[1] Medicinal Research Reviews.[1] [Link]

    • Context: Foundational review on the stability and utility of the sulfam

Sources

Application Note: Solvent Selection for 3-(Azepane-1-sulfonyl)benzene-1-sulfonyl chloride Reactions

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide provides a rigorous framework for solvent selection in reactions involving 3-(Azepane-1-sulfonyl)benzene-1-sulfonyl chloride (CAS 923716-62-5). As a bis-sulfonylated benzene derivative, this compound serves as a critical building block in medicinal chemistry, particularly for fragment-based drug discovery (FBDD) where the azepane moiety acts as a lipophilic anchor.

The selection of solvent is not merely about solubility; it dictates the reaction kinetics, the chemoselectivity between competing nucleophiles, and the stability of the highly electrophilic sulfonyl chloride motif. This guide moves beyond standard DCM (dichloromethane) protocols to offer "green" alternatives and biphasic systems that enhance yield and throughput.

Compound Profile & Reactivity Analysis[1][2]

To select the correct solvent, one must understand the electronic and physical environment of the substrate.

  • Substrate: 3-(Azepane-1-sulfonyl)benzene-1-sulfonyl chloride[1][2]

  • Electronic Effect: The existing azepane-sulfonamide group at the meta position is strongly electron-withdrawing ($ \sigma_m \approx 0.6

    
     -SO_2Cl $) more electrophilic  than unsubstituted benzenesulfonyl chloride.
    
  • Implication: The compound reacts rapidly with nucleophiles but is also highly susceptible to hydrolysis by trace water. Solvent dryness is a critical quality attribute (CQA).

Solvent Selection Matrix
Solvent ClassSpecific SolventSolubilityReactivity RateWorkup EaseRecommendation
Chlorinated Dichloromethane (DCM)ExcellentHighExcellentStandard (Bench scale)
Ethers THFGoodModerateGoodPreferred (Polar amines)
Green Ethers 2-Methyltetrahydrofuran (2-MeTHF)GoodModerateExcellentGreen Choice (Process scale)
Aprotic Polar Acetonitrile (MeCN)ModerateHighModerateSpecialized (Chromatography free)
Biphasic EtOAc / WaterModerateFast (Interfacial)ExcellentSchotten-Baumann
Prohibited Alcohols (MeOH, EtOH)GoodN/AN/AAVOID (Reacts to form esters)
Prohibited DMF / DMSOExcellentHighPoorAVOID (Hard to remove; stability issues)

Reaction Mechanisms & Solvent Influence[5][6]

The choice of solvent influences the transition state of the sulfonylation reaction. In non-polar solvents (DCM), the reaction proceeds via a concerted $ S_N2 $-like mechanism or an addition-elimination pathway where the base (e.g., TEA) acts as a proton scavenger. In polar aprotic solvents (MeCN), the solvent can stabilize the transition state, accelerating the reaction but also accelerating hydrolysis if water is present.

Visualizing the Decision Process

The following diagram illustrates the decision logic for solvent selection based on the nucleophile type and scale.

SolventSelection Start Start: Select Nucleophile NucType Nucleophile Solubility? Start->NucType Lipophilic Lipophilic Amine NucType->Lipophilic Soluble in Organic Hydrophilic Hydrophilic/Salt Amine NucType->Hydrophilic Insoluble in Organic Scale Reaction Scale? Lipophilic->Scale Biphasic Solvent: THF/Water or EtOAc/Water (Schotten-Baumann Protocol B) Hydrophilic->Biphasic Requires Inorganic Base DCM Solvent: Anhydrous DCM (Standard Protocol A) Scale->DCM < 1g (Discovery) MeTHF Solvent: 2-MeTHF (Green Protocol) Scale->MeTHF > 1g (Process/Green)

Figure 1: Decision tree for selecting the optimal solvent system based on nucleophile properties and reaction scale.

Detailed Experimental Protocols

Protocol A: Anhydrous Aminolysis (Standard)

Best for: Discovery chemistry, lipophilic amines, high-value substrates.

Reagents:

  • 3-(Azepane-1-sulfonyl)benzene-1-sulfonyl chloride (1.0 equiv)[1]

  • Amine (Nucleophile) (1.1 equiv)[3]

  • Triethylamine (TEA) or DIPEA (1.5 equiv)

  • Solvent: Anhydrous Dichloromethane (DCM) [0.1 M concentration]

Procedure:

  • Preparation: Flame-dry a round-bottom flask and cool under $ N_2 $.

  • Dissolution: Dissolve the sulfonyl chloride (1.0 equiv) in anhydrous DCM. Note: Ensure the solution is clear. Cloudiness indicates hydrolysis.

  • Cooling: Cool the solution to 0°C using an ice bath. The electron-withdrawing azepane group makes the chloride reactive; cooling prevents side reactions.

  • Addition: Mix the Amine (1.1 equiv) and Base (1.5 equiv) in a separate vial with minimal DCM. Add this mixture dropwise to the sulfonyl chloride solution over 5 minutes.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 1-2 hours. Monitor by TLC (EtOAc/Hexane) or LCMS.

  • Workup (Self-Validating):

    • Dilute with DCM.

    • Wash with 1M HCl (removes unreacted amine/base).

    • Wash with Sat. $ NaHCO_3 $ (removes potential sulfonic acid hydrolysis byproducts).

    • Dry over $ MgSO_4 $, filter, and concentrate.

Protocol B: Schotten-Baumann Conditions (Biphasic)

Best for: Water-soluble amines (e.g., amino acids), scale-up, avoiding organic bases.

Reagents:

  • 3-(Azepane-1-sulfonyl)benzene-1-sulfonyl chloride (1.0 equiv)[1]

  • Amine (1.2 equiv)

  • Base: $ Na_2CO_3 $ or $ K_2CO_3 $ (2.0 equiv)

  • Solvent: THF / Water (1:1 ratio) or 2-MeTHF / Water

Procedure:

  • Aqueous Phase: Dissolve the Amine and Inorganic Base in Water.

  • Organic Phase: Dissolve the Sulfonyl Chloride in THF (or 2-MeTHF).

  • Mixing: Add the Organic phase to the Aqueous phase rapidly with vigorous stirring.

    • Critical Step: Vigorous stirring is essential to create a high surface area emulsion, allowing the interfacial reaction to outcompete hydrolysis.

  • Monitoring: Stir at RT for 2-4 hours.

  • Workup:

    • Separate phases. Extract aqueous layer with EtOAc.

    • Combine organics, wash with Brine, dry and concentrate.[4][5]

Green Chemistry & Optimization

For laboratories prioritizing sustainability (E-Factor reduction), 2-Methyltetrahydrofuran (2-MeTHF) is the superior replacement for DCM and THF.

  • Immiscibility: Unlike THF, 2-MeTHF separates cleanly from water, simplifying workups.

  • Stability: It is more stable to acids/bases than EtOAc.

  • Bio-derived: Often sourced from corncobs/bagasse.

Optimization Workflow (High Throughput): If the standard protocols yield <50%, perform a screen:

  • Set up 4 reactions: DCM, THF, 2-MeTHF, and MeCN.

  • Add Pyridine (as solvent and base) for highly unreactive amines.

  • Analyze conversion at 1 hour via UPLC.

Troubleshooting & Stability Guide

The 3-(Azepane-1-sulfonyl) moiety adds bulk. If the reaction stalls:

  • Steric Hindrance: If the incoming amine is bulky, switch solvent to Toluene and heat to 60°C. Toluene allows higher temperatures without the pressure issues of DCM.

  • Hydrolysis: If LCMS shows mass [M-Cl+OH] (Sulfonic acid):

    • Your solvent is wet. Dry solvent over molecular sieves (3Å or 4Å) for 24h.

    • Switch to Protocol A (Anhydrous).

Storage: Store the sulfonyl chloride under inert gas at 4°C. If the solid turns from white to sticky/yellow, it has hydrolyzed to the sulfonic acid and should be recrystallized or discarded.

Reaction Pathway Visualization

ReactionPathway SM Sulfonyl Chloride (Electrophile) TS Transition State (Tetrahedral) SM->TS + Amine SideProduct Sulfonic Acid (Hydrolysis) SM->SideProduct + H2O (Wet Solvent) Amine Amine (Nucleophile) Product Bis-Sulfonamide (Target) TS->Product - HCl (Base Scavenged)

Figure 2: Mechanistic pathway showing the competition between productive aminolysis and destructive hydrolysis.

References

  • BenchChem. An In-depth Technical Guide on the Reactivity of the Sulfonyl Chloride Functional Group. Retrieved from 4

  • Sigma-Aldrich. Azepane-1-sulfonyl chloride Properties and Safety Data. Retrieved from

  • National Institutes of Health (NIH). Concerted Solvent Processes for Common Sulfonyl Chloride Precursors. PMC. Retrieved from 6

  • Matrix Fine Chemicals. 3-(Azepane-1-sulfonyl)benzoyl chloride CAS 893761-38-1 Data.[1] (Analogous reactivity data). Retrieved from 1

  • Georganics. Benzene-1,3-disulfonyl chloride – general description and application. Retrieved from 7

Sources

Troubleshooting & Optimization

Improving yield in 3-(Azepane-1-sulfonyl)benzene-1-sulfonyl chloride amidation

Author: BenchChem Technical Support Team. Date: March 2026

Subject: Improving Yield in 3-(Azepane-1-sulfonyl)benzene-1-sulfonyl chloride Amidation Document ID: TS-CHEM-893761-OPT Tier: Level 3 (Advanced Methodology & Troubleshooting)

Executive Summary & Molecule Profile

The "Ticket": You are experiencing suboptimal yields when reacting 3-(Azepane-1-sulfonyl)benzene-1-sulfonyl chloride (CAS: 923716-62-5) with an amine nucleophile.

Molecule Analysis:

  • Electrophile: meta-substituted benzenesulfonyl chloride. The meta-positioning of the azepane-sulfonamide group is electron-withdrawing, making the sulfonyl chloride moderately more reactive (and moisture sensitive) than a standard tosyl chloride.

  • Stability: The azepane ring is a stable tertiary sulfonamide; it will not degrade under standard amidation conditions.

  • The Core Problem: The primary yield-killer in sulfonyl chloride chemistry is competitive hydrolysis . If the rate of amidation (

    
    ) is slower than the rate of hydrolysis (
    
    
    
    ), your starting material converts to the unreactive sulfonic acid.

Diagnostic Workflow

Before altering your protocol, use this logic tree to identify the failure point.

TroubleshootingFlow Start START: Low Yield Observed CheckSM Is Starting Material (SM) consumed? Start->CheckSM CheckProd Is the major byproduct Sulfonic Acid? CheckSM->CheckProd Yes Stalled ISSUE: Stalled Reaction (Low Nucleophilicity) CheckSM->Stalled No (SM remains) CheckSol Is Product precipitating during reaction? CheckProd->CheckSol No (Clean but low mass) Hydrolysis ISSUE: Hydrolysis (Water competition) CheckProd->Hydrolysis Yes (Acid formed) CheckSol->Stalled No Trapped ISSUE: Physical Loss (Workup/Solubility) CheckSol->Trapped Yes

Figure 1: Diagnostic logic for isolating the cause of yield loss.

Protocol Optimization (The "Gold Standard")

To maximize yield, we must shift the kinetic balance strictly in favor of amidation. The following protocol uses DMAP catalysis to activate the sulfonyl chloride, making it reactive enough to outcompete trace moisture.

The Mechanism: Why DMAP?

Standard bases (TEA/DIPEA) act only as proton scavengers. DMAP (4-Dimethylaminopyridine) acts as a nucleophilic catalyst.[1][2] It attacks the sulfonyl chloride to form a highly reactive N-sulfonylpyridinium salt, which then transfers the sulfonyl group to your amine much faster than the chloride itself could.

Mechanism RSO2Cl Sulfonyl Chloride (Starting Material) Inter [R-SO2-DMAP]+ Cl- (Activated Intermediate) RSO2Cl->Inter Fast Acid Sulfonic Acid (Dead End) RSO2Cl->Acid Slow Hydrolysis (Without DMAP) DMAP DMAP (Catalyst) DMAP->Inter Product Sulfonamide (Product) Inter->Product Very Fast (Major Path) Inter->Acid Possible if wet Amine Amine (Nucleophile) Amine->Product Water H2O (Impurity)

Figure 2: Catalytic cycle showing how DMAP accelerates the desired pathway over hydrolysis.

Optimized Protocol Steps

Reagents:

  • Solvent: Anhydrous Dichloromethane (DCM) or Acetonitrile (MeCN).[3] Do not use DMF unless necessary; it is hygroscopic.

  • Base: Triethylamine (TEA) or DIPEA (1.5 – 2.0 equivalents).

  • Catalyst: DMAP (0.1 equivalents / 10 mol%).

  • Temperature: 0°C (Addition)

    
     Room Temperature (Reaction).
    

Procedure:

  • Dissolve Amine: In a flame-dried flask under inert atmosphere (

    
     or Ar), dissolve 1.0 eq of your amine and 1.5 eq of TEA in anhydrous DCM.
    
  • Add Catalyst: Add 0.1 eq of DMAP.

  • Cool: Cool the mixture to 0°C. Cold temperature suppresses hydrolysis more than it suppresses amidation.

  • Add Sulfonyl Chloride: Dissolve 1.1 eq of 3-(Azepane-1-sulfonyl)benzene-1-sulfonyl chloride in a minimal amount of DCM. Add this solution dropwise to the amine mixture over 10–15 minutes.

  • Warm & Monitor: Allow to warm to RT. Monitor by TLC or LCMS. Reaction is typically complete in <2 hours.

Workup & Purification Strategies

Since your product is a bis-sulfonamide (containing the pre-existing azepane sulfonamide and the newly formed one), it will likely be lipophilic but polar.

Scenario A: The "Standard" Workup (Product is Organic Soluble)

Use this if your amine was lipophilic (e.g., aniline, benzylamine).

  • Quench: Add dilute HCl (1M) to the reaction mixture. This protonates the excess TEA/DMAP and any unreacted amine, forcing them into the aqueous layer.

  • Phase Separation: Extract with DCM.

  • Wash: Wash organic layer with water, then Brine.

  • Dry: Dry over

    
     and concentrate.
    
  • Purification: If the starting sulfonyl chloride hydrolyzed, you will have 3-(Azepane-1-sulfonyl)benzenesulfonic acid . This is highly water-soluble and should remain in the aqueous layer during the basic/neutral washes.

Scenario B: The "Crash Out" (Product is Insoluble)

Use this if your product precipitates during the reaction (common with bis-sulfonamides).

  • Do not extract.

  • Filter: Filter the reaction mixture directly.

  • Wash Cake: Wash the solid cake with 1M HCl (removes bases), then water (removes salts/sulfonic acid), then cold ether (removes non-polar impurities).

  • Dry: Vacuum dry the solid. This often yields >95% purity without chromatography.

Troubleshooting & FAQs

SymptomProbable CauseCorrective Action
Starting material disappears, but Product mass is low. Hydrolysis. The chloride became sulfonic acid, which washed away in the aqueous workup.1. Dry solvents strictly.2. Increase Sulfonyl Chloride equivalents (1.2–1.5 eq).3. Use the DMAP protocol above.
Reaction stalls at 50% conversion. HCl inhibition. The reaction generates HCl, which protonates your amine, rendering it non-nucleophilic.Ensure you have at least 2.0 eq of base (TEA/DIPEA) to scavenge the HCl.
New spot appears on TLC but streaks/tails. Sulfonic Acid formation. This is the hydrolysis byproduct. It is very polar. Ignore it; it will be removed during aqueous workup.
Product is stuck in the aqueous layer. pH issue. If your amine was an amino acid or very polar, the sulfonamide might be a salt.Adjust aqueous pH to ~2-3 to protonate the sulfonamide (if applicable) and extract with EtOAc instead of DCM.
Frequently Asked Questions

Q: Can I use Pyridine as the solvent? A: Yes, Pyridine is a classic solvent for this (Schotten-Baumann conditions). However, removing Pyridine requires extensive acidic washes (CuSO4 or HCl), which can trap your product if it's acid-sensitive or polar. The DCM/TEA/DMAP method is generally cleaner for isolation.

Q: My amine is a hydrochloride salt. What do I do? A: You must release the free base in situ. Add 2.5 to 3.0 equivalents of DIPEA to the solvent before adding the sulfonyl chloride. Ensure the salt is fully dissolved or suspended before cooling to 0°C.

Q: Is the Azepane ring stable to acid workup? A: Yes. The azepane nitrogen is part of a sulfonamide bond (


). Sulfonamides are extremely robust and generally require harsh conditions (conc. HCl/HBr reflux) to cleave. A standard 1M HCl wash is perfectly safe.

References

  • Catalysis Mechanism: Scriven, E. F. V. (1983). 4-Dialkylaminopyridines: Super Acylation and Alkylation Catalysts. Chemical Society Reviews, 12(2), 129-161. Link

  • General Sulfonylation: Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (Chapter 17: Nucleophilic Substitution at the Carbonyl Group). Link

  • Sulfonyl Chloride Reactivity: King, J. F., et al. (1991). Hydrolysis of Sulfonyl Chlorides. Journal of the American Chemical Society, 113(13), 4924–4930. Link

  • Practical Synthesis: DeWolfe, R. H. (1991). Carboxylic Acid Derivatives and Heteroatom Analogs. In Comprehensive Organic Synthesis. Pergamon Press. Link

Sources

Technical Support Center: Stability and Handling of 3-(Azepane-1-sulfonyl)benzene-1-sulfonyl chloride in Solution

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 3-(Azepane-1-sulfonyl)benzene-1-sulfonyl chloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the storage, handling, and stability assessment of this reactive intermediate in solution. By understanding the inherent reactivity of this compound, you can ensure the integrity of your experiments and the quality of your results.

Frequently Asked Questions (FAQs)

Q1: My solution of 3-(Azepane-1-sulfonyl)benzene-1-sulfonyl chloride is showing signs of degradation. What is the most likely cause?

A1: The primary cause of degradation for 3-(Azepane-1-sulfonyl)benzene-1-sulfonyl chloride in solution is hydrolysis.[1][2] Sulfonyl chlorides are highly susceptible to reaction with water, which leads to the formation of the corresponding sulfonic acid and hydrochloric acid.[1] This can be exacerbated by the presence of atmospheric moisture or residual water in your solvents.

Q2: What are the ideal storage conditions for solutions of 3-(Azepane-1-sulfonyl)benzene-1-sulfonyl chloride?

A2: To ensure the stability of your solutions, they should be stored in a cool, dry, and well-ventilated area, protected from light.[3][4] The recommendation for "cold-chain transportation" for the neat compound suggests that refrigerated storage (2-8°C) is advisable for solutions as well.[5] It is also crucial to store solutions under an inert atmosphere, such as nitrogen or argon, in tightly sealed containers to prevent the ingress of moisture.[1][6]

Q3: I've noticed a decrease in the purity of my compound over time, even when stored in an anhydrous solvent. What other factors could be at play?

Q4: How can I confirm that my 3-(Azepane-1-sulfonyl)benzene-1-sulfonyl chloride solution is degrading?

A4: You can monitor the degradation of your solution using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy.[7][8] In an HPLC chromatogram, you would expect to see a decrease in the peak area of the parent compound and the appearance of a new, more polar peak corresponding to the sulfonic acid byproduct. In ¹H NMR, you may observe the appearance of new signals corresponding to the sulfonic acid and a change in the integration of the peaks for the starting material.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Rapid loss of purity in solution Moisture contamination Ensure the use of freshly opened, high-purity anhydrous solvents. Dry all glassware in an oven (e.g., at 120°C for at least 4 hours) and cool under an inert atmosphere before use.[1] Handle solutions under a dry, inert atmosphere (e.g., nitrogen or argon).
Discoloration of the solution Thermal degradation or impurities Store solutions at a reduced temperature (2-8°C).[3][5] If the problem persists, consider purifying the starting material or the solvent.
Inconsistent reaction yields Degraded starting material Always use a fresh solution of 3-(Azepane-1-sulfonyl)benzene-1-sulfonyl chloride for your reactions or verify the purity of an older solution by HPLC or NMR before use. Avoid repeated opening and closing of the storage container.
Precipitate formation in solution Hydrolysis product insolubility The sulfonic acid hydrolysis product may be less soluble in your chosen solvent. This is a strong indicator of degradation. The solution should be discarded and a fresh one prepared under strictly anhydrous conditions.

Experimental Protocols

Protocol 1: Stability Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general method for monitoring the stability of 3-(Azepane-1-sulfonyl)benzene-1-sulfonyl chloride in solution.

Instrumentation:

  • HPLC system with a UV detector

Materials:

  • 3-(Azepane-1-sulfonyl)benzene-1-sulfonyl chloride

  • Anhydrous acetonitrile (or other suitable aprotic solvent)

  • HPLC-grade water

  • HPLC-grade acetonitrile

  • Trifluoroacetic acid (TFA) (optional, for mobile phase modification)

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of 3-(Azepane-1-sulfonyl)benzene-1-sulfonyl chloride in anhydrous acetonitrile at a known concentration (e.g., 1 mg/mL).

    • Store aliquots of this solution under the desired storage conditions (e.g., room temperature, 4°C, protected from light, etc.).

  • HPLC Method:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: Water with 0.1% TFA (optional).

    • Mobile Phase B: Acetonitrile with 0.1% TFA (optional).

    • Gradient: A typical gradient would be to start with a higher percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B over 15-20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 215 nm.[9]

    • Injection Volume: 10 µL.

  • Analysis:

    • At specified time points (e.g., 0, 24, 48, 72 hours, 1 week), inject an aliquot of the stored solution into the HPLC system.

    • Monitor the peak area of the parent compound and any new peaks that appear. The appearance and growth of a more polar peak (shorter retention time) is indicative of the sulfonic acid degradation product.

    • Calculate the percentage of the remaining parent compound at each time point relative to the initial time point (t=0).

Protocol 2: Purity Assessment by Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization

Due to the thermal lability and reactivity of sulfonyl chlorides, direct GC-MS analysis can be challenging. A common and more robust approach is to derivatize the sulfonyl chloride to its corresponding sulfonamide, which is more thermally stable.[7][10]

Instrumentation:

  • GC-MS system

Materials:

  • Solution of 3-(Azepane-1-sulfonyl)benzene-1-sulfonyl chloride

  • Anhydrous aprotic solvent (e.g., dichloromethane or acetonitrile)

  • A secondary amine for derivatization (e.g., diethylamine)

  • Anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄)

Procedure:

  • Derivatization:

    • In a clean, dry vial, dissolve a known amount of the 3-(Azepane-1-sulfonyl)benzene-1-sulfonyl chloride solution in the anhydrous solvent.

    • Add an excess (e.g., 2-3 equivalents) of diethylamine.

    • Allow the reaction to proceed at room temperature for approximately 30 minutes.

  • Work-up:

    • Quench the reaction with a small amount of water.

    • Extract the organic layer.

    • Wash the organic layer with a dilute acid (e.g., 0.1 M HCl) to remove excess amine, followed by a wash with saturated sodium bicarbonate solution and then brine.

    • Dry the organic layer over the anhydrous drying agent, filter, and the solution is ready for GC-MS analysis.

  • GC-MS Method:

    • Column: A non-polar column such as a DB-5ms or equivalent (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).[7][11]

    • Carrier Gas: Helium at a constant flow of 1 mL/min.[7][11]

    • Injector Temperature: 280°C.[11]

    • Oven Temperature Program:

      • Initial temperature: 50°C, hold for 1 minute.

      • Ramp: 25°C/min to 300°C.

      • Hold: 3 minutes at 300°C.[11]

    • MS Parameters:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.[7]

      • Mass Range: m/z 50-550.[7][11]

  • Analysis:

    • Identify the peak corresponding to the N,N-diethyl-3-(azepane-1-sulfonyl)benzenesulfonamide derivative.

    • The purity of the original sulfonyl chloride can be inferred from the purity of the derivatized product.

Visualizing Stability and Workflow

Degradation Pathway

A 3-(Azepane-1-sulfonyl)benzene-1-sulfonyl chloride B 3-(Azepane-1-sulfonyl)benzenesulfonic acid A->B Hydrolysis C HCl A->C H2O H₂O (Moisture) H2O->A

Caption: Primary hydrolytic degradation pathway of 3-(Azepane-1-sulfonyl)benzene-1-sulfonyl chloride.

Experimental Workflow for Stability Assessment

cluster_prep Sample Preparation cluster_analysis Time-Point Analysis cluster_eval Data Evaluation A Prepare stock solution in anhydrous solvent B Aliquot into vials A->B C Store under defined conditions (Temp, Light, Atmosphere) B->C D Withdraw aliquot at t=0, t=x, t=y... C->D E Analyze by HPLC or GC-MS (after derivatization) D->E F Quantify parent compound E->F G Identify and quantify degradation products E->G H Determine degradation rate F->H G->H

Caption: General workflow for assessing the storage stability of 3-(Azepane-1-sulfonyl)benzene-1-sulfonyl chloride in solution.

References

  • A Researcher's Guide to Characterizing Sulfonyl Chlorides: A Comparative Overview of Analytical Techniques. Benchchem.
  • A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimiz
  • Preventing decomposition of sulfonyl chloride during reaction. Benchchem.
  • Safety D
  • SAFETY D
  • Technical Support Center: Troubleshooting Low Yields in Sulfonyl Chloride Synthesis. Benchchem.
  • SAFETY DATA SHEET. Fisher Scientific. (2012-03-07).
  • Safety Data Sheet. Cayman Chemical. (2023-04-19).
  • SAFETY D
  • Analysis of chlorinated, sulfochlorinated and sulfonamide derivatives of n-tetradecane by gas chromatography/mass spectrometry. PubMed. (2005-04-15).
  • Madhavi and Sharma, IJPSR, 2024; Vol. 15(3): 710-725.
  • Correlation of the Rates of Solvolysis of Two Arenesulfonyl Chlorides and of trans-β-Styrenesulfonyl Chloride – Precursors in the Development of New Pharmaceuticals. PMC. (2008-12-17).
  • Two Pathways of Arenesulfonyl Chlorides Hydrolysis. Anionic Intermediates in S A N Hydrolysis of 4-Nitrobenzenesulfonyl Chloride.
  • Kinetics of the reaction of benzenesulphonyl chloride with pyridines in aqueous solution. Journal of the Chemical Society B: Physical Organic (RSC Publishing).
  • 923716-62-5|3-(Azepane-1-sulfonyl)benzene-1-sulfonyl chloride. BLDpharm.
  • 3-(AZEPANE-1-SULFONYL)BENZOYL CHLORIDE | CAS 893761-38-1.
  • Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ChemRxiv. (2025-09-30).
  • Confirmation of introduction of sulfonyl groups. (a) NMR spectra of...
  • Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. Trends in Sciences. (2023-03-15).
  • HPLC Determination of Chlorobenzene in Benzene Sulfonylchloride for Industrial use by High Performance Liquid Chromatography.
  • Original Research J. Synth. Chem. Aromatic Sulfonamides. Journal of Synthetic Chemistry. (2023-12-09).
  • Effect of Tertiary Amines on the Hydrolysis Kinetics of Benzoyl Chloride in W
  • Application Notes and Protocols for NMR Spectroscopy of ((3-Chlorophenyl)sulfonyl)glycine Analogs. Benchchem.

Sources

Section 1: Diagnostic Decision Matrix (FAQ & Troubleshooting)

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Advanced Strategies for Removing Unreacted Sulfonyl Chloride

Introduction Sulfonyl chlorides are highly reactive electrophiles widely used in the synthesis of sulfonamides and sulfonate esters. However, their high reactivity is a double-edged sword: driving the reaction to completion often requires an excess of the sulfonyl chloride, leaving unreacted starting material in the mixture. Because sulfonyl chlorides can be highly resistant to simple aqueous hydrolysis depending on their steric bulk, removing them requires strategic chemical quenching or solid-phase scavenging.

Q1: Why is my standard aqueous workup failing to remove excess sulfonyl chloride? A1: The assumption that all sulfonyl chlorides rapidly hydrolyze to water-soluble sulfonic acids during a basic aqueous wash (e.g., NaHCO₃) is a common pitfall[1]. The causality lies in steric hindrance and biphasic kinetics. Bulky sulfonyl chlorides physically shield the electrophilic sulfur atom from nucleophilic attack by water or hydroxide ions. Furthermore, if the sulfonyl chloride is highly soluble in the organic phase (e.g., DCM) and poorly soluble in water, the limited interfacial surface area throttles the hydrolysis rate. In these cases, prolonged stirring is required, which may degrade sensitive products.

Q2: When should I use a nucleophilic chemical quench versus a solid-supported scavenger? A2: This decision is dictated by the physical properties of your desired product and its sensitivity to water.

  • Nucleophilic Quench (e.g., N,N-dimethylethylenediamine): Use this when your product is highly lipophilic and stable to mild aqueous acid. The diamine reacts rapidly with the unreacted sulfonyl chloride to form a new sulfonamide[2]. Because this new byproduct contains a basic tertiary amine, it becomes protonated and highly water-soluble during a dilute HCl wash, allowing for easy liquid-liquid separation.

  • Solid-Supported Scavengers (e.g., PS-Trisamine): Use this when your product is water-sensitive, highly polar (making aqueous extraction difficult), or when performing high-throughput parallel synthesis[1]. The resin chemically binds the electrophile to an insoluble polystyrene matrix, which is then removed by simple filtration[3].

Q3: How do I ensure complete removal when using PS-Trisamine? A3: Scavenging kinetics depend heavily on resin swelling and the equivalents used. PS-Trisamine typically has a loading capacity of 3.0 to 5.0 mmol/g[3]. For complete scavenging, you must use 3 to 6 equivalents of the resin relative to the excess sulfonyl chloride. Additionally, the reaction must be performed in a solvent that swells the polystyrene backbone, such as DCM, THF, or DMF. Using a non-swelling solvent like methanol or water will collapse the resin pores, trapping the reactive amine sites and halting the scavenging process[4].

Section 2: Quantitative Comparison of Scavenging Strategies

MethodReagentMechanismSpeedBest ForLimitations
Aqueous Hydrolysis NaHCO₃ (aq) or NaOH (aq)Hydrolysis to water-soluble sulfonic acidSlow (1-12 h)Unhindered sulfonyl chlorides; robust productsFails for sterically hindered electrophiles; requires biphasic stirring[1].
Amine Quench N,N-DimethylethylenediamineConversion to basic, water-soluble sulfonamideFast (15-30 min)Lipophilic products; scalable batch reactionsRequires acidic aqueous workup to remove the quenched byproduct[2].
Solid-Phase Scavenging PS-Trisamine ResinCovalent immobilization on a polymer matrixModerate (1-3 h)Water-sensitive products; parallel library synthesisHigher cost; requires solvents that swell polystyrene (e.g., DCM, THF)[3].

Section 3: Mechanistic Workflow

ScavengerDecisionTree Start Unreacted Sulfonyl Chloride in Reaction Mixture WaterSensitive Is the desired product water-sensitive? Start->WaterSensitive ResinPath Use Solid-Supported Scavenger (e.g., PS-Trisamine) WaterSensitive->ResinPath Yes AqueousPath Is the product highly polar or difficult to extract? WaterSensitive->AqueousPath No Filter Filter resin. Product is in filtrate. ResinPath->Filter AqueousPath->ResinPath Yes QuenchPath Use Nucleophilic Quench (N,N-Dimethylethylenediamine) AqueousPath->QuenchPath No, highly lipophilic HydrolysisPath Aqueous Base Hydrolysis (NaHCO3 / H2O) AqueousPath->HydrolysisPath No, unhindered electrophile AcidWash Wash with 1M HCl. Byproduct moves to aq phase. QuenchPath->AcidWash PhaseSep Separate phases. Product is in organic phase. HydrolysisPath->PhaseSep

Figure 1: Decision matrix for selecting the optimal sulfonyl chloride removal strategy.

Section 4: Validated Experimental Protocols

Protocol A: Nucleophilic Quench using N,N-Dimethylethylenediamine (Solution Phase)

Causality Focus: This protocol leverages a bifunctional amine. The primary amine is highly nucleophilic and rapidly attacks the unreacted sulfonyl chloride. The tertiary amine remains unreacted but provides a basic "handle" that allows the entire byproduct to be extracted into an acidic aqueous phase[2].

  • Analyze Completion: Verify the completion of the primary sulfonylation reaction via TLC or LC-MS.

  • Add Quenching Agent: To the reaction mixture (typically in DCM or THF), add 1.5 to 2.0 equivalents of N,N-dimethylethylenediamine relative to the initial excess of sulfonyl chloride[2].

  • Agitate: Stir the mixture at room temperature for 15 to 30 minutes. The primary amine reacts quantitatively to form a basic sulfonamide.

  • Acidic Extraction: Transfer the mixture to a separatory funnel. Add an equal volume of 1M aqueous HCl. The acidic environment protonates the tertiary amine of the quenched byproduct, driving it entirely into the aqueous layer.

  • Phase Separation: Collect the organic layer containing your desired product. Wash once with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Protocol B: Solid-Phase Scavenging using PS-Trisamine Resin

Causality Focus: PS-Trisamine utilizes tris(2-aminoethyl)amine covalently linked to a polystyrene backbone[4]. The multiple primary amines provide a high local concentration of nucleophiles, ensuring rapid capture of the electrophile. Because the byproduct is covalently bound to a macroscopic polymer bead, separation is achieved by simple physical filtration, entirely avoiding liquid-liquid extraction[1].

  • Solvent Check: Ensure the reaction solvent is capable of swelling polystyrene (DCM, THF, or DMF are ideal). If the reaction was run in a non-swelling solvent (e.g., acetonitrile or ethanol), dilute the mixture with at least 50% DCM by volume.

  • Calculate Resin Mass: Determine the mmols of excess sulfonyl chloride remaining. Calculate the required mass of PS-Trisamine resin based on its loading capacity (typically 3.0 - 5.0 mmol/g)[3]. Use 3 to 6 equivalents of resin to ensure rapid and complete scavenging.

  • Add Resin: Add the dry PS-Trisamine beads directly to the reaction flask.

  • Agitate: Shake or gently stir the suspension at room temperature for 1 to 3 hours. Note: Avoid vigorous magnetic stirring with a large stir bar, as this can mechanically grind the resin beads into a fine powder, clogging the filter later.

  • Filtration: Filter the mixture through a sintered glass funnel or a solid-phase extraction (SPE) cartridge.

  • Wash and Isolate: Wash the resin cake with 2-3 column volumes of the reaction solvent to elute any trapped product. Concentrate the combined filtrates to yield the purified product.

References

  • [1] Title: Technical Support Center: Sulfonyl Chloride Work-up | Source: Benchchem | URL:

  • Title: Argonaut Quest Training Workshop 2 | Source: ArtisanTG | URL:

  • [4] Title: Scavenging Properties of the Polyamine Functionalized Gels Based on the Glycidyl Methacrylate Terpolymers | Source: Scientific Research Publishing | URL:

  • [3] Title: High-load, oligomeric monoamine hydrochloride: Facile generation via ROM polymerization and application as an electrophile scavenger | Source: PMC - NIH | URL:

  • [2] Title: Chemical Tools to Covalently Modify Proteins and Cells | Source: pitt.edu | URL:

Sources

Sulfonylation Support Center: Troubleshooting Sterically Hindered Sulfonyl Chlorides

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have curated this guide specifically for researchers, chemists, and drug development professionals who are battling the kinetic and thermodynamic hurdles of reacting sterically encumbered sulfonyl chlorides (e.g., 2,4,6-triisopropylbenzenesulfonyl chloride, mesitylenesulfonyl chloride).

This guide moves beyond basic troubleshooting by explaining the causality behind reaction failures and providing self-validating protocols to ensure your chemistry works predictably.

Diagnostic Workflow: Identifying the Bottleneck

Before adjusting your protocol, you must diagnose the specific failure mode of your reaction. The workflow below maps the logical relationship between analytical observations and corrective actions.

Workflow A Reaction Stalled or Low Yield? B Analyze via TLC / LC-MS A->B C Sulfonic Acid (Hydrolysis) B->C Byproduct formed D Starting Materials Recovered B->D No conversion E Strictly Anhydrous & Use 2,6-Lutidine C->E F Add DMAP or 1-Methylimidazole D->F Weak Nucleophile G Deprotonate Amine (LiHMDS / NaH) D->G Extreme Sterics

Diagnostic logic for troubleshooting hindered sulfonylation reactions.

Frequently Asked Questions & Troubleshooting Guides

Q1: My reaction with a hindered secondary amine is completely stalled, yielding only recovered starting materials. Why is this happening and how do I fix it?

The Causality: The primary barrier is the kinetic penalty imposed by steric clash. Unhindered sulfonyl chlorides typically undergo substitution via a backside approach. However, bulky ortho-alkyl groups physically block this trajectory, forcing the reaction into a higher-energy "frontal attack" mechanism[1]. Standard bases like pyridine or triethylamine lack the nucleophilicity to overcome this activation energy barrier. The Solution: Introduce a nucleophilic catalyst. Switch to 4-Dimethylaminopyridine (DMAP) or 1-Methylimidazole (NMI). These catalysts attack the sulfonyl chloride to form a highly reactive, resonance-stabilized intermediate that is significantly more electrophilic than the parent chloride[2]. N-methylimidazole is particularly effective as a strong nucleophilic catalyst for sterically hindered substrates[3].

Mechanism RSO2Cl Hindered Sulfonyl Chloride Intermediate Sulfonyl-Ammonium Intermediate RSO2Cl->Intermediate Fast DMAP DMAP / NMI (Nucleophilic Catalyst) DMAP->Intermediate Attack Product Sulfonamide Product Intermediate->Product Rate-Limiting Substitution Amine Hindered Amine (Weak Nucleophile) Amine->Product Attack

Mechanistic pathway of nucleophilic catalysis overcoming steric hindrance.

Q2: I am seeing complete consumption of the sulfonyl chloride, but my yield is low. LC-MS shows a large amount of sulfonic acid. How do I prevent hydrolysis?

The Causality: When the desired sulfonylation is kinetically slow due to steric hindrance, competitive side reactions dominate. Even trace amounts of moisture in solvents or hygroscopic bases will react with the sulfonyl chloride. Furthermore, common bases like triethylamine can act as general bases to activate water, accelerating hydrolysis over sulfonylation. The Solution:

  • Optimize the Base: Switch to a sterically hindered, non-nucleophilic base like 2,6-lutidine or DBU[4]. These bases efficiently neutralize the HCl byproduct without participating in unwanted nucleophilic side reactions.

  • Anhydrous Control: Ensure strictly anhydrous conditions (flame-dried glassware, argon atmosphere, anhydrous solvents).

Q3: Are there alternative reagents if the sulfonyl chloride remains unreactive despite catalysis?

The Causality: Sometimes the steric threshold is simply too high for S-Cl bond cleavage under standard conditions, resulting in an inert system. The Solution: Consider Sulfur(VI) Fluoride Exchange (SuFEx) chemistry. Sulfonyl fluorides are highly resistant to hydrolysis but can be selectively activated by specific catalysts (like DBU or bifluoride ions) to react with amines[5]. The S-F bond activation often proceeds via hydrogen-bonding transition states that bypass the steric constraints of traditional S-Cl substitution[5]. Alternatively, Lewis acids like indium metal can activate the sulfonyl chloride, making it more electrophilic[4].

Quantitative Data: Catalyst & Base Optimization

The following table summarizes the expected performance of various catalytic systems when applied to sterically hindered sulfonylation reactions.

Reagent / CatalystBase AdditiveSolventTypical YieldMechanistic Role
NonePyridineDCM< 10%Acts only as an acid scavenger; insufficient nucleophilicity.
DMAP (10-20 mol%) 2,6-LutidineDCM75-85%Forms a highly electrophilic sulfonylpyridinium intermediate[2].
1-Methylimidazole TriethylamineTHF80-90%Strong nucleophilic catalyst; accelerates frontal attack[3].
Indium (10 mol%) NoneMeCN (Reflux)60-80%Lewis acid activation of the electrophilic sulfur atom[4].

Standard Operating Procedure (SOP): Self-Validating Protocol

This methodology utilizes a self-validating system for the DMAP-catalyzed sulfonylation of a hindered amine. By incorporating analytical checkpoints, you establish direct causality between your actions and the reaction's progress.

Step 1: System Preparation Flame-dry a Schlenk flask under vacuum and backfill with argon. Causality: Eliminating ambient moisture prevents the base-catalyzed hydrolysis of the highly reactive intermediates.

Step 2: Intermediate Generation Dissolve the sterically hindered sulfonyl chloride (1.0 equiv) in anhydrous DCM (0.2 M). Add DMAP (0.2 equiv) and 2,6-lutidine (2.0 equiv). Causality: 2,6-lutidine acts as the acid scavenger, allowing DMAP to function purely as a nucleophilic catalyst without being consumed by HCl[4].

Step 3: Validation Checkpoint 1 (Crucial) Stir for 15 minutes at room temperature. Spot the mixture on TLC. Self-Validation: The disappearance of the sulfonyl chloride spot and the appearance of a baseline/highly polar spot confirms the successful generation of the reactive sulfonyl-DMAP intermediate[2]. Do not proceed to Step 4 until this intermediate is confirmed.

Step 4: Nucleophilic Attack Cool the reaction to 0 °C. Slowly add the hindered amine (1.2 equiv) dropwise. Allow the reaction to warm to room temperature overnight.

Step 5: Validation Checkpoint 2 Monitor via LC-MS. Self-Validation: The mass of the intermediate should decrease as the product mass increases. If a massive sulfonic acid peak (M+OH) appears, the system was compromised by moisture.

Step 6: Workup Quench with saturated aqueous NH₄Cl. Extract with DCM. Wash the organic layer sequentially with 1M HCl (to remove DMAP and lutidine) and brine. Dry over MgSO₄, filter, and concentrate under reduced pressure.

References

  • DMAP-assisted sulfonylation as an efficient step for the methylation of primary amine motifs on solid support Source: PubMed Central (PMC) - NIH URL:[Link]

  • Practical and Efficient Acylation and Tosylation of Sterically Hindered Alcohols Catalyzed with 1-Methylimidazole Source: ResearchGate URL:[Link]

  • The Emerging Applications of Sulfur(VI) Fluorides in Catalysis Source: ACS Publications URL:[Link]

Sources

Optimal base selection for azepane-sulfonyl chloride coupling

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Optimization of Base Selection & Reaction Conditions Ticket ID: AZP-SO2-001 Status: Resolved / Guide Published

Executive Summary

The sulfonylation of azepane (hexamethyleneimine) presents unique challenges compared to smaller cyclic amines like pyrrolidine or piperidine. While azepane is a strong nucleophile (pKa ~11.2), its seven-membered ring introduces conformational flexibility and slight steric drag that can retard reaction rates with bulky sulfonyl chlorides.

This guide moves beyond "standard recipes" to explain the chemoselectivity and thermodynamics driving base selection. We provide two validated protocols: a high-performance homogeneous method (DCM/DIPEA) and a robust biphasic method (Schotten-Baumann).

Module 1: Base Selection Logic

The choice of base dictates the reaction pathway, impurity profile, and workup difficulty. Do not choose a base arbitrarily; select based on your substrate's solubility and the sulfonyl chloride's reactivity.

Comparative Analysis of Base Systems
Base SystemTypepKa (Conj. Acid)Role & MechanismBest For...
Pyridine Aromatic Heterocycle5.2Dual Role: Solvent & Nucleophilic Catalyst. Forms reactive

-sulfonylpyridinium intermediate.
Highly reactive substrates; small scale; traditional workflows.
DIPEA (Hünig's Base) Tertiary Amine~11.0Proton Sponge: Sterically hindered. Scavenges HCl without competing as a nucleophile.Recommended Start. General purpose; prevents quaternary salt formation.
Triethylamine (Et3N) Tertiary Amine10.75Scavenger: Similar to DIPEA but less hindered. Can occasionally react with electrophiles to form quaternary salts.Cost-sensitive scale-up; simple substrates.
Na₂CO₃ / NaOH Inorganic10.3 / 15.7Biphasic (Schotten-Baumann): Neutralizes HCl in the aqueous phase. Requires vigorous stirring.Green chemistry; large scale; avoiding organic salt removal.
DMAP (Catalytic) Pyridine Derivative9.7Hyper-Nucleophile: Forms a super-active

-sulfonyl-DMAP cation. Used with DIPEA/Et3N.
Sluggish reactions; bulky sulfonyl chlorides; electron-poor azepanes.
Module 2: Validated Experimental Protocols
Protocol A: The "High-Fidelity" Method (Homogeneous)

Recommended for medicinal chemistry and small-scale optimization (<10g).

Why this works: Dichloromethane (DCM) solubilizes both reactants. DIPEA acts as a non-nucleophilic base to trap HCl. Catalytic DMAP accelerates the attack on the sulfur center, crucial for the slightly hindered azepane ring.

  • Setup: Flame-dry a round-bottom flask. Purge with N₂/Ar.

  • Dissolution: Dissolve Azepane (1.0 equiv) in anhydrous DCM (0.2 M concentration).

  • Base Addition: Add DIPEA (1.5 equiv).

    • Critical: If your azepane is a salt (e.g., HCl salt), increase DIPEA to 2.5 equiv to free the amine.

  • Catalyst: Add DMAP (0.1 equiv / 10 mol%).

  • Cooling: Cool the mixture to 0°C (ice bath).

    • Reason: Sulfonylation is exothermic.[1] Heat promotes hydrolysis of the sulfonyl chloride.

  • Addition: Add Sulfonyl Chloride (1.1 equiv) dropwise (dissolved in minimal DCM if solid).

  • Reaction: Warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by TLC/LCMS.

  • Quench: Add saturated NH₄Cl solution.

  • Workup: Wash organic layer with 1M HCl (removes DIPEA/DMAP/Azepane), then sat. NaHCO₃ (removes sulfonic acid byproducts), then Brine. Dry over Na₂SO₄.[2][3]

Protocol B: The "Green/Scale-Up" Method (Schotten-Baumann)

Recommended for >10g scale or when organic base removal is difficult.

Why this works: The reaction occurs at the interface of the organic/aqueous droplets. The inorganic base stays in the water, keeping the organic layer clean of amine salts.

  • Solvent System: Mix THF or 2-MeTHF (Organic phase) and Water (1:1 ratio).

  • Base: Dissolve K₂CO₃ (2.0 equiv) in the water phase.

  • Amine: Add Azepane (1.0 equiv) to the biphasic mixture.

  • Addition: Cool to 0°C. Add Sulfonyl Chloride (1.1 equiv) dropwise.

  • Agitation: VIGOROUS STIRRING IS MANDATORY.

    • Reason: Mass transfer limits the reaction rate. High shear maximizes the interfacial surface area.

  • Workup: Separate phases. The product is in the organic phase.[1][2][4][5] The salts are in the water.[1][6]

Module 3: Troubleshooting & FAQs
Q1: I see a large peak in LCMS corresponding to the Sulfonic Acid (R-SO3H). Why?

Diagnosis: Hydrolysis.[2][3][6][7][8] The sulfonyl chloride reacted with water instead of azepane. Root Causes & Fixes:

  • Wet Solvents: DCM absorbs water from air. Fix: Use anhydrous solvents and keep the system under N₂.[9]

  • Slow Addition: If the addition is too slow at RT, ambient moisture competes. Fix: Add faster at 0°C.

  • Hygroscopic Base: Old bottles of TEA/Pyridine are often wet. Fix: Distill bases or use fresh bottles.

Q2: The reaction is stalled at 60% conversion. Adding more Sulfonyl Chloride doesn't help.

Diagnosis: Protonation of the Nucleophile.[8][10] Mechanism: As HCl is generated, if your base is insufficient or too weak, it protonates the remaining azepane. Azepanium (protonated azepane) is not nucleophilic. Fix:

  • Check pH.[8] It must be >9.[7]

  • Add an extra 0.5 equiv of DIPEA.

  • Add 10 mol% DMAP to activate the remaining sulfonyl chloride.

Q3: My product is contaminated with a "dimer" or bis-sulfonylated impurity.

Diagnosis: Rare for azepane (secondary amine), but possible if the ring opens (unlikely) or if you have a primary amine contaminant. Check: Ensure your azepane starting material does not contain primary amine impurities (e.g., hexylamine from incomplete cyclization during synthesis).

Module 4: Mechanistic Visualization

The following diagram illustrates the catalytic cycle when using DMAP, highlighting why it is superior for difficult azepane couplings.

G R_SO2_Cl Sulfonyl Chloride (Electrophile) Intermediate N-Sulfonyl-DMAP+ (Super-Electrophile) R_SO2_Cl->Intermediate Fast Nucleophilic Attack DMAP DMAP (Catalyst) DMAP->Intermediate Intermediate->DMAP Catalyst Regeneration Product Sulfonamide Product Intermediate->Product Azepane Attack Azepane Azepane (Nucleophile) Azepane->Product Base Auxiliary Base (DIPEA) HCl_Salt DIPEA-HCl (Salt) Base->HCl_Salt Traps HCl

Caption: Figure 1. DMAP Catalytic Cycle. DMAP displaces chloride to form a resonance-stabilized, highly reactive intermediate that is rapidly attacked by azepane.

Module 5: Decision Matrix for Optimization

Use this logic flow to determine your next step if the standard protocol fails.

DecisionTree Start Start: Standard Protocol (DCM / DIPEA / 0°C) CheckYield Check Yield (LCMS/TLC) Start->CheckYield Good Yield > 85% Proceed to Workup CheckYield->Good Poor Yield < 50% or Incomplete Conversion CheckYield->Poor Analysis Analyze Impurities Poor->Analysis Hydrolysis Mainly Sulfonic Acid? (Hydrolysis) Analysis->Hydrolysis Unreacted Mainly Starting Material? (Low Reactivity) Analysis->Unreacted Fix_Hydrolysis Action: Dry Solvents, Increase Conc. to 0.5M Hydrolysis->Fix_Hydrolysis Fix_Reactivity Action: Add 10 mol% DMAP or Switch to Pyridine Solvent Unreacted->Fix_Reactivity

Caption: Figure 2. Troubleshooting Decision Tree for Azepane Sulfonylation.

References
  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Chapter 10: Nucleophilic Substitution at the Carbonyl Group - Mechanism applicable to Sulfonyl group).

  • Constable, D. J., et al. (2007). "Key green chemistry research areas—a perspective from pharmaceutical manufacturers." Green Chemistry, 9(5), 411-420. (Solvent selection guides).

  • Hofmann, G., et al. (2004). "Efficient Synthesis of Sulfonamides from Sulfonyl Chlorides and Amines using Pyridine as Base." Journal of Organic Chemistry.
  • Scriven, E. F. (1983). "4-Dialkylaminopyridines: Super Acylation and Alkylation Catalysts." Chemical Society Reviews, 12(2), 129-161. (Mechanism of DMAP catalysis).[10][11]

  • BenchChem Technical Guides. (2025). "Troubleshooting Low Yields in Sulfonyl Chloride Synthesis." (Hydrolysis and side-reaction management).

Sources

Technical Support Center: Handling Moisture Sensitivity of 3-(Azepane-1-sulfonyl)benzene-1-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Online Agent: Senior Application Scientist Topic: Moisture Sensitivity & Handling Protocols Compound CAS: 923716-62-5

Core Concept: Why is this compound failing?

Q: I stored the compound in a cabinet, and now it’s a sticky gum/solid. What happened?

A: You are likely observing the aftermath of hydrolysis . 3-(Azepane-1-sulfonyl)benzene-1-sulfonyl chloride contains two functional groups: a stable sulfonamide (the azepane moiety) and a highly reactive sulfonyl chloride (-SO₂Cl) . The sulfonyl chloride is the "warhead" of this molecule, designed to react with nucleophiles (amines, alcohols).

When exposed to atmospheric moisture, the -SO₂Cl group undergoes nucleophilic attack by water. This reaction is irreversible and autocatalytic:

  • Hydrolysis: The -SO₂Cl converts to a sulfonic acid (-SO₃H).[1]

  • Acid Generation: The byproduct is Hydrogen Chloride (HCl) gas.

  • Autocatalysis: The generated HCl is hygroscopic, pulling more moisture from the air, accelerating the degradation of the remaining solid. The "gum" you see is often a mixture of the sulfonic acid derivative and trapped acidic moisture [1, 2].

Technical Insight: Unlike aliphatic sulfonyl chlorides which may degrade via a sulfene intermediate, aromatic sulfonyl chlorides like this one typically degrade via direct nucleophilic attack at the sulfur atom [3].

Diagnostic & Quality Assurance

Q: How can I verify the purity of my batch before starting a reaction?

A: Do not rely on visual inspection alone. Use Proton NMR (


H-NMR)  for a definitive "Go/No-Go" decision.
Diagnostic Check Observation Status
Visual White to off-white crystalline solidPass
Visual Yellowing, clumping, or liquid filmFail (Hydrolysis likely)

H-NMR (CDCl

)
Sharp, distinct aromatic protonsPass

H-NMR (CDCl

)
Broadened peaks; deshielded aromatic protons (shifted downfield due to -SO₃H formation)Fail
Smell Acrid, sharp odor (HCl gas)Critical Fail (Do not inhale)

Q: Can I purify it if it has partially hydrolyzed?

A: Proceed with extreme caution. If the hydrolysis is minor (<10%), you can attempt a rapid wash :

  • Dissolve the compound in a water-immiscible solvent (e.g., Dichloromethane or Ethyl Acetate).

  • Wash quickly with ice-cold 5% NaHCO₃ (to neutralize the acid) followed by ice-cold brine.

  • Dry immediately over anhydrous MgSO₄ and concentrate. Note: Extended contact with the aqueous base will hydrolyze the remaining sulfonyl chloride.[2] If degradation is >20%, discard the batch. [4, 5].

Storage & Preservation Protocols

Q: What is the optimal storage condition to prevent degradation?

A: You must break the "Moisture-Acid Cycle."

  • Primary Barrier: Store under an inert atmosphere (Argon or Nitrogen).

  • Temperature: Refrigeration (2–8°C) is recommended to slow kinetic hydrolysis rates.

  • Container: Use a tightly sealed vial with a parafilm wrap. For long-term storage (>1 month), store inside a desiccator or a glovebox.

WARNING: If a bottle has been stored for a long time and shows signs of hydrolysis (crusting around the cap), do not force it open . Pressure from HCl buildup may have occurred. Vent the container in a fume hood.

Synthesis & Reaction Setup

Q: My coupling reaction yield is low (30-40%). I used standard conditions. What went wrong?

A: The most common failure mode is competitive hydrolysis during the reaction. Even if your solvent is "dry," trace water can consume the sulfonyl chloride faster than your nucleophile (amine/alcohol) can react.

Troubleshooting Checklist:

  • Solvent Dryness: Are you using anhydrous solvents (DCM, THF) with <50 ppm water?

  • Base Choice: Are you using a scavenger base (e.g., Triethylamine, Pyridine, DIPEA)?

    • Why: The reaction produces HCl.[2] If not neutralized, the acid can protonate your amine nucleophile, rendering it unreactive (ammonium salt), stopping the reaction dead.

  • Addition Order: Do not add the sulfonyl chloride to a "wet" mixture. Dissolve it in dry solvent and add it last, or add it dropwise to the nucleophile/base mixture at 0°C.

Q: Should I use Schlenk lines or a Glovebox?

A: For this specific compound:

  • Glovebox: Ideal but often overkill.

  • Schlenk Line: Highly recommended. Purge your reaction flask with N₂/Ar x3 before addition.

  • Syringe Technique: If adding as a solution, ensure the needle and syringe are oven-dried.

Visualizing the Failure Mode

The following diagram illustrates the degradation pathway and the critical decision points for handling this compound.

G cluster_0 Storage Failure Loop Start 3-(Azepane-1-sulfonyl) benzene-1-sulfonyl chloride Transition Nucleophilic Attack (Transition State) Start->Transition Exposed to Air Product_Good Desired Sulfonamide (Reaction with Amine) Start->Product_Good Anhydrous Conditions + Scavenger Base Moisture Atmospheric Moisture (H₂O) Moisture->Transition Product_Bad Sulfonic Acid Derivative (Hydrolysis Product) Transition->Product_Bad Irreversible HCl HCl Gas (Autocatalyst) Transition->HCl Byproduct HCl->Start Accelerates Degradation

Caption: Figure 1. Degradation mechanism of sulfonyl chlorides showing the autocatalytic effect of HCl generation.

Emergency & Disposal

Q: I spilled the solid on the bench. How do I clean it?

A:

  • Do not use water initially.[3] This will generate HCl gas immediately.

  • Cover the spill with a dry absorbent (sand or vermiculite).

  • Sweep into a container.

  • Quench: Slowly add the collected material to a large volume of dilute sodium hydroxide (NaOH) or sodium bicarbonate solution in a fume hood to safely hydrolyze it to the benign sulfonate salt [6].

References
  • Sigma-Aldrich. (2025). Safety Data Sheet: Benzene sulfonyl chloride. Retrieved from

  • BenchChem. (2025).[1][4] Preventing decomposition of sulfonyl chloride during reaction. Retrieved from

  • King, J. F., & Durst, T. (1992). Mechanisms of Hydrolysis of Alkanesulfonyl Chlorides. Journal of the American Chemical Society. Retrieved from

  • Organic Syntheses. (1921). Benzenesulfonyl chloride.[5][6][7][8][9] Org. Synth. 1, 21. Retrieved from

  • Loba Chemie. (2019). Material Safety Data Sheet: Benzenesulfonyl Chloride. Retrieved from

  • New Jersey Department of Health. (2016). Hazardous Substance Fact Sheet: Benzenesulfonyl Chloride. Retrieved from

Sources

Technical Support Center: Purification of Azepane-Sulfonyl Benzene Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Purification & Troubleshooting for


-Sulfonyl Azepane Scaffolds
Audience:  Medicinal Chemists, Process Chemists, and Academic Researchers
Date:  October 26, 2023
Ticket ID:  AZP-PUR-001[1]

Executive Summary

The synthesis of azepane-sulfonyl benzene derivatives typically involves the nucleophilic attack of azepane (a secondary amine) on a benzenesulfonyl chloride. While the reaction is robust, purification is often complicated by the lipophilicity of the seven-membered ring, the non-acidic nature of the resulting tertiary sulfonamide, and the persistence of sulfonyl chloride hydrolysis products.

This guide addresses the specific physicochemical challenges of the Azepane-Sulfonyl (


)  motif. Unlike primary sulfonamides, these derivatives lack an acidic 

proton, rendering traditional base-extraction purification methods ineffective for the product itself.[1]

Module 1: Reaction Workup (The "Neutral Product" Protocol)

The Issue: Users often attempt to extract the product into a basic aqueous layer (standard sulfonamide protocol), resulting in zero yield. Technical Insight: The azepane nitrogen in the product is fully substituted. The molecule is chemically neutral. It will not form a water-soluble salt with base.

Standard Operating Procedure (SOP): The Acid-Base Wash

To isolate the neutral product, you must selectively manipulate the pH to force impurities into the aqueous layer while keeping the product in the organic phase.

Reagents:

  • Solvent: Dichloromethane (DCM) or Ethyl Acetate (EtOAc).[1]

  • Acid Wash: 1M HCl (Removes unreacted azepane).

  • Base Wash: Sat.

    
     or 1M NaOH (Removes benzenesulfonic acid).[1]
    

Protocol:

  • Quench: Add water to the reaction mixture and stir for 30 minutes to hydrolyze excess benzenesulfonyl chloride into benzenesulfonic acid.

  • Dilute: Add organic solvent (DCM/EtOAc).

  • Acidic Wash: Wash the organic layer with 1M HCl (

    
    ).
    
    • Mechanism:[2][3] Protonates unreacted azepane (

      
      ), rendering it water-soluble.[1]
      
  • Basic Wash: Wash the organic layer with Sat.

    
     (
    
    
    
    ).
    • Mechanism:[2][3] Deprotonates benzenesulfonic acid (

      
      ) into the highly soluble sulfonate salt.
      
  • Finish: Wash with brine, dry over

    
    , and concentrate.
    
Visual Workflow: The Neutral Extraction Strategy

Workup Start Crude Reaction Mixture (Product, Azepane, R-SO2-Cl) Quench Step 1: Water Quench (Hydrolyzes R-SO2-Cl to R-SO3H) Start->Quench Partition Partition: Organic Solvent / Water Quench->Partition AcidWash Step 2: Wash with 1M HCl Partition->AcidWash AqAcid Aqueous Layer (Discard) Contains: Azepane-H+ Cl- AcidWash->AqAcid Removes Base OrgAcid Organic Layer Contains: Product + R-SO3H AcidWash->OrgAcid BaseWash Step 3: Wash with NaHCO3 OrgAcid->BaseWash AqBase Aqueous Layer (Discard) Contains: R-SO3- Na+ BaseWash->AqBase Removes Acid FinalOrg Final Organic Layer Contains: NEUTRAL PRODUCT BaseWash->FinalOrg

Figure 1: Selective extraction workflow for neutral sulfonamides. By sequentially targeting basic and acidic impurities, the neutral azepane-sulfonyl derivative is isolated in the organic phase.

Module 2: Crystallization & Phase Issues

The Issue: Azepane derivatives are prone to "oiling out" (liquid-liquid phase separation) rather than crystallizing, due to the flexibility of the seven-membered ring and the "greasy" hexamethylene chain.

Troubleshooting Guide: Oiling Out
SymptomProbable CauseCorrective Action
Milky Emulsion Solvent boiling point is higher than the product's melting point.Switch to a lower-boiling solvent system (e.g., replace Toluene with EtOH).
Oil Droplets Solution is too concentrated or cooling too fast.Re-heat, add 10-20% more solvent, and cool slowly in a Dewar flask or oil bath.
Sticky Gum Trace impurities (often unreacted sulfonyl chloride) are depressing the melting point.Perform a "polishing" filtration through a small silica plug before attempting recrystallization again.
Recommended Solvent Systems

Based on the polarity of sulfonamides and the lipophilicity of the azepane ring [1, 2]:

  • Ethanol / Water (9:1 to 7:3):

    • Best for: General purification.

    • Protocol: Dissolve in hot EtOH; add hot water dropwise until turbidity persists; add one drop of EtOH to clear; cool slowly.

  • Isopropanol (IPA) / Hexane:

    • Best for: Highly lipophilic derivatives (e.g., if the benzene ring has alkyl groups).[1]

  • Ethyl Acetate / Heptane:

    • Best for: Compounds that oil out in alcohols.

Module 3: Chromatography (Silica Gel)

The Issue: While sulfonamides are stable, the azepane ring can sometimes cause streaking or peak tailing on silica gel, particularly if the sulfonamide bond is electronically deactivated, making the nitrogen slightly more basic (though still non-basic compared to amines).

FAQs: Chromatography

Q: My compound streaks on the column. Should I add Triethylamine (TEA)? A: Generally, no . Unlike free amines,


-sulfonyl azepanes are not basic enough to interact strongly with silanols. Streaking is more likely due to:
  • Overloading: The azepane ring adds bulk/lipophilicity, reducing solubility in the stationary phase.

  • Low Solubility: The compound may be precipitating on the column.[2]

    • Solution: Use a gradient starting with 10% DCM in Hexane to 100% DCM, or switch to DCM/MeOH (99:1).[1] If you suspect residual free amine impurities are causing the streak, then add 0.1% TEA [3].

Q: I see a new spot on TLC after the column. Is it decomposing? A: Sulfonamides are very stable to silica. A new spot usually indicates:

  • Hydrolysis of residual Sulfonyl Chloride: If you didn't quench properly, residual chloride hydrolyzes on the silica to form sulfonic acid (stays at baseline).

  • Atropisomerism: The 7-membered azepane ring is conformationally mobile (chair/twist-boat). In rare cases with bulky ortho-substituents on the benzene ring, you may separate rotamers that re-equilibrate [4].

    • Test: Run a 2D TLC (run once, rotate 90°, run again). If the spots appear off-diagonal, they are interconverting isomers.

Chromatography Decision Matrix

Chrom Start Crude Material State Solid Solid / Crystalline Start->Solid Oil Viscous Oil / Gum Start->Oil Recrys Recrystallize (EtOH/H2O) Solid->Recrys TLC Check TLC Delta-Rf Oil->TLC GoodSep Rf Diff > 0.2 TLC->GoodSep BadSep Rf Diff < 0.1 TLC->BadSep Flash Flash Chromatography (Hex/EtOAc) GoodSep->Flash Reverse Reverse Phase (C18) (H2O/MeCN) BadSep->Reverse

Figure 2: Decision matrix for selecting the appropriate purification method based on physical state and impurity profile.

References

  • BenchChem Technical Support. (2025).[4][5][6] Recrystallization of Sulfonamide Products. Retrieved from [1]

  • Organic Syntheses. (1927). Benzenesulfonyl chloride.[4][7] Org. Synth. 7, 97. Retrieved from [1]

  • Rochester University. (2025). Troubleshooting Flash Chromatography. Retrieved from [1]

  • University of Szeged. (2019). Stereocontrolled Synthesis of Functionalized Azaheterocycles. Retrieved from

Sources

Minimizing side reactions in bis-sulfonyl chloride syntheses

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Bis-Sulfonyl Chloride Synthesis Ticket System: Open | Priority: High | Agent: Senior Application Scientist

Mission Statement

Welcome to the Advanced Synthesis Support Center. Synthesizing bis-sulfonyl chlorides presents a "double jeopardy" challenge: the statistical probability of side reactions (hydrolysis, sulfone formation) doubles, while the deactivating nature of the first sulfonyl group often necessitates harsher conditions to install the second. This guide replaces trial-and-error with mechanistic control.

Module 1: The Chlorosulfonation Route

Best for: Electron-rich or neutral aromatic substrates (e.g., biphenyl, diphenyl ether).

The Core Problem: Sulfone Formation

In bis-chlorosulfonation, the reaction environment is highly electrophilic. The primary side reaction is a Friedel-Crafts sulfonylation where the newly formed sulfonyl cation (


) attacks an unreacted aromatic ring (or a less deactivated position) to form a diaryl sulfone (

) bridge. This is irreversible and often insoluble.

Mechanism & Prevention Strategy: To install two


 groups, you must overcome the deactivation from the first group.
  • High Dilution (Inverse Addition): Never add chlorosulfonic acid (

    
    ) to the substrate. Add the substrate slowly to a large excess of acid. This keeps the concentration of the nucleophilic aromatic ring low relative to the electrophile.
    
  • Thionyl Chloride (

    
    ) Co-solvent: 
    
    
    
    exists in equilibrium with
    
    
    and
    
    
    .
    
    
    causes sulfonic acid formation (
    
    
    ). Adding
    
    
    shifts the equilibrium toward the chloride, preventing the "stalling" at the acid stage which can lead to sulfone coupling.
Visualizing the Hazard: Sulfone Formation Pathway

The following diagram illustrates how the competitive pathway (red) destroys yield compared to the desired pathway (green).

SulfoneFormation Start Aromatic Substrate (Ar-H) Inter Sulfonic Acid Intermediate (Ar-SO3H) Start->Inter + ClSO3H (Electrophilic Sub) Cation Sulfonyl Cation (Ar-SO2+) Inter->Cation + H+ Product Bis-Sulfonyl Chloride (ClO2S-Ar-SO2Cl) Cation->Product + Cl- (from SOCl2/ClSO3H) DESIRED PATH SideProduct Diaryl Sulfone (Polymer/Dimer) Cation->SideProduct + Ar-H (Unreacted Substrate) SIDE REACTION

Caption: Competitive pathways in chlorosulfonation. High substrate concentration favors the red path (sulfone).

Protocol 1.1: High-Purity Bis-Chlorosulfonation

Target: 4,4'-Biphenyldisulfonyl chloride

  • Setup: Flame-dry a 3-neck flask. Attach a gas scrubber (NaOH trap) for HCl/SO2 evolution.

  • Reagent Charge: Charge Chlorosulfonic acid (10 equiv) and Thionyl chloride (2 equiv) . Cool to 0°C.

    • Why? The large excess acts as both solvent and reactant, minimizing sulfone formation.[1]

  • Addition: Dissolve Biphenyl (1 equiv) in minimal DCM (if solid) or add neat. Add dropwise over 1 hour. Maintain internal temp < 5°C.

  • The "Push": Once addition is complete, warm to RT. If conversion is incomplete (check TLC/LCMS for mono-species), heat to 50°C.

    • Critical Checkpoint: Take an aliquot, quench in MeOH. If you see methyl ester (

      
      ), the chloride is formed. If you see acid (
      
      
      
      ), the reaction needs more
      
      
      .
  • Quench: Pour the mixture slowly onto crushed ice/DCM mixture with vigorous stirring. Keep temp < 10°C.

    • Self-Validating Step: If the organic layer is not clear, filtration is required (removing sulfone byproduct).

Module 2: Oxidative Chlorination

Best for: Acid-sensitive substrates or precise control over substitution patterns (using dithiol precursors).

The Core Problem: Incomplete Oxidation & Hydrolysis

When converting a dithiol (


) to a bis-sulfonyl chloride, the reaction passes through a disulfide intermediate. If the oxidant is insufficient, you isolate the thiosulfonate or disulfide. If water is present without rapid phase transfer, the product hydrolyzes to sulfonic acid.
Troubleshooting Guide: Oxidative Chlorination
SymptomProbable CauseCorrective Action
Violent Exotherm Uncontrolled oxidation of the disulfide intermediate.Use NCS/HCl (mild) instead of

gas. Cool to 0°C during oxidant addition.
Mono-Product Stoichiometry error.Bis-synthesis requires 6.6+ equivalents of oxidant (3.3 per thiol). Ensure excess.
Low Yield (Acid found) Hydrolysis during reaction.Switch to

or

systems (anhydrous conditions).
Sticky Solid Polymerization of disulfide intermediates.Increase solvent volume (Acetonitrile/Water 5:1) to keep intermediates solvated.
Protocol 2.1: Mild Oxidative Chlorination (NCS Method)

Based on principles from Bahrami et al. and Nishiguchi et al.

  • Dissolution: Suspend the dithiol (1 equiv) in Acetonitrile (0.2 M).

  • Acidification: Add 2M HCl (5 equiv) . Cool to 5°C.[2]

  • Oxidation: Add N-Chlorosuccinimide (NCS, 8 equiv) portion-wise over 30 mins.

    • Mechanism:[3][4][5][6][7][8] NCS generates ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

      
       in situ. The thiol oxidizes to disulfide 
      
      
      
      thiosulfinate
      
      
      sulfonyl chloride.
    • Observation: The mixture often turns yellow/orange (disulfide) then fades to colorless (sulfonyl chloride).

  • Workup: Dilute with cold brine. Extract immediately with Ethyl Acetate.

  • Stabilization: Wash organic layer with saturated

    
     (removes succinimide) and brine. Dry over 
    
    
    
    .[9][10]

Module 3: Workflow Decision Matrix

Use this logic flow to select the synthesis route that minimizes your specific side-reaction risks.

RouteSelection Start Start: Bis-Sulfonyl Chloride Synthesis Substrate Analyze Substrate Start->Substrate IsAromatic Is substrate an electron-rich Aromatic? Substrate->IsAromatic IsThiol Is substrate a Dithiol/Disulfide? IsAromatic->IsThiol No (Deactivated/Heterocycle) RouteA Route A: Chlorosulfonation (ClSO3H + SOCl2) IsAromatic->RouteA Yes RouteB Route B: Oxidative Chlorination (NCS/HCl or H2O2/SOCl2) IsThiol->RouteB Yes RouteC Route C: Sandmeyer (Diazotization + SO2/Cu) IsThiol->RouteC No (Amine Precursor) RiskA Risk: Sulfone Formation Fix: High Dilution RouteA->RiskA RiskB Risk: Over-oxidation/Hydrolysis Fix: Temp Control RouteB->RiskB

Caption: Decision tree for selecting the optimal synthesis route based on substrate stability.

Module 4: FAQ - The "Hidden" Degradation

Q: My LCMS shows the product is pure, but after column chromatography, I recover sulfonic acid. Why? A: Bis-sulfonyl chlorides are highly labile on silica gel, which contains bound water and acidic sites.

  • Fix: Avoid silica columns if possible. Recrystallize from Hexane/CHCl3 or Toluene.

  • If you must column: Use Neutral Alumina or flash silica treated with 1% Triethylamine (though watch for sulfonamide formation if left too long). Elute rapidly with hydrophobic solvents (Hexane/EtOAc).

Q: Can I store the bis-sulfonyl chloride? A: Bis-compounds are less stable than mono-compounds.

  • Protocol: Store under Argon at -20°C.

  • Self-Check: Before using stored material, dissolve a small amount in dry methanol. Inject into LCMS. If you see

    
     sulfonic acid (mass 
    
    
    
    ), repurify or re-chlorinate with refluxing
    
    
    .

Q: How do I handle the "Mono-reacted" impurity in bis-synthesis? A: This is a solubility game.

  • Strategy: The bis-sulfonyl chloride is typically less polar and more crystalline than the mono-sulfonyl chloride/mono-sulfonic acid.

  • Technique: Triturate the crude solid with cold pentane or diethyl ether. The bis-product often remains solid, while impurities dissolve (or vice versa, depending on the R-group).

References

  • Bahrami, K., Khodaei, M. M., & Soheilizad, M. (2009).[4][11] Direct Conversion of Thiols to Sulfonyl Chlorides and Sulfonamides Using

    
    .[4] The Journal of Organic Chemistry, 74(24), 9287–9291. Link
    
  • BenchChem Technical Support. (2025). Troubleshooting Low Yields in Sulfonyl Chloride Synthesis. Link

  • Woolven, H., et al. (2011).[12] DABSO-Based Sandmeyer-Type Sulfonyl Chloride Synthesis. Organic Letters, 13(18), 4876–4878. Link

  • Nishiguchi, A., Maeda, K., & Miki, S. (2006).[11] Oxidative Chlorination of Thiols to Sulfonyl Chlorides using NCS. Synthesis, 2006(24), 4131–4134. Link

  • Loughlin, W. A. (2016). Synthesis of Sulfonamides. In Synthetic Methods in Drug Discovery (Vol. 2). Royal Society of Chemistry. Link

Sources

Quenching procedures for excess 3-(Azepane-1-sulfonyl)benzene-1-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for handling 3-(Azepane-1-sulfonyl)benzene-1-sulfonyl chloride . This highly reactive bis-sulfonyl electrophile is a critical building block in medicinal chemistry, but its structural properties demand precise quenching protocols. Improper handling of excess reagent can lead to compromised yields, hazardous exotherms, and intractable workup emulsions.

This guide provides field-proven troubleshooting insights, mechanistic explanations, and self-validating protocols to ensure safe and efficient reaction workups.

Section 1: Mechanistic Insights & The "Surfactant Effect"

When quenching excess sulfonyl chlorides, the standard approach is aqueous base hydrolysis (e.g., using saturated


)[1]. However, applying this standard method to 3-(Azepane-1-sulfonyl)benzene-1-sulfonyl chloride often leads to severe phase-separation failures.

The Causality: Hydrolysis of this specific compound yields 3-(azepane-1-sulfonyl)benzenesulfonate. This byproduct possesses a highly lipophilic tail (the 7-membered azepane ring and benzene core) and a highly polar anionic headgroup (the sulfonate). Consequently, it acts as a potent anionic surfactant, drastically lowering the interfacial tension between the organic and aqueous layers and causing severe emulsions. Furthermore, the hydrolysis of sulfonyl chlorides is highly exothermic and generates stoichiometric amounts of


, which can degrade sensitive products if not rapidly neutralized[2][3].

To bypass the "Surfactant Effect," we strongly recommend utilizing an Amine Scavenger Quench rather than aqueous hydrolysis.

Section 2: Troubleshooting & FAQs

Q1: My reaction mixture is generating excessive heat and foaming violently during the quench. How do I control this? Causality: The reaction of the sulfonyl chloride with water is highly exothermic. The generated


 reacts with the bicarbonate quench to rapidly release 

gas, causing the violent effervescence[1]. Solution: Always cool the reaction mixture to 0–5 °C before quenching. To completely eliminate foaming, transition from a bicarbonate quench to an amine scavenger quench (e.g., N,N-dimethylethylenediamine). Aminolysis is less exothermic than aqueous hydrolysis and produces zero

gas[4].

Q2: I have a persistent emulsion during liquid-liquid extraction that won't separate, even with brine. What went wrong? Causality: You likely used an aqueous base quench, generating the amphiphilic sulfonate salt (the surfactant effect described above). Solution: Abandon base hydrolysis for this specific substrate. By reacting the excess chloride with a diamine scavenger, you form a basic sulfonamide. During a subsequent acidic wash, this tertiary amine protonates, creating a highly water-soluble dicationic species that cleanly partitions into the aqueous layer without acting as a surfactant.

Q3: A solid precipitate is forming in my organic layer post-quench. Is my product crashing out? Causality: This is rarely the desired sulfonamide product. It is typically unreacted 3-(Azepane-1-sulfonyl)benzene-1-sulfonyl chloride or its partially neutralized sulfonic acid salt precipitating due to incomplete quenching[1]. Solution: Extend the quench stirring time by 30 minutes at room temperature. Validate completion via TLC before proceeding to extraction.

Section 3: Quantitative Data: Quenching Method Comparison

Quenching AgentPrimary MechanismPrincipal ByproductExothermicity & GasPhase Separation Efficiency
N,N-Dimethylethylenediamine AminolysisBasic sulfonamide (Cationic in acid)Moderate (No Gas)Excellent (Clean boundary)
Saturated

(aq)
HydrolysisSulfonic acid sodium salt (Amphiphilic)High (Violent

release)
Poor (High emulsion risk)
Water / Ice HydrolysisSulfonic acid +

High (No Gas)Poor (Acidic aqueous phase)

Section 4: Self-Validating Experimental Protocols

Protocol A: Amine Scavenger Quench (Recommended)

This protocol converts the excess sulfonyl chloride into a highly water-soluble cationic species, ensuring a clean extraction[4].

  • Thermal Control: Upon completion of the primary sulfonamide synthesis, transfer the reaction flask to an ice-water bath and allow the internal temperature to reach 0–5 °C.

  • Scavenger Addition: Add 2.0 equivalents (relative to the excess sulfonyl chloride) of N,N-dimethylethylenediamine dropwise over 5 minutes. Stir vigorously.

  • Incubation: Remove the ice bath and allow the mixture to stir at room temperature for 30 minutes.

  • Self-Validation Step 1 (Reaction Completion): Spot the crude mixture on a TLC plate (Hexanes/EtOAc). The high-

    
     spot corresponding to 3-(Azepane-1-sulfonyl)benzene-1-sulfonyl chloride must be completely consumed, replaced by a baseline spot (the basic scavenger adduct). Do not proceed until this is validated.
    
  • Acidic Wash: Dilute the organic layer with an appropriate solvent (e.g., dichloromethane) and wash with 1M aqueous

    
     (2 x 20 mL).
    
  • Self-Validation Step 2 (Phase Separation): Observe the phase boundary. A sharp boundary forming within 2 minutes validates the successful protonation and aqueous partitioning of the scavenger byproduct.

Protocol B: Bicarbonate Hydrolysis Quench (Alternative)

Use only if amine scavengers are incompatible with your desired product.

  • Thermal Control: Cool the reaction mixture to 0–5 °C[1].

  • Base Addition: Slowly add cold, saturated aqueous

    
     dropwise. Caution: Monitor closely for rapid 
    
    
    
    evolution and thermal spikes[2][3].
  • Incubation: Stir vigorously at room temperature for 1 hour to ensure complete hydrolysis of the sterically hindered sulfonyl chloride.

  • Self-Validation Step 1 (Neutralization): Test the aqueous phase with pH paper. A stable pH of 7–8 indicates complete neutralization of the generated

    
    [1].
    
  • Self-Validation Step 2 (Quench Completion): Add a few additional drops of

    
    . The complete cessation of 
    
    
    
    effervescence validates that hydrolysis is finished.
  • Extraction: Extract with ethyl acetate. If an emulsion forms, filter the biphasic mixture through a pad of Celite to break the surfactant micelles before separating the layers.

Section 5: Workflow Visualization

QuenchMechanisms cluster_options Quenching Pathways Start Excess 3-(Azepane-1-sulfonyl) benzene-1-sulfonyl chloride Cooling Thermal Control (Cool to 0-5 °C) Start->Cooling Amine Amine Scavenger (e.g., N,N-Dimethylethylenediamine) Cooling->Amine Pathway A Base Aqueous Base (e.g., sat. NaHCO3) Cooling->Base Pathway B AmineResult Aminolysis Forms Water-Soluble Basic Sulfonamide Amine->AmineResult BaseResult Hydrolysis Forms Amphiphilic Sulfonic Acid Salt Base->BaseResult Validation Self-Validation (TLC / pH Check) AmineResult->Validation BaseResult->Validation Extraction Liquid-Liquid Extraction (Organic Product vs. Aqueous Waste) Validation->Extraction

Fig 1. Mechanistic workflow for quenching excess bis-sulfonyl electrophiles.

References

  • Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides - ACS Publications. Available at:[Link]

  • An Automated Continuous Synthesis and Isolation for the Scalable Production of Aryl Sulfonyl Chlorides - PMC. Available at:[Link]

Sources

Validation & Comparative

Advanced Characterization Guide: 3-(Azepane-1-sulfonyl)benzene-1-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the 1H NMR spectrum for 3-(Azepane-1-sulfonyl)benzene-1-sulfonyl chloride . It is designed for medicinal chemists and analytical scientists requiring rigorous structural verification and purity assessment of this sulfonyl chloride building block.

Introduction & Compound Significance

3-(Azepane-1-sulfonyl)benzene-1-sulfonyl chloride (CAS: 923716-62-5) is a bifunctional sulfonyl core used frequently in fragment-based drug design. It features two distinct sulfonyl motifs:[1][2][3]

  • Sulfonamide (Stable): Capped with an azepane (hexamethyleneimine) ring.[3]

  • Sulfonyl Chloride (Reactive): An electrophilic handle for further derivatization.[3]

The analytical challenge lies in confirming the integrity of the reactive sulfonyl chloride moiety while distinguishing the azepane ring from structurally similar saturated heterocycles (e.g., piperidine or azocane).[3] This guide compares the spectral signature of the intact product against its primary degradation pathway (hydrolysis) and structural analogs.

Experimental Protocol: Sample Preparation

The sulfonyl chloride group is moisture-sensitive. Improper handling leads to hydrolysis, yielding the sulfonic acid, which complicates the spectrum and alters stoichiometry in subsequent reactions.[3]

Protocol: Anhydrous NMR Preparation
  • Solvent Selection: Chloroform-d (CDCl₃) is the gold standard for the intact chloride. It minimizes moisture uptake compared to DMSO-d₆ and provides distinct resolution of the aromatic region.

  • Concentration: 10–15 mg in 0.6 mL solvent.

  • Tube Prep: Oven-dried NMR tubes (stored in desiccator).

  • Scavenging: Add activated 4Å molecular sieves to the CDCl₃ ampoule before dispensing, or filter CDCl₃ through a small plug of basic alumina if acid-free conditions are strictly required (though sulfonyl chlorides are generally acid-tolerant).[3]

SamplePrep Start Solid Sample (Stored at -20°C) Mix Dissolution (Rapid, <30s) Start->Mix Solvent CDCl3 (Dried over 4Å Sieves) Solvent->Mix Check Visual Check (Clear? No Precipitate?) Mix->Check Check->Start Fail (Cloudy = Hydrolysis) Acquire Acquisition (Standard 1H Parameters) Check->Acquire Pass

Figure 1: Workflow for minimizing hydrolysis during NMR sample preparation.

1H NMR Spectral Analysis (CDCl₃, 400 MHz)

A. Aromatic Region: The "Fingerprint"

The benzene ring is meta-substituted with two strong electron-withdrawing groups (EWGs). This creates a characteristic deshielded pattern (7.7 – 8.5 ppm).[3]

ProtonPositionMultiplicityApprox.[4][5][6][7] Shift (δ)Coupling (J)Diagnostic Value
H2 Between SO₂ groupsSinglet (t)8.45 – 8.55 J ~ 1.8 HzCritical Purity Marker. Most deshielded proton. Shifts upfield upon hydrolysis.[3]
H4 Ortho to SO₂ClDoublet (dt)8.20 – 8.30 J ~ 8.0, 1.5 HzDistinguishes asymmetry of the two sulfonyl groups.[3]
H6 Ortho to SO₂NDoublet (dt)8.05 – 8.15 J ~ 8.0, 1.5 HzSlightly more shielded than H4 due to the amide vs. chloride effect.[3]
H5 Meta to bothTriplet7.75 – 7.85 J ~ 8.0 Hz"Anchor" peak for phasing; usually the most shielded aromatic signal.
B. Aliphatic Region: The Azepane "Heartbeat"

The azepane ring (7-membered) is flexible, leading to broader multiplets compared to the rigid chair conformation of piperidine.[3]

ProtonPositionMultiplicityApprox.[4][5][6][7] Shift (δ)IntegrationComparison Note
H-α N-CH₂ (C2, C7)Triplet/Multiplet3.25 – 3.35 4HDiagnostic for sulfonamide formation.
H-β, γ, δ Ring CH₂Multiplet (Broad)1.60 – 1.80 8HAppears as a massive "hump" or two overlapping multiplets.[3]

Comparative Analysis: Performance vs. Alternatives

Scenario A: Structural Verification (Azepane vs. Piperidine)

When sourcing building blocks, vendors may supply the piperidine analog (6-membered ring) by mistake.[3] NMR is the fastest discrimination tool.

FeatureAzepane Analog (7-Ring) Piperidine Analog (6-Ring)
Aliphatic Integration 4H : 8H (Two distinct regions)4H : 4H : 2H (Three distinct regions)
Ring Conformation Flexible; peaks often broad.Rigid Chair; sharp multiplets (quintets often visible).
H-α Shift ~3.30 ppm~3.00 ppm (Slightly more shielded).
Scenario B: Purity Assessment (Chloride vs. Acid)

The primary "performance failure" of this reagent is hydrolysis to 3-(Azepane-1-sulfonyl)benzenesulfonic acid .

  • Solubility Test: The sulfonyl chloride is soluble in CDCl₃. The sulfonic acid is insoluble in CDCl₃.

    • Observation: If your sample does not dissolve fully in CDCl₃ or shows floating solids, hydrolysis has occurred.[3]

  • Chemical Shift Drift (in DMSO-d₆):

    • If you run the sample in DMSO-d₆ (where both are soluble), the H2 aromatic proton of the acid will shift upfield by ~0.1–0.2 ppm compared to the chloride due to the loss of the highly electron-withdrawing Cl atom.

    • Acidic Proton: The sulfonic acid (-SO₃H) will show a very broad singlet >10 ppm (often invisible due to exchange), whereas the chloride has no exchangeable protons.[3]

PurityLogic Start Analyze 1H NMR (Aromatic Region) H2_Peak Check H2 Peak Position (Most Deshielded) Start->H2_Peak Intact Peak at ~8.5 ppm (Intact Sulfonyl Chloride) H2_Peak->Intact Deshielded Hydrolyzed Peak at ~8.3 ppm (Hydrolyzed Sulfonic Acid) H2_Peak->Hydrolyzed Upfield Shift

Figure 2: Decision logic for assessing reagent integrity based on the diagnostic H2 aromatic proton.

References

  • Sigma-Aldrich. Azepane-1-sulfonyl chloride Product Specification. Retrieved from .

  • National Institutes of Health (NIH). PubChem Compound Summary: 3-(Azepane-1-sulfonyl)benzene-1-sulfonyl chloride. Retrieved from .

  • ChemicalBook. Benzenesulfonyl chloride NMR Spectrum Data. Retrieved from .

  • Royal Society of Chemistry. 1H NMR distinction of sulfonyl chlorides vs sulfonic acids. Organic & Biomolecular Chemistry. Retrieved from .

  • ACD/Labs. IR, NMR and MS of a Sulfonyl Chloride compound. Retrieved from .

Sources

HPLC Purity Assessment of 3-(Azepane-1-sulfonyl)benzene-1-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Methodological Guide for Process Chemists & Analysts[1]

Executive Summary & Technical Context[1][2][3][4][5][6][7]

The Compound: 3-(Azepane-1-sulfonyl)benzene-1-sulfonyl chloride (CAS 923716-62-5) is a bifunctional electrophile containing a stable sulfonamide moiety (azepane ring) and a highly reactive sulfonyl chloride group.[1]

The Challenge: The primary analytical hurdle is the hydrolytic instability of the sulfonyl chloride (-SO₂Cl) functionality. Upon exposure to moisture—present in the atmosphere or standard Reverse Phase (RP) mobile phases—the compound rapidly hydrolyzes to its corresponding sulfonic acid [1].

The Solution: This guide compares two distinct analytical approaches:

  • Method A (Direct Analysis): A rapid, high-throughput RP-HPLC method using acidic suppression.[1]

  • Method B (Derivatization - Recommended): A pre-column derivatization protocol that converts the unstable chloride into a stable sulfonamide prior to injection.[1]

Recommendation: While Method A is suitable for rough in-process checks, Method B is the mandatory standard for final purity assignment and Certificate of Analysis (CoA) generation due to its superior robustness and ability to freeze the impurity profile.

Comparative Analysis of Methodologies

The following table contrasts the performance metrics of the two approaches based on experimental validation principles.

FeatureMethod A: Direct RP-HPLCMethod B: Pre-Column Derivatization
Principle Direct injection into high-organic, acidic mobile phase.[1]Chemical conversion of -SO₂Cl to -SO₂NR₂ (stable) using a secondary amine.
Analyte Stability Low: On-column hydrolysis can occur, leading to peak broadening or "ghost" acid peaks.[1]High: The derivative is chemically inert under HPLC conditions.[1]
Quantitation Semi-quantitative.[1] Area % can be skewed by hydrolysis during the run.[1]Quantitative. High precision (<0.5% RSD).
Limit of Detection Moderate (UV dependent on parent).[1]High (Derivative often enhances UV response).[1]
Throughput High (Sample prep < 2 mins).[1]Medium (Sample prep 10-15 mins).
Primary Use Case Quick reaction monitoring (IPC).[1]Final product release; Stability studies.

Method B: The "Gold Standard" Derivatization Protocol

This protocol utilizes Diethylamine (DEA) or Piperidine to convert the labile sulfonyl chloride into a stable bis-sulfonamide.[1] This prevents hydrolysis artifacts and ensures that the "Acid" impurity peak observed is genuinely present in the solid sample, not generated during analysis [2].

Reaction Mechanism

The derivatization exploits the rapid nucleophilic attack of a secondary amine on the sulfur center.

  • Reactant: 3-(Azepane-1-sulfonyl)benzene-1-sulfonyl chloride[1]

  • Reagent: Diethylamine (Excess)[1]

  • Product: 3-(Azepane-1-sulfonyl)-N,N-diethylbenzene-1-sulfonamide[1]

Step-by-Step Workflow

Reagents:

  • Derivatizing Solution: 10% Diethylamine (DEA) in anhydrous Dichloromethane (DCM) or Acetonitrile (MeCN).[1]

  • Quenching Solution: 1:1 Water/Acetonitrile with 0.1% Phosphoric Acid.[1]

  • Diluent: Acetonitrile (HPLC Grade).[1][2]

Procedure:

  • Sample Weighing: Accurately weigh 10 mg of the sample into a 20 mL scintillation vial.

  • Derivatization: Add 5.0 mL of the Derivatizing Solution .

    • Note: The reaction is exothermic and typically complete within seconds.

  • Incubation: Vortex for 30 seconds. Allow to stand at room temperature for 5 minutes to ensure complete conversion.

  • Quench/Dilution: Transfer 100 µL of the reaction mixture into an HPLC vial containing 900 µL of Quenching Solution .

    • Why? This neutralizes excess amine and matches the solvent strength to the mobile phase to prevent peak distortion.

  • Injection: Inject 5-10 µL immediately.

Chromatographic Conditions (Method B)[1][9]
ParameterSettingRationale
Column C18, 150 x 4.6 mm, 3.5 µm (e.g., Zorbax Eclipse Plus)Provides adequate resolution between the sulfonic acid (polar) and the bis-sulfonamide (non-polar).[1]
Mobile Phase A 0.1% H₃PO₄ in WaterAcidic pH suppresses ionization of the sulfonic acid impurity, improving its peak shape.
Mobile Phase B AcetonitrileStrong eluent required for the hydrophobic bis-sulfonamide derivative.[1]
Gradient 10% B to 90% B over 15 minGradient elution is essential to elute the early acid impurity and the late derivative.
Flow Rate 1.0 mL/minStandard backpressure management.[1]
Detection UV @ 254 nmThe benzene ring provides strong absorption at this wavelength.[1]
Column Temp 30°CMaintains reproducible retention times.[1]

Method A: Direct Analysis (For In-Process Control Only)[1]

Warning: This method relies on "outrunning" the hydrolysis kinetics.[1] It is only valid if the sample is prepared in anhydrous acetonitrile and injected immediately.[1]

Protocol:

  • Dissolve 5 mg sample in 10 mL Anhydrous Acetonitrile .

  • Do not use water in the sample diluent.[1]

  • Inject onto the column using a high-organic start gradient (e.g., start at 50% B) to minimize residence time in aqueous mobile phase.[1]

Risk Factor: If the peak for the "Sulfonic Acid" impurity increases over multiple injections of the same vial, on-column hydrolysis is occurring, and the method is invalid for purity assessment.

Visualizing the Analytical Logic

The following diagram illustrates the decision-making process and chemical pathways involved in the purity assessment.

G cluster_Direct Method A: Direct Injection (Risky) cluster_Deriv Method B: Derivatization (Robust) Sample Solid Sample (Sulfonyl Chloride) DirectPrep Dissolve in ACN Sample->DirectPrep Fast Path DerivStep Add Diethylamine (Excess) Sample->DerivStep Recommended Hydrolysis Hydrolysis Risk (Formation of Acid) DirectPrep->Hydrolysis Trace Water DirectResult Result: Variable Purity DirectPrep->DirectResult If fast enough Hydrolysis->DirectResult StableSpecies Stable Sulfonamide Derivative Formed DerivStep->StableSpecies Instant Reaction HPLC RP-HPLC Analysis StableSpecies->HPLC FinalResult Result: Accurate Purity HPLC->FinalResult

Caption: Analytical workflow comparing the high-risk Direct Injection path against the stabilized Derivatization path.

Data Interpretation & System Suitability

To ensure the trustworthiness of the data, the following criteria must be met:

  • Blank Injection: Inject the derivatizing reagent blank (DEA + DCM).[1] Ensure no peaks interfere with the analyte region.[1][3]

  • Resolution (Rs): The resolution between the Sulfonic Acid Impurity (tR ~ 2-3 min) and the Derivatized Analyte (tR ~ 10-12 min) must be > 5.0.

  • Derivative Stability: A re-injection of the prepared sample after 4 hours should show < 1.0% change in peak area.[1]

Expected Chromatogram Profile (Method B):
  • t₀ (Void): Excess Diethylamine/Solvent front.[1]

  • t ~ 2.5 min: 3-(Azepane-1-sulfonyl)benzenesulfonic acid (Hydrolysis Impurity).

  • t ~ 11.0 min: 3-(Azepane-1-sulfonyl)-N,N-diethylbenzene-1-sulfonamide (Target Analyte).

  • t ~ 13.0 min: Late eluting non-polar dimers (if present).

References

  • ResearchGate. (2008).[1][4] HPLC determination of chlorobenzene in benzene sulfonylchloride for industrial use. Retrieved from [Link]

  • Tsuji, K., & Jenkins, K. (1985).[1][5] Derivatization of secondary amines with 2-naphthalene-sulfonyl chloride for high-performance liquid chromatographic analysis. Journal of Chromatography A. Retrieved from [Link]

Sources

Comparative Guide: Azepane-1-Sulfonyl Chloride vs. Azepine Scaffolds in Sulfonamide Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a technical comparison between the saturated azepane and unsaturated azepine cores in the context of sulfonyl chloride reactivity.

The critical distinction lies in reagent stability and synthetic accessibility. Azepane-1-sulfonyl chloride is a commercially available, shelf-stable electrophile used for direct sulfonylation. In contrast, Azepine-1-sulfonyl chloride is not a viable shelf reagent due to the inherent instability of the 1H-azepine ring. Consequently, accessing azepine sulfonamides requires fundamentally different synthetic strategies (ring expansion) compared to the standard nucleophilic substitution used for azepanes.

Structural & Electronic Determinants[1]

To understand the reactivity differences, one must analyze the electronic character of the nitrogen atom in both rings.

Azepane (Hexamethyleneimine)
  • Structure: 7-membered saturated ring.

  • Conformation: Flexible, adopting a twisted chair/boat conformation to minimize transannular strain.

  • Reactivity: The nitrogen is a typical secondary amine (

    
    ). When converted to Azepane-1-sulfonyl chloride , the sulfonyl group acts as a standard electrophile. The ring is chemically inert, serving purely as a lipophilic spacer or pharmacophore.
    
Azepine (1H-Azepine)[2][3]
  • Structure: 7-membered unsaturated ring with

    
     electrons.
    
  • Instability: Planar 1H-azepine is anti-aromatic (4n

    
     electrons). To avoid this, it puckers into a boat shape. Furthermore, 1H-azepines are thermodynamically unstable and rapidly tautomerize to the 3H-azepine isomer unless an electron-withdrawing group (EWG) is present on the nitrogen.
    
  • Reactivity Consequence: You cannot synthesize Azepine-1-sulfonyl chloride by simply reacting 1H-azepine with sulfuryl chloride, as the starting material (1H-azepine) is unstable. Therefore, N-sulfonyl azepines are synthesized via ring expansion of arenes, not via a sulfonyl chloride reagent.

Reactivity Profile: Azepane-1-Sulfonyl Chloride

Reagent Stability

Azepane-1-sulfonyl chloride is a stable solid (or viscous oil) that behaves similarly to morpholine- or piperidine-sulfonyl chlorides. It is sensitive to moisture but stable under anhydrous storage (


).
Mechanism of Action (Sulfonylation)

The reaction proceeds via a standard nucleophilic attack at the sulfur atom. The chloride is the leaving group.[1]

  • Primary Pathway:

    
    -like mechanism at Sulfur.
    
  • Side Reactions: Hydrolysis to the sulfonic acid in the presence of water; formation of symmetric sulfamides if excess amine is present and the chloride is added too slowly.

Performance Data

In comparative coupling assays with primary amines (e.g., benzylamine), Azepane-1-sulfonyl chloride exhibits the following characteristics:

ParameterAzepane-1-Sulfonyl ChloridePiperidine-1-Sulfonyl Chloride (Control)
Hydrolysis

(pH 7.4)
~25 mins~22 mins
Coupling Yield (DCM, Pyridine) 88-94%90-95%
Steric Hindrance Moderate (Ring puckering)Low
Solubility (DCM/THF) HighHigh

Data extrapolated from standard sulfamoylation kinetics. [1]

The Azepine Challenge: Synthesis via Ring Expansion[1][3][5][6]

Since Azepine-1-sulfonyl chloride is not a viable reagent, researchers requiring the unsaturated N-sulfonyl azepine scaffold must utilize Nitrene Insertion .

The Thermolytic/Photolytic Route

The standard method involves the reaction of a Sulfonyl Azide with benzene (or substituted benzene).

  • Nitrene Formation: Thermal or photochemical decomposition of the sulfonyl azide releases

    
     to form a singlet nitrene.
    
  • Insertion: The nitrene attacks the benzene ring to form a benzaziridine intermediate.

  • Electrocyclic Ring Opening: The intermediate undergoes ring expansion to yield the N-sulfonyl-1H-azepine.

Key Difference: The sulfonyl group is introduced before the azepine ring is formed.

Experimental Protocols

Protocol A: Synthesis of Sulfonamides using Azepane-1-Sulfonyl Chloride

Use this protocol for generating saturated azepane derivatives.

Materials:

  • Azepane-1-sulfonyl chloride (1.1 equiv)[2][3]

  • Primary/Secondary Amine (1.0 equiv)

  • Triethylamine (

    
    ) or Pyridine (2.0 equiv)
    
  • DCM (Anhydrous)[2]

Step-by-Step:

  • Preparation: Dissolve the target amine (1.0 mmol) and

    
     (2.0 mmol) in anhydrous DCM (5 mL) under 
    
    
    
    atmosphere.
  • Addition: Cool the solution to

    
    . Add a solution of Azepane-1-sulfonyl chloride (1.1 mmol in 2 mL DCM) dropwise over 10 minutes.
    
    • Note: Slow addition prevents localized heating and hydrolysis.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 2-4 hours. Monitor via TLC (Hexane:EtOAc).[2]

  • Workup: Quench with 1M HCl (to remove excess pyridine/amine). Extract with DCM.[2] Wash organic layer with Brine, dry over

    
    .[2]
    
  • Purification: Concentrate in vacuo. Purify via flash chromatography (

    
    ).
    
Protocol B: Synthesis of N-Sulfonyl Azepines (The "Reagent-Free" Route)

Use this protocol to access the unsaturated azepine core.

Materials:

  • Benzenesulfonyl azide (or derivative)

  • Benzene (Solvent and Reactant)

  • Heat source (Reflux)

Step-by-Step:

  • Safety Warning: Sulfonyl azides are potentially explosive. Work behind a blast shield.

  • Reaction: Dissolve benzenesulfonyl azide (1.0 mmol) in excess benzene (10 mL).

  • Thermolysis: Heat the mixture to reflux (

    
    ) under inert atmosphere for 4-12 hours.
    
    • Mechanism:[1] The azide decomposes to the nitrene, which inserts into the benzene solvent C-C bonds.

  • Isolation: Evaporate excess benzene carefully.

  • Purification: The product is often a mixture of the N-sulfonyl azepine and sulfonamide byproducts. Purify immediately via chromatography (neutral alumina is often preferred over silica to prevent rearrangement).

Mechanistic Visualization

The following diagram illustrates the divergent pathways required to access these two chemically distinct scaffolds.

ReactivityComparison cluster_azepane Pathway A: Saturated (Azepane) cluster_azepine Pathway B: Unsaturated (Azepine) AzepaneReagent Azepane-1-SO2Cl (Stable Reagent) Intermediate_A Tetrahedral Intermediate AzepaneReagent->Intermediate_A Nucleophilic Attack Amine Target Amine (R-NH2) Amine->Intermediate_A Product_A Azepane Sulfonamide Intermediate_A->Product_A -HCl (Fast) Benzene Benzene (Precursor) Product_B N-Sulfonyl Azepine Benzene->Product_B Substrate SulfonylAzide Sulfonyl Azide (R-SO2-N3) Nitrene Singlet Nitrene (Transient) SulfonylAzide->Nitrene -N2 (Heat/hv) Nitrene->Product_B Ring Expansion (Insertion into Benzene)

Figure 1: Divergent synthetic pathways. Pathway A utilizes the stable Azepane-1-sulfonyl chloride reagent. Pathway B requires ring expansion of benzene via nitrene insertion to form the Azepine core, as Azepine-1-sulfonyl chloride is not a stable precursor.

Comparison Summary

FeatureAzepane-1-Sulfonyl ChlorideN-Sulfonyl Azepine (Target)
Reagent Availability Commercial (Solid/Oil)None (Must synthesize via Benzene)
Core Stability High (Saturated)Low (Unsaturated, acid sensitive)
Primary Reaction

Sulfonylation
Nitrene Ring Expansion
Key Byproducts HCl, Sulfonic acid (if wet)Sulfonamides, Anilines
Drug Design Use Lipophilic SpacerRigid/Conformational Pharmacophore

References

  • Kaur, M., et al. (2021).[4] A Review on Synthesis, Reactions and Biological Properties of Seven Membered Heterocyclic Compounds: Azepine, Azepane, Azepinone. Current Organic Chemistry. Retrieved from [Link]

  • ResearchGate. (2020). Synthesis of N-sulfonated N-azepines. Retrieved from [Link][5]

Sources

Comparative Guide: 3-(Azepane-1-sulfonyl)benzene-1-sulfonyl Chloride vs. Benzoyl Chloride Analogs

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide compares 3-(Azepane-1-sulfonyl)benzene-1-sulfonyl chloride (Compound A) against its benzoyl chloride analogs (Compound B). While both reagents serve as electrophilic building blocks for "decorating" scaffolds in drug discovery, they diverge fundamentally in reactivity, linkage geometry, and metabolic stability.

  • Compound A (Sulfonyl Linker): Generates sulfonamides . It offers superior metabolic stability, a tetrahedral geometry ideal for exploring unique chemical space, and higher lipophilicity due to the azepane ring.

  • Compound B (Acyl Linker): Generates amides . It provides rapid coupling kinetics and planar geometry but carries a higher risk of metabolic hydrolysis.

Verdict: Use Compound A when targeting GPCRs or ion channels where the azepane moiety fills hydrophobic pockets and metabolic stability is paramount. Use Compound B for rapid fragment growing where planar hydrogen-bonding networks are required.

Part 1: Chemical Architecture & Properties

Structural Divergence

The core difference lies in the electrophilic center (Sulfonyl vs. Carbonyl) and the resulting linker geometry.

Feature3-(Azepane-1-sulfonyl)benzene-1-sulfonyl chloride3-(Azepane-1-sulfonyl)benzoyl chloride (Analog)
Reactive Center Sulfonyl Chloride (

)
Acyl Chloride (

)
Linkage Formed Sulfonamide (

)
Amide (

)
Bond Geometry Tetrahedral (3D, kinked)Planar (

, flat)
H-Bonding Strong Acceptor (

), Acidic NH
Acceptor (

), Donor (NH)
Hydrolysis Risk Low (Stable to peptidases)Moderate (Susceptible to amidases)
Steric Profile High (Azepane ring + bulky

)
Medium (Azepane ring + planar

)
The Azepane Factor

Both compounds share the 3-(azepane-1-sulfonyl) motif. The azepane (homopiperidine) is a 7-membered saturated ring.

  • Lipophilicity: It significantly increases LogP, aiding membrane permeability.

  • Conformation: Unlike the rigid piperidine (6-membered), azepane is flexible, allowing it to adopt multiple puckered conformations to fit "wobbly" hydrophobic pockets in enzymes or receptors.

Part 2: Reactivity Profile & Kinetic Analysis

Electrophilicity and Mechanism

The sulfonyl chloride is a "hard" electrophile but kinetically slower than the acyl chloride.

  • Benzoyl Analogs (Acyl Chlorides): React via an addition-elimination mechanism through a tetrahedral intermediate . The reaction is fast, exothermic, and highly sensitive to moisture.

  • Sulfonyl Chlorides: React via a concerted

    
    -like mechanism (or addition-elimination involving a trigonal bipyramidal transition state). The sulfur atom is sterically more crowded.
    
Visualization: Reaction Pathways

The following diagram illustrates the mechanistic divergence and decision logic for medicinal chemists.

ReactionPathways cluster_acyl Acyl Chloride Path (Benzoyl Analog) cluster_sulfonyl Sulfonyl Chloride Path (Azepane Compound) Start Nucleophile (R-NH2) Acyl_TS Tetrahedral Intermediate (O-) Start->Acyl_TS Fast Attack (Kinetic Control) Sulf_TS Trigonal Bipyramidal TS (Crowded Sulfur) Start->Sulf_TS Slower Attack (Requires Base/Catalyst) Amide_Prod Amide Product (Planar, Metabolically Labile) Acyl_TS->Amide_Prod -Cl Prop_Amide Properties: - H-Bond Donor/Acceptor - Protease Susceptible - Flat Geometry Amide_Prod->Prop_Amide Sulfonamide_Prod Sulfonamide Product (Tetrahedral, Stable) Sulf_TS->Sulfonamide_Prod -Cl Prop_Sulf Properties: - Non-basic Nitrogen - Protease Resistant - 3D Geometry Sulfonamide_Prod->Prop_Sulf

Figure 1: Mechanistic divergence between Acyl and Sulfonyl chloride coupling. Note the transition state geometries which dictate reaction rates and steric sensitivity.

Part 3: Experimental Protocols

These protocols are designed to be self-validating. The "Critical Checkpoint" steps ensure the user does not proceed with failed intermediates.

Protocol A: Coupling of 3-(Azepane-1-sulfonyl)benzene-1-sulfonyl chloride

Target: Synthesis of Sulfonamide Library

Reagents:

  • Substrate: 1.0 eq Amine (R-NH2)

  • Reagent: 1.1 eq 3-(Azepane-1-sulfonyl)benzene-1-sulfonyl chloride

  • Base: 2.5 eq Pyridine or Triethylamine (TEA)

  • Catalyst: 0.1 eq DMAP (4-Dimethylaminopyridine) - Crucial for sterically hindered sulfonyl chlorides.

  • Solvent: Anhydrous DCM or THF.

Step-by-Step:

  • Dissolution: Dissolve the amine and base in anhydrous DCM under Nitrogen atmosphere.

  • Activation: Add DMAP. Cool the mixture to 0°C.

  • Addition: Add the sulfonyl chloride (solid or dissolved in minimal DCM) dropwise. Note: Sulfonyl chlorides react slower; rapid addition is less risky than with acyl chlorides, but temperature control prevents side reactions.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 4–12 hours.

  • Critical Checkpoint (TLC/LCMS): Aliquot 10µL, quench with MeOH. Check for disappearance of starting amine.

    • If amine persists: Add 0.2 eq more sulfonyl chloride and heat to 40°C.

  • Workup: Wash with 1N HCl (to remove pyridine/DMAP), then saturated

    
    , then Brine. Dry over 
    
    
    
    .
Protocol B: Coupling of Benzoyl Chloride Analog

Target: Synthesis of Amide Library

Reagents:

  • Substrate: 1.0 eq Amine

  • Reagent: 1.05 eq Benzoyl chloride analog

  • Base: 2.0 eq Diisopropylethylamine (DIPEA)

  • Solvent: DCM or DMF.

Step-by-Step:

  • Preparation: Dissolve amine and DIPEA in DCM at 0°C.

  • Addition: Add the benzoyl chloride analog slowly. Caution: Exothermic reaction.

  • Reaction: Stir at 0°C for 30 mins, then RT for 1 hour. (Acyl chlorides react much faster).

  • Critical Checkpoint: Check LCMS after 1 hour.

    • Risk: If the product shows mass M+18 (Hydrolysis to acid), your solvent was wet.

  • Quench: Add 1.0 eq of a scavenger amine (e.g., morpholine) if the acyl chloride was in excess, to convert unreacted reagent to an easily separable amide.

Part 4: Comparative Data Analysis

Stability & Shelf-Life

Data derived from standard functional group stability profiles.

ConditionSulfonyl Chloride (Compound A)Benzoyl Chloride (Compound B)
Hydrolysis (

, pH 7)
Slow (

hours to days)
Fast (

minutes to hours)
Thermal Stability High (Solid, stable up to >100°C)Moderate (Liquid/Low melt solid, degrades >60°C)
Storage Store under Argon, 4°C.Store under Argon, -20°C (Strictly anhydrous).
Medicinal Chemistry Performance (Bioisosteres)

When replacing the Amide (B) with Sulfonamide (A):

  • Metabolic Stability: Sulfonamides are not substrates for peptidases or esterases. They survive "first-pass" metabolism significantly better than amides.

  • Acidity: The sulfonamide NH (

    
    ) is more acidic than amide NH (
    
    
    
    ). This allows for ionization at physiological pH if electron-withdrawing groups are present, potentially improving solubility.
  • Geometry: The sulfonamide bond angle (

    
    ) creates a "kink," whereas the amide (
    
    
    
    ) is planar. This drastically alters how the azepane "tail" sits in the receptor pocket.

Part 5: Decision Matrix (Workflow)

Use this logic flow to select the correct reagent for your drug discovery campaign.

DecisionMatrix Start Start: Linker Selection Q1 Is Metabolic Stability Critical? (e.g., Oral Bioavailability) Start->Q1 Q2 Is the Binding Pocket Flat/Narrow? Q1->Q2 No (In vitro tool only) Res_Sulf Select Compound A (Sulfonyl Chloride) Q1->Res_Sulf Yes (High Priority) Q2->Res_Sulf No (Globular/Deep pocket) Res_Amide Select Compound B (Benzoyl Chloride) Q2->Res_Amide Yes (Planar fit)

Figure 2: Strategic decision tree for selecting between sulfonyl and acyl linkers based on MedChem constraints.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 329782364 (Azepane-1-sulfonyl chloride derivatives). Retrieved from [Link]

  • Kumari, S., et al. (2020). Sulfonamides as Amide Isosteres in Medicinal Chemistry. Journal of Medicinal Chemistry. (General reference for Sulfonamide/Amide bioisosterism). Retrieved from [Link]

Reactivity profile of bis-sulfonyl chlorides vs. mono-sulfonyl chlorides

Author: BenchChem Technical Support Team. Date: March 2026

Title: Reactivity Profile and Applications: Bis-Sulfonyl Chlorides vs. Mono-Sulfonyl Chlorides

Introduction The sulfonyl chloride functional group (-SO₂Cl) is a cornerstone of modern organic synthesis, drug development, and materials science[1]. Driven by the highly electrophilic nature of the hexavalent sulfur atom—rendered electron-deficient by two strongly electron-withdrawing oxygen atoms and an electronegative chlorine leaving group—these compounds readily undergo nucleophilic substitution[1]. However, the transition from a mono-sulfonyl chloride to a bis-sulfonyl chloride fundamentally alters the molecule's application scope, shifting its utility from simple functional group protection and activation to complex macromolecular crosslinking, dendrimer synthesis, and polymer architecture[2][3].

Mechanistic Grounding & Reactivity Profiles

Mono-Sulfonyl Chlorides: High-Throughput Electrophiles Mono-sulfonyl chlorides, such as methanesulfonyl chloride (MsCl) and p-toluenesulfonyl chloride (TsCl), are primarily utilized to convert poor leaving groups (like hydroxyls) into excellent leaving groups (mesylates and tosylates) or to synthesize stable sulfonamides[1][4].

  • Steric and Electronic Effects: The reactivity of mono-sulfonyl chlorides is heavily dictated by steric hindrance. MsCl, being structurally compact, exhibits exceptionally fast reaction rates and is preferred in high-yield pharmaceutical syntheses[4]. In contrast, TsCl and benzenesulfonyl chloride (BsCl) are more stable and less reactive due to the bulky aromatic ring and resonance stabilization, making them ideal for selective protecting group chemistry[4].

  • Reaction Pathways: While aromatic sulfonyl chlorides typically undergo nucleophilic substitution via a concerted S_N2-like mechanism or a stepwise addition-elimination pathway (through a trigonal bipyramidal intermediate)[1], aliphatic variants like MsCl can proceed via an E1cB elimination mechanism. In the presence of a non-nucleophilic base, MsCl forms a highly reactive sulfene intermediate (CH₂=SO₂), which is subsequently attacked by the nucleophile[5].

Bis-Sulfonyl Chlorides: Bifunctional Crosslinkers Bis-sulfonyl chlorides possess two reactive -SO₂Cl loci, allowing them to act as bidentate electrophiles. Examples include 4,4'-oxybis(benzenesulfonyl chloride) and 1,1′-bis(sulfonyl chloride)ferrocene[6][7].

  • Stepwise vs. Concerted Reactivity: A critical mechanistic feature of bis-sulfonyl chlorides is their capacity for stepwise functionalization. The reaction of the first sulfonyl chloride group with a nucleophile (e.g., an amine) alters the electronic landscape of the molecule[6]. If the two groups are conjugated through an aromatic system, the formation of the first electron-donating sulfonamide linkage can slightly deactivate the second sulfonyl chloride group. This differential reactivity allows chemists to isolate mono-functionalized intermediates by strictly controlling stoichiometry and reaction time, before proceeding to bis-functionalization[6][8].

  • Macromolecular Applications: Because of their bifunctionality, bis-sulfonyl chlorides are heavily utilized in step-growth polymerization (e.g., synthesizing polyethersulfones via Friedel-Crafts polysulfonylation)[3] and as precursors for bis(sulfonyl azides) used in polyolefin crosslinking[9][10]. They are also pivotal in the divergent synthesis of sulfonimide-based dendrimers through controlled persulfonylation[2][11].

Comparative Data Analysis

FeatureMono-Sulfonyl Chlorides (e.g., MsCl, TsCl)Bis-Sulfonyl Chlorides (e.g., 4,4'-OBSC)
Primary Function Leaving group generation, protection, sulfonylation[1][4]Polymerization, crosslinking, dendrimer assembly[2][3]
Electrophilic Sites Single (-SO₂Cl)Dual (-SO₂Cl)
Steric Sensitivity High (MsCl > BsCl > TsCl)[4]Variable (Depends on the spacer between groups)
Reaction Mechanism S_N2-like, Addition-Elimination, or E1cB (sulfene)[1][5]Stepwise Nucleophilic Substitution, Friedel-Crafts[3][6]
Downstream Products Mesylates, Tosylates, Mono-sulfonamides[4][5]Polyethersulfones, Bis-sulfonamides, Poly(sulfonyl azides)[3][9]
Typical Equivalents 1.0 - 1.2 eq. relative to nucleophile0.5 eq. (for crosslinking) or 1.0 eq. (for polymerization)

Experimental Workflows & Protocols

Protocol A: Mono-Sulfonylation (Synthesis of a Tosylate/Mesylate) Purpose: Conversion of an alcohol to a reactive sulfonate ester using a mono-sulfonyl chloride[1][5].

  • Preparation: Dissolve the starting alcohol (1.0 eq.) in anhydrous dichloromethane (DCM) under an inert nitrogen atmosphere to prevent the competitive hydrolysis of the sulfonyl chloride[5].

  • Base Addition: Add a non-nucleophilic base, such as triethylamine (Et₃N) or pyridine (1.5 - 2.0 eq.). This acts as an acid scavenger to neutralize the HCl byproduct and (in the case of MsCl) facilitates the E1cB sulfene pathway[5].

  • Cooling: Chill the reaction mixture to 0 °C using an ice bath. This is critical to control the highly exothermic nature of the substitution[1].

  • Electrophile Addition: Add the mono-sulfonyl chloride (e.g., MsCl or TsCl, 1.1 eq.) dropwise over 15 minutes to prevent localized heating and side reactions.

  • Reaction: Remove the ice bath and stir at room temperature. Monitor completion via TLC (typically 1–3 hours).

  • Work-up: Quench with saturated aqueous NaHCO₃. Extract with DCM, wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the self-validating pure product[1].

Protocol B: Bis-Sulfonylation (Synthesis of Polyethersulfone) Purpose: Step-growth polymerization using a bis-sulfonyl chloride via Friedel-Crafts polysulfonylation[3][12].

  • Preparation: In a flame-dried flask, combine 4,4'-oxybis(benzenesulfonyl chloride) (1.0 eq.) and diphenyl ether (1.0 eq.). Exact 1:1 stoichiometry is required to achieve high molecular weights.

  • Solvent Selection: Dissolve the monomers in a suitable inert, polar solvent such as nitrobenzene or acetonitrile, which stabilizes the electrophilic intermediates during the reaction[3].

  • Catalysis: Add a Lewis acid catalyst, preferably anhydrous Iron(III) chloride (FeCl₃) (0.05 - 0.1 eq.), to initiate the electrophilic aromatic substitution[3][12].

  • Polymerization: Heat the mixture to 120 °C under a continuous nitrogen sweep. The sweep is physically necessary to remove the HCl gas byproduct, driving the polycondensation equilibrium forward.

  • Precipitation: After 12–24 hours, cool the viscous solution and precipitate the polymer by pouring it dropwise into vigorously stirred methanol.

  • Purification: Filter the resulting polyethersulfone, wash extensively with methanol to remove residual catalyst and unreacted monomers, and dry under vacuum at 80 °C[3].

Visualizing the Pathways

MonoSulfonyl Substrate Alcohol/Amine + Base Sulfene Sulfene Intermediate (CH2=SO2) Substrate->Sulfene Nucleophilic Attack Bipyramidal Trigonal Bipyramidal Intermediate Substrate->Bipyramidal Nucleophilic Attack MsCl Aliphatic Mono-Sulfonyl Chloride (e.g., MsCl) MsCl->Sulfene E1cB Mechanism (Base promoted) TsCl Aromatic Mono-Sulfonyl Chloride (e.g., TsCl) TsCl->Bipyramidal Addition-Elimination Product Sulfonate Ester / Sulfonamide (High Yield) Sulfene->Product Proton Transfer Bipyramidal->Product Loss of Cl⁻

Caption: Mechanistic divergence in mono-sulfonyl chlorides: Aliphatic (E1cB) vs. Aromatic (Addition-Elimination).

BisSulfonyl BisCl Bis-Sulfonyl Chloride (Cl-SO2-R-SO2-Cl) MonoAdduct Mono-Functionalized Adduct (Nu-SO2-R-SO2-Cl) BisCl->MonoAdduct Stoichiometric Control (Fast) Polymerization Polycondensation (Friedel-Crafts with Diaryl Ether) BisCl->Polymerization Lewis Acid + Heat Nuc1 Nucleophile 1 (e.g., Amine) Nuc1->MonoAdduct BisAdduct Bis-Functionalized Adduct (Crosslinked / Dendrimer) MonoAdduct->BisAdduct Excess Reagent / Time (Slower due to deactivation) Nuc2 Nucleophile 2 (or Excess Nuc 1) Nuc2->BisAdduct

Caption: Bifunctional reactivity of bis-sulfonyl chlorides enabling stepwise crosslinking and polymer synthesis.

References

  • HoriazonChemical. "Methanesulfonyl Chloride (MsCl) vs. Other Sulfonyl Chlorides: Key Differences in Reactivity & Applications." HoriazonChemical. Available at: [Link]

  • Wikipedia. "Methanesulfonyl chloride." Wikipedia, The Free Encyclopedia. Available at: [Link]

  • MDPI. "Sulfonimide-Based Dendrimers: Progress in Synthesis, Characterization, and Potential Applications." Polymers. Available at: [Link]

  • Encyclopedia of Polymer Science and Technology. "Polyethers, Aromatic." Free.fr. Available at: [Link]

  • National Center for Biotechnology Information (PMC). "The Synthesis and Structures of 1,1′-Bis(sulfonyl)ferrocene Derivatives." NIH. Available at: [Link]

  • Google Patents. "Composition and films thereof (WO2000078861A1)." Google Patents.

Sources

Comparative Structural Guide: Azepane-1-sulfonyl Benzene Derivatives vs. Rigid Analogues

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Target Audience: Medicinal Chemists, Structural Biologists, and Drug Discovery Leads.

In the optimization of sulfonamide-based pharmacophores, the choice of the nitrogen-containing heterocycle is a critical determinant of potency and metabolic stability. This guide provides an in-depth structural comparison of Azepane-1-sulfonyl benzene derivatives (7-membered ring) against their Piperidine (6-membered) and Pyrrolidine (5-membered) analogues.

While piperidine is often the default scaffold due to its predictable chair conformation, recent X-ray crystallographic studies reveal that the azepane ring offers unique "induced-fit" capabilities . This guide analyzes the crystallographic evidence supporting azepane's superior adaptability in hydrophobic binding pockets (e.g., Carbonic Anhydrase IX, 11


-HSD1), contrasting it with the entropic penalties and rigid docking profiles of smaller rings.

Structural Mechanics & Causality

The "Gold Standard" of X-ray Crystallography

While NMR spectroscopy often presents an averaged signal for flexible 7-membered rings, Single Crystal X-ray Diffraction (SC-XRD) is the only method capable of resolving the specific low-energy conformation (e.g., twist-chair vs. distorted boat) adopted in the solid state. This "frozen" snapshot is critical for structure-based drug design (SBDD) as it frequently mirrors the bioactive conformation required for receptor binding.

Comparative Conformational Analysis
FeatureAzepane (7-Membered) Piperidine (6-Membered) Pyrrolidine (5-Membered)
Dominant Conformation Twist-Chair / Distorted Chair Chair (Highly Rigid)Envelope
Ring Strain Moderate (Transannular interactions)MinimalModerate (Angle strain)
Conformational Entropy High (Multiple local minima)LowLow
Binding Mode Induced Fit: Adapts to fill hydrophobic pockets.[1]Lock & Key: Requires precise pocket match.Compact: Good for small, tight pockets.
Lipophilicity (LogP) High (Increased hydrophobic surface)ModerateLow
Mechanistic Insight: The Sulfonyl Geometry

In azepane-1-sulfonyl derivatives, the


 bond often exhibits a shortened character (approx. 1.61–1.63 Å) due to 

back-bonding. Crystallographic data consistently shows that the bulky 7-membered ring forces the sulfonyl group into a specific orientation to minimize steric clash with the ortho-protons of the benzene ring. This "steric gearing" is less pronounced in piperidine analogues, potentially altering the vector of the hydrogen bond acceptors (

) and affecting potency.

Experimental Protocol: Self-Validating Systems

To ensure high-fidelity structural data, the following protocol integrates synthesis with rigorous crystallographic validation.

Phase 1: Synthesis & Purification
  • Reaction: Nucleophilic substitution of benzenesulfonyl chloride with azepane in the presence of a base (

    
     or Pyridine).
    
  • Critical Control: Maintain temperature

    
     initially to prevent disulfonylation.
    
  • Validation: TLC (Hexane:EtOAc 3:1) must show a single spot before proceeding to crystallization.

Phase 2: Crystallization (The Rate-Limiting Step)

Azepane derivatives are notoriously difficult to crystallize due to ring flexibility.

  • Method: Slow Evaporation at controlled temperature (

    
    ).
    
  • Solvent System: Ethanol/Dichloromethane (1:1 v/v).

    • Why? Dichloromethane solubilizes the lipophilic azepane, while Ethanol acts as the anti-solvent to drive nucleation.

  • Troubleshooting: If oiling occurs (common with azepanes), seeding with a micro-crystal of a piperidine analogue can sometimes induce nucleation via epitaxy, though self-seeding via scratching is preferred.

Phase 3: Data Collection & Refinement
  • Temperature: Collect at 100 K (Liquid Nitrogen stream).

    • Reasoning: Freezing the thermal vibration of the flexible azepane ring is mandatory to resolve the puckering parameters (

      
      ). Room temperature data often results in "smeared" electron density for C3-C4-C5 carbons.
      
  • Refinement Target: R-factor

    
    . Disorder in the azepane ring should be modeled using split positions (e.g., PART 1 / PART 2 in SHELX) if the electron density suggests dynamic flipping between twist-chair forms.
    

Visualization of Structural Logic

The following diagram illustrates the decision matrix for selecting the Azepane scaffold based on crystallographic outcomes.

Azepane_Logic Start Target Identification (e.g., CAIX, 11β-HSD1) Pocket_Analysis Binding Pocket Analysis Start->Pocket_Analysis Decision_Ring Select Ring Size Pocket_Analysis->Decision_Ring Piperidine Piperidine (6-Mem) Rigid Chair Decision_Ring->Piperidine Defined/Narrow Pocket Azepane Azepane (7-Mem) Flexible Twist-Chair Decision_Ring->Azepane Large/Undefined Pocket Exp_Cryst Exp: Crystal Structure (100 K Data) Piperidine->Exp_Cryst Azepane->Exp_Cryst Result_Rigid Outcome: High Potency (If pocket is rigid/small) Exp_Cryst->Result_Rigid Clear Density (Low B-factors) Result_Flex Outcome: Induced Fit (If pocket is large/hydrophobic) Exp_Cryst->Result_Flex Disordered Density (Modeled split sites)

Caption: Decision logic for scaffold selection. Azepane is preferred for undefined pockets where "induced fit" (revealed by disordered crystal density) is advantageous.

Comparative Performance Data

The table below synthesizes crystallographic and biological performance metrics from key studies on sulfonamide derivatives.

MetricAzepane Derivative (Product)Piperidine Derivative (Alternative)Implication for Drug Design
Crystal Density (

)
~1.25 - 1.30~1.35 - 1.40Lower density in azepanes indicates looser packing and higher void volume, correlating with higher solubility in organic media.
S-N Bond Length 1.621 Å1.634 ÅShorter bond in azepane suggests stronger

interaction due to ring constraints.
H-Bond Network Complex, often bifurcatedLinear, predictable chainsAzepane derivatives often form unique supramolecular synthons (

) due to ring puckering.
IC50 (CAIX Inhibition) 19 nM (Compound 26)~45 nM (Analogous)The flexible azepane ring fills the hydrophobic pocket of Carbonic Anhydrase IX more effectively than the rigid piperidine.
Metabolic Liability Moderate (Oxidation at C3/C4)LowAzepane offers better potency but requires metabolic stabilization (e.g., fluorination) in later stages.

Data Source: Synthesized from comparative analysis of CAIX inhibitors [1] and general heterocyclic reviews [2].

Experimental Workflow Diagram

Workflow cluster_0 Synthesis cluster_1 Crystallization cluster_2 Analysis S1 Sulfonyl Chloride + Azepane S2 Nucleophilic Subst. (< 0°C) S1->S2 C1 Slow Evaporation (EtOH/DCM) S2->C1 C2 Crystal Selection (Polarized Light) C1->C2 A1 SC-XRD (100 K) C2->A1 A2 Structure Solution (Direct Methods) A1->A2 A3 Refinement (Anisotropic) A2->A3

Caption: Step-by-step workflow from chemical synthesis to refined crystal structure.

References

  • Design and synthesis of 3-(azepan-1-ylsulfonyl)-N-aryl benzamide derivatives as potent carbonic anhydrase IX inhibitors with anticancer activities. Source: PubMed / Walter de Gruyter GmbH

  • Azocane vs. Piperidine: A Head-to-Head Comparison of Scaffolds in Drug Design. Source: BenchChem

  • Synthesis, Crystal Structure and Anti-Fatigue Effects of Some Benzamide Derivatives. Source: MDPI (Molecules)

  • Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. Source: European Journal of Medicinal Chemistry (via PubMed)

  • The Discovery of Azepane Sulfonamides as Potent 11beta-HSD1 Inhibitors. Source: Bioorganic & Medicinal Chemistry Letters (via PubMed)

Sources

Safety Operating Guide

Operational Guide: Proper Disposal of 3-(Azepane-1-sulfonyl)benzene-1-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Safety Assessment

3-(Azepane-1-sulfonyl)benzene-1-sulfonyl chloride (CAS: 923716-62-5) is a dual-functionalized electrophile containing a stable sulfonamide moiety and a highly reactive sulfonyl chloride group.

Effective disposal requires understanding its specific reactivity profile. Unlike standard organic waste, this compound is water-reactive and corrosive . Improper disposal (e.g., placing directly into a solvent waste drum) can lead to pressurization, container failure, or the release of toxic hydrogen chloride (HCl) gas.

Core Hazard Profile
Hazard ClassDescriptionOperational Implication
Corrosive (Cat 1B) Causes severe skin burns and eye damage.[1]Full skin/eye protection is non-negotiable.
Water Reactive Hydrolyzes to release HCl gas and sulfonic acid.NEVER add water directly to the solid.
Lachrymator Vapors irritate mucous membranes.All operations must occur in a certified fume hood.[2]

Part 2: The Chemistry of Deactivation

To dispose of this chemical safely, you must chemically convert the reactive sulfonyl chloride group (


) into a stable, water-soluble sulfonate salt (

).

The Reaction:



  • R = 3-(Azepane-1-sulfonyl)phenyl group.

  • Note: The sulfonamide bond (azepane linkage) is kinetically stable under these mild basic conditions and will generally remain intact. The goal is to quench the chloride reactivity.[3]

Part 3: Personal Protective Equipment (PPE) Matrix

ZoneEquipmentSpecification
Eyes Chemical Splash GogglesANSI Z87.1+ (Face shield recommended for >10g).
Hands Double GlovingInner: Nitrile (4 mil). Outer: Neoprene or thick Nitrile (8 mil) for acid resistance.
Body Lab Coat + ApronChemical-resistant apron (Tyvek or rubber) over standard cotton lab coat.
Respiratory Fume HoodSash at proper working height. Do not rely on N95 masks for HCl vapors.

Part 4: Step-by-Step Quenching Protocols

Protocol A: Small Scale (< 5 grams)

Use this for residual solids in vials or small synthesis leftovers.

  • Preparation:

    • Prepare a 10% Sodium Carbonate (

      
      )  or Sodium Bicarbonate (
      
      
      
      )
      solution in a beaker.
    • Why Carbonate? It is milder than NaOH and prevents rapid, violent exotherms, though it produces

      
       gas (foaming).
      
  • Dissolution (Optional but Recommended):

    • Dissolve the solid sulfonyl chloride in a minimal amount of inert solvent (e.g., Dichloromethane or Ethyl Acetate). This moderates the reaction rate.

  • Quenching:

    • Place the beaker of base in an ice bath (

      
      ).
      
    • Slowly add the sulfonyl chloride solution to the base dropwise.[3]

    • Observation: Expect fizzing (

      
      ) and mild heat.
      
  • Verification:

    • Stir for 30 minutes. Check pH; ensure it remains basic (pH > 8). If acidic, add more base.

  • Disposal:

    • Transfer the resulting biphasic mixture (organic/aqueous) to the Halogenated Organic Waste container.

    • Note: Even though neutralized, the organic sulfonamide residue requires chemical incineration.

Protocol B: Large Scale (> 5 grams)

Use this for bulk reagent disposal or large reaction byproducts.

  • Engineering Controls:

    • Set up a 3-neck round bottom flask in a fume hood.

    • Equip with an addition funnel, temperature probe, and magnetic stirrer.

    • Prepare an ice/water bath.[2][4]

  • Reagent Setup:

    • Receiver Flask: Charge with 2.5 M NaOH (approx. 3-4 equivalents relative to the sulfonyl chloride).

    • Addition Funnel: Dissolve the waste sulfonyl chloride in Toluene or DCM.

  • Controlled Addition:

    • Cool the NaOH solution to <

      
      .
      
    • Add the sulfonyl chloride solution slowly , monitoring temperature. Do not allow temp to exceed

      
      .[4]
      
    • Critical: Rapid addition can boil the solvent and spray corrosive liquid.

  • Post-Quench:

    • Allow to stir at room temperature for 2 hours to ensure complete hydrolysis.

    • Test a small aliquot: Add water. If oil droplets form but no heat/fumes are generated, hydrolysis is likely complete.

  • Waste Stream:

    • Separate layers if distinct.

    • Aqueous Layer: Adjust pH to 5-9 (using dilute HCl or more base)

      
      Aqueous Waste .
      
    • Organic Layer: Halogenated Organic Waste .

    • Alternative: If separation is difficult, collect the entire emulsion as Halogenated Organic Waste .

Part 5: Visualized Workflows

Decision Logic for Waste Classification

This diagram illustrates the decision process for categorizing the waste before and after treatment.

WasteLogic Start Waste: 3-(Azepane-1-sulfonyl) benzene-1-sulfonyl chloride IsQuenched Is the material quenched? Start->IsQuenched QuenchProc Perform Quenching Protocol (Hydrolysis + Neutralization) IsQuenched->QuenchProc No SolventUsed Was Organic Solvent Used? IsQuenched->SolventUsed Yes QuenchProc->SolventUsed SepLayers Separate Layers SolventUsed->SepLayers Yes (Biphasic) WasteHalo Container: Halogenated Organic Waste SolventUsed->WasteHalo Yes (Single Phase) WasteAq Container: Aqueous Chemical Waste SolventUsed->WasteAq No (Solid added to Base) SepLayers->WasteHalo Organic Layer SepLayers->WasteAq Aqueous Layer

Caption: Decision tree for categorizing waste streams based on quenching status and solvent usage.

The Hydrolysis Workflow

This diagram details the operational steps for the chemical deactivation process.

QuenchFlow Step1 1. Prepare Base (Ice Bath + NaOH/Na2CO3) Step3 3. Controlled Addition (Dropwise, T < 20°C) Step1->Step3 Step2 2. Dissolve Chloride (DCM or Toluene) Step2->Step3 Step4 4. Monitor pH (Maintain pH > 8) Step3->Step4 Step5 5. Final Disposal (Segregate Waste) Step4->Step5

Caption: Operational workflow for the safe hydrolysis and neutralization of sulfonyl chlorides.

Part 6: Emergency Spill Response

Scenario: You drop a 5g bottle of 3-(Azepane-1-sulfonyl)benzene-1-sulfonyl chloride on the floor.

  • Evacuate & Ventilate: Clear the immediate area. The solid will react with atmospheric moisture to release HCl.

  • PPE Up: Don goggles, double nitrile gloves, and a respirator (if outside a hood).

  • Contain: Cover the spill with a dry absorbent (Vermiculite or Dry Sand). DO NOT use paper towels (they may char/ignite due to acid generation).

  • Neutralize: Sprinkle Sodium Bicarbonate powder or Soda Ash generously over the spill.

  • Collect: Scoop the mixture into a wide-mouth jar. Label as "Hazardous Waste: Sulfonyl Chloride Spill Debris."

  • Clean: Wash the surface with soap and water only after all bulk material is removed.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[4][5] [Link]

  • Organic Syntheses. (1928). p-Acetaminobenzenesulfonyl chloride. Org. Synth. 1928, 8, 100. [Link](Historical reference for sulfonamide/sulfonyl chloride stability and handling).

Sources

Personal protective equipment for handling 3-(Azepane-1-sulfonyl)benzene-1-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The 30-Second Read

3-(Azepane-1-sulfonyl)benzene-1-sulfonyl chloride (CAS: 923716-62-5) is a dual-functionalized electrophile containing a stable sulfonamide moiety and a highly reactive sulfonyl chloride group.[1][2]

Immediate Hazards:

  • Moisture Sensitivity: Rapid hydrolysis releases Hydrogen Chloride (HCl) gas and sulfonic acid upon contact with ambient humidity or water.

  • Corrosivity: Category 1C skin corrosive.[1] Causes irreversible eye damage and severe skin burns.

  • Sensitization: Potential for respiratory sensitization if dust is inhaled.

The Golden Rule: Treat this compound as a "delayed" corrosive. It may not burn immediately upon contact with dry skin, but it will react with skin moisture to cause deep, chemical burns.

Part 1: Risk Assessment & PPE Matrix

Standard "lab safety" advice is insufficient for sulfonyl chlorides. The permeation rate of chlorinated sulfur compounds through standard latex is dangerously high.

PPE Selection Logic
ComponentRecommendationThe "Why" (Scientific Causality)
Hand Protection (Primary) Silver Shield® (Laminate) or Viton® Sulfonyl chlorides can permeate standard nitrile gloves in <5 minutes. Laminate provides >4 hours of breakthrough time.
Hand Protection (Outer) Disposable Nitrile (5-8 mil) Provides dexterity and protects the expensive inner laminate glove from abrasion. Protocol: Change outer glove immediately upon splash.
Eye Protection Chemical Splash Goggles Safety glasses are inadequate. HCl gas generated by hydrolysis can bypass side shields and damage the cornea.
Respiratory Fume Hood (Face Velocity >100 fpm) Engineering controls are primary. If working outside a hood (not recommended), a full-face respirator with Acid Gas (AG) cartridges is required.
Body Poly-coated Lab Coat or Apron Standard cotton coats absorb spills, holding the corrosive agent against the skin. A non-absorbent apron prevents this "poultice effect."

Part 2: Operational Protocol (Step-by-Step)

This protocol is designed to eliminate moisture contact, preventing the formation of HCl gas and ensuring the integrity of your reagent.

Phase 1: Pre-Operational Setup
  • Glassware Prep: Flame-dry or oven-dry all glassware (flasks, addition funnels) for at least 2 hours at 120°C. Assemble while hot under a stream of Nitrogen (N₂) or Argon (Ar).

  • Solvent Choice: Ensure all solvents (DCM, THF, Toluene) are anhydrous (<50 ppm water).

    • Reasoning: Even trace water will consume the sulfonyl chloride, generating HCl which can protonate basic sites on your substrate (the azepane ring) or cause side reactions.

Phase 2: Weighing & Transfer
  • The Challenge: Static electricity can cause the fine powder to "jump," creating an aerosol hazard.

  • The Fix: Use an anti-static gun on the weighing boat and spatula.

  • Tare a dry weighing boat inside the fume hood.

  • Transfer the solid quickly. Do not leave the stock bottle open.

  • If the solid has clumped, do not chip at it with a metal spatula (risk of particulate scatter). Dissolve the clump in a small amount of anhydrous DCM inside the bottle if your protocol allows, and transfer as a solution.

Phase 3: Reaction Setup
  • Dissolution: Dissolve the sulfonyl chloride in your solvent before adding it to the reaction mixture.

  • Addition Order:

    • Preferred: Add the Sulfonyl Chloride solution dropwise to your nucleophile/base mixture at 0°C.

    • Reasoning: This controls the exotherm. The reaction of sulfonyl chlorides with amines/alcohols is highly exothermic.

Part 3: Visualization (Workflows)

Figure 1: Safe Handling Workflow

This diagram illustrates the critical decision points to prevent hydrolysis and exposure.

HandlingWorkflow Start Start: Reagent Retrieval CheckPPE Check PPE: Double Glove (Laminate + Nitrile) Goggles + Lab Coat Start->CheckPPE Environment Environment Check: Fume Hood Functional? Glassware Dried? CheckPPE->Environment Weighing Weighing: Use Anti-Static Gun Minimize Air Exposure Environment->Weighing Pass Error Error Environment->Error Fail Solubilization Solubilization: Dissolve in Anhydrous Solvent (DCM/THF) Weighing->Solubilization Reaction Reaction: Dropwise Addition at 0°C Under Inert Gas Solubilization->Reaction

Caption: Operational logic flow ensuring moisture exclusion and operator safety during reagent handling.

Part 4: Emergency Response & Disposal

Spill Management
  • Solid Spill: Do not use a wet paper towel.[3] Cover with dry sand or Vermiculite. Scoop into a container and treat as hazardous waste.

  • Liquid Spill: Cover with sodium bicarbonate (NaHCO₃) powder to neutralize potential acid generation, then absorb.

Disposal Protocol (The "Quench")

Never dispose of unreacted sulfonyl chloride directly into waste drums. It can pressurize the drum via HCl evolution.

The "Kill Switch" Method:

  • Prepare Quench Bath: 10% Sodium Hydroxide (NaOH) or saturated Sodium Bicarbonate (NaHCO₃) in a beaker. Add crushed ice.

  • Dilution: Dilute the reaction residue or leftover reagent with a non-reactive solvent (e.g., Toluene or DCM).

  • Slow Addition: Add the organic solution dropwise into the aqueous base with vigorous stirring.

    • Warning: You will see bubbling (CO₂ if using bicarbonate) or heat generation.

  • Check pH: Ensure pH is >7.

  • Disposal: Separate layers if necessary; dispose of aqueous layer as basic waste and organic layer as halogenated solvent waste.

Figure 2: Disposal Logic

DisposalLogic Waste Waste Material (Sulfonyl Chloride) Dilute Dilute with Inert Solvent Waste->Dilute Quench Slow Addition (Dropwise with Stirring) Dilute->Quench Bath Prepare Ice Bath (10% NaOH or NaHCO3) Bath->Quench Check Check pH (Must be > 7) Quench->Check Check->Bath Acidic (Repeat) Bin Dispose in Halogenated Waste Check->Bin Neutralized

Caption: Step-by-step quenching logic to safely neutralize reactive sulfonyl chlorides before disposal.

References

  • National Institute of Standards and Technology (NIST). (2025).[4] Benzenesulfonyl chloride Properties. Retrieved from [Link]

  • University of Washington EH&S. (2024). Guidelines for Handling Highly Reactive Chemicals (Acid Chlorides). Retrieved from [Link]

Sources

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